molecular formula C13H11FO B2995932 4-Fluoro-4'-methoxybiphenyl CAS No. 450-39-5

4-Fluoro-4'-methoxybiphenyl

Cat. No.: B2995932
CAS No.: 450-39-5
M. Wt: 202.228
InChI Key: HPHJIGXCDCZLTP-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methoxybiphenyl is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJIGXCDCZLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Characterization and Utility of 4-Fluoro-4'-methoxybiphenyl

[1]

Executive Summary

4-Fluoro-4'-methoxybiphenyl is a symmetrically disubstituted biaryl motif essential to materials science and medicinal chemistry.[1] Distinguished by its electronic push-pull character—arising from the electron-donating methoxy group and the electron-withdrawing fluorine atom—this compound serves as a critical mesogenic core in liquid crystal (LC) formulations and a privileged scaffold in drug discovery.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed to support researchers in high-precision applications.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models. Researchers should note the distinct melting point range, which serves as a primary purity indicator during synthesis.[1]

Table 1: Physicochemical Specifications
PropertyValueMethod/Source
CAS Number 450-39-5Chemical Abstract Service
IUPAC Name 4-Fluoro-4'-methoxy-1,1'-biphenylNomenclature
Molecular Formula C₁₃H₁₁FOStoichiometry
Molecular Weight 202.22 g/mol Calculated
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 87.0 – 90.0 °CExperimental (DSC/Capillary)
Boiling Point ~298 °C (Predicted)760 mmHg
Density ~1.105 g/cm³Predicted
Solubility Soluble in DCM, Toluene, Acetone, THF.Insoluble in Water.[1][2]Experimental Observation
LogP ~3.6Hydrophobicity Index

Technical Note: The melting point is sharp (typically < 2°C range) for high-purity samples (>99%). Broadening of this range often indicates homocoupling byproducts (e.g., 4,4'-dimethoxybiphenyl) remaining from the Suzuki reaction.[1]

Structural Characterization (Spectroscopy)[1]

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns in the proton spectrum due to heteronuclear coupling (

1
Proton NMR ( H NMR, 300 MHz, CDCl )[1][9]
  • 
     3.84 ppm (s, 3H):  Singlet corresponding to the methoxy (-OCH
    
    
    ) group.[1]
  • 
     6.96 ppm (d, 
    
    
    Hz, 2H):
    Aromatic protons ortho to the methoxy group.[1][3]
  • 
     7.10 ppm (t/m, 2H):  Aromatic protons ortho to the fluorine.[1] The triplet-like appearance is due to coupling with both the adjacent proton and the fluorine nucleus.[1]
    
  • 
     7.43 – 7.54 ppm (m, 4H):  Overlapping signals from the remaining biphenyl protons (meta to substituents).[1]
    
Carbon NMR ( C NMR, 75 MHz, CDCl )
  • 
     55.3 ppm:  Methoxy carbon.[1]
    
  • 
     162.0 ppm (d, 
    
    
    Hz):
    Carbon directly bonded to Fluorine (large doublet splitting).[1]
  • 
     159.0 ppm:  Carbon bonded to Methoxy.[1]
    
Fluorine NMR ( F NMR)
  • 
     -117.0 ppm:  Single peak (referenced to CFCl
    
    
    ).[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-fluorophenylboronic acid.[1] This method avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]

Experimental Workflow

Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid

1
Reagents:
  • 4-Bromoanisole (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    (3-5 mol%)[1]
  • Base: K

    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene : Water (4:1 ratio) or Dioxane : Water[1]

Step-by-Step Procedure:
  • Degassing: Charge a round-bottom flask with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).[1]

  • Addition: Add 4-Bromoanisole, Boronic acid, and Base under positive inert gas pressure.

  • Catalyst Charge: Add Pd(PPh

    
    )
    
    
    last. The solution should turn yellow/orange.[1]
  • Reflux: Heat the mixture to 90°C (or mild reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane 
    
    
    5% EtOAc/Hexane).[1]
Visualization: Reaction Mechanism & Workflow

SuzukiCouplingStartReagents:4-Bromoanisole4-Fluorophenylboronic AcidCatCatalyst ActivationPd(0) SpeciesStart->CatInert AtmOxAddOxidative AdditionAr-Pd(II)-BrCat->OxAddInsertionTransMetTransmetallationBase (K2CO3) ActivationOxAdd->TransMet+ Boronic AcidRedElimReductive EliminationC-C Bond FormationTransMet->RedElimPd(II) ComplexRedElim->CatRegenerates Pd(0)ProductProduct:This compoundRedElim->ProductYields Biaryl

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the regeneration of Pd(0), making the process catalytic.

Applications in Advanced Materials & Pharma

Liquid Crystal (LC) Engineering

This compound serves as a "mesogenic core."[1] In LC displays (LCDs), the molecule's rod-like shape allows it to align with electric fields.[1]

  • Fluorine Effect: The lateral or terminal fluorine atom introduces a strong dipole moment without significantly increasing viscosity (unlike cyano groups).[1] This lowers the threshold voltage (

    
    ) required to switch the pixel.[1]
    
  • Dielectric Anisotropy (

    
    ):  The F-atom creates moderate positive dielectric anisotropy, essential for Active Matrix (TFT) displays where high resistivity (holding ratio) is required.[1]
    
Medicinal Chemistry (Bioisosterism)

In drug design, the biphenyl scaffold is a privileged structure.[1]

  • Metabolic Stability: The C-F bond is metabolically robust.[1] Replacing a C-H with C-F at the para-position blocks metabolic oxidation (P450 metabolism), extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity: The fluorine atom increases logP, enhancing membrane permeability compared to the non-fluorinated parent.[1]

Visualization: Structure-Property Logic[1]

StructurePropertyCoreThis compoundF_AtomFluorine (F) SubstituentCore->F_AtomOMe_GroupMethoxy (OMe) SubstituentCore->OMe_GroupMetabolicBlocks P450 Oxidation(Pharma)F_Atom->MetabolicDielectricHigh Resistivity / Low Viscosity(Liquid Crystals)F_Atom->DielectricH_BondH-Bond Acceptor(Target Binding)OMe_Group->H_BondDipoleMolecular Dipole Balance(Mesophase Stability)OMe_Group->Dipole

Figure 2: Functional decomposition of the molecule showing how specific substituents drive utility in distinct industries.[1]

Safety & Handling (GHS Classification)

While not highly toxic, standard laboratory safety protocols for organic synthesis intermediates apply.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).

  • Kirsch, P. (2013). Fluorine in Liquid Crystal Design for Active Matrix Displays.[1] In: Modern Fluoroorganic Chemistry.[1] Wiley-VCH.[1] (Source for LC properties).

  • BenchChem.Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.

Precision Engineering of Biaryl Scaffolds: 4-Fluoro-4'-methoxybiphenyl

[1][2]

Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility Molecular Weight: 202.22 g/mol CAS Registry Number: 450-39-5

Executive Summary & Core Identity

4-Fluoro-4'-methoxybiphenyl represents a privileged structural motif in modern drug discovery and materials science.[1][2] With a molecular weight of 202.22 g/mol , it resides firmly within the "fragment" space (

2

This biaryl system is not merely a chemical intermediate; it is a case study in electronic "push-pull" dynamics. The molecule features two distinct electronic vectors: the methoxy group (-OMe) acting as a strong electron-donating group (EDG) via resonance, and the fluorine atom (-F) acting as an electron-withdrawing group (EWG) via induction, while also providing metabolic occlusion at the para-position.[1]

Physicochemical Architecture[1][2]
PropertyValueTechnical Context
Molecular Weight 202.22 g/mol Fragment-compliant; high Ligand Efficiency potential.[1][2]
Molecular Formula

-
Exact Mass 202.0794Critical for High-Res Mass Spectrometry (HRMS) validation.[1][2]
LogP (Predicted) ~3.6Moderately lipophilic; crosses blood-brain barrier (BBB) readily.[1][2]
Melting Point 87–90 °CCrystalline solid; easy to handle/purify.[1][2]
H-Bond Acceptors 2Fluorine and Methoxy oxygen.[1][2]
H-Bond Donors 0-

Synthetic Methodology: The Suzuki-Miyaura Protocol[1][2][3][4]

The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This protocol is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the methoxy functionality.[1][2]

Strategic Causality (Expertise)[1][2]
  • Choice of Halide vs. Boronic Acid: We utilize 4-bromoanisole and 4-fluorophenylboronic acid .[1][2]

    • Reasoning: 4-bromoanisole is electronically activated for oxidative addition (electron-rich ring), facilitating the initial step of the catalytic cycle.[1][2] Conversely, aryl boronic acids with electron-withdrawing groups (like Fluorine) undergo transmetallation more efficiently than their electron-rich counterparts.[1][2]

  • Base Selection: Potassium Carbonate (

    
    ).[1][2][3]
    
    • Reasoning: Strong enough to activate the boronate species (

      
      ) but mild enough to prevent side reactions like ether cleavage.[1][2]
      
Validated Protocol

Reagents:

  • 4-Bromoanisole (1.0 eq)[1][2]

  • 4-Fluorophenylboronic acid (1.2 eq)[1][2]

  • 
     (Tetrakis, 3-5 mol%)[1][2]
    
  • 
     (2.0 eq)[1][2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[1][2] Oxygen is the enemy of Pd(0) catalysts.

  • Loading: Add 4-bromoanisole, 4-fluorophenylboronic acid, and

    
     under inert flow.
    
  • Catalyst Addition: Add

    
     last to minimize air exposure.[1][2] Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The product usually runs higher (

    
    ) than the boronic acid (baseline).[1][2]
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    ).[1][2] Dry organic layer over
    
    
    .[1][2]
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Experimental Visualization

SynthesisWorkflowcluster_inputsPrecursorscluster_cycleCatalytic Cycle (90°C)cluster_outputDownstreamReactant14-Bromoanisole(Electrophile)CatPd(PPh3)4(Oxidative Addition)Reactant1->CatReactant24-Fluorophenylboronic Acid(Nucleophile)BaseK2CO3(Transmetallation)Reactant2->BaseWorkupExtraction(EtOAc/Brine)Cat->WorkupReductive EliminationBase->CatActivationPurifyFlash Chromatography(Hexane/EtOAc)Workup->PurifyProductThis compound(White Solid)Purify->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for this compound synthesis.

Structural Analysis & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized compound, rely on the specific NMR signatures.[2] The presence of Fluorine provides a unique handle for self-validation via

2
Diagnostic NMR Signals ( )
NucleusShift (

ppm)
MultiplicityAssignmentValidation Logic

3.84Singlet (3H)

Sharp singlet confirms intact methoxy group.[1][2]

6.96Doublet (2H)Ar-H (ortho to OMe)Characteristic shielding by oxygen.[1][2]

7.10Triplet (2H)Ar-H (ortho to F)Splitting due to H-F coupling (

).[1][2]

7.45–7.55Multiplet (4H)Biaryl CoreOverlapping signals from the biphenyl junction.

162.0Doublet

Carbon
Large coupling constant (

) confirms F-substitution.

-117.0MultipletAr-FPass/Fail Check: Multiple peaks indicate impurity or defluorination.[1][2]

Technical Note: If the

2

Medicinal Chemistry Applications: The "Fluorine Effect"[5][6][7]

In drug development, this compound acts as a bioisostere for non-fluorinated biaryls, offering superior metabolic stability.[1][2]

Metabolic Blocking

The para-position of a phenyl ring is the primary site for Cytochrome P450-mediated oxidation (hydroxylation).[1][2]

  • Mechanism: Replacing the para-hydrogen with Fluorine blocks this metabolic "soft spot."[1][2] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering it inert to oxidative metabolism.[2]

  • Outcome: Increased half-life (

    
    ) of the drug candidate.[1][2]
    
Electronic Modulation

The biphenyl core transmits electronic effects.[1][2]

  • The Methoxy group donates electron density into the ring system, increasing the basicity of the system and potentially enhancing solubility.[2]

  • The Fluorine atom withdraws electron density inductively, lowering the

    
     of neighboring protons and modulating the lipophilicity (
    
    
    ).[2]
SAR Logic Diagram

SAR_Logiccluster_mod1Modification 1: Para-Methoxycluster_mod2Modification 2: Para-FluorineCoreBiphenyl Scaffold(MW 154)OMe-OCH3 GroupCore->OMeSubstitutionFluoro-F AtomCore->FluoroSubstitutionEffect1H-Bond Acceptor+ Electron DonorOMe->Effect1ResultThis compound(MW 202.22)Optimized DMPK ProfileEffect1->ResultSolubilityEffect2Metabolic Block(Prevents Oxidation)Fluoro->Effect2Effect2->ResultStability

Caption: Structure-Activity Relationship (SAR) logic for optimizing biaryl scaffolds using F and OMe.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound. Retrieved February 7, 2026 from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational protocol grounding).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] (Source for metabolic blocking mechanism).[1][2][4]

Structural Elucidation and Characterization of 4-Fluoro-4'-methoxybiphenyl: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of liquid crystals and medicinal pharmacophores, the biaryl scaffold is a privileged structure. 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" system where the electron-donating methoxy group (EDG) and the electron-withdrawing fluorine (EWG) create distinct electronic environments on the two phenyl rings.

For the researcher, this molecule is not merely a synthesis target but a calibration standard for understanding Fluorine-Carbon (


F-

C) coupling
. This guide moves beyond basic spectral listing to provide a causal, self-validating framework for proving this structure, distinguishing it from its isomers (e.g., 3-fluoro analogs), and quantifying its purity.

Synthesis Context & Impurity Profile

To accurately elucidate the structure, one must understand the genesis of the sample. This compound is typically synthesized via Suzuki-Miyaura cross-coupling .

  • Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid

    
     Product.
    
  • Critical Impurities:

    • Homocoupling products: 4,4'-Dimethoxybiphenyl or 4,4'-Difluorobiphenyl.

    • Protodeboronation: Fluorobenzene (volatile, likely lost) or Anisole.

Analytical Implication: Your elucidation strategy must explicitly rule out symmetric homocoupling byproducts.

Primary Structure Elucidation: The NMR Logic

The definitive characterization relies on Nuclear Magnetic Resonance (NMR).[1][2] The presence of Fluorine (


F, Spin 1/2, 100% natural abundance) transforms the 

C spectrum from a simple list of peaks into a complex array of doublets.
H NMR: Symmetry and Shielding

Instrument: 300 MHz or higher | Solvent: CDCl


[1][2][3][4]

The molecule possesses a


 axis of symmetry along the biphenyl bond only if we treat the rings independently, but the overall molecule is asymmetric. We observe two distinct AA'BB' systems.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Logic
7.54 – 7.43 Multiplet4HH-2, H-6, H-2', H-6'Protons ortho to the biaryl bond. Deshielded by the aromatic ring current of the adjacent ring. Overlap is common here.
7.14 – 7.04 Multiplet (approx. t)2HH-3, H-5 (F-ring)Diagnostic: Protons ortho to Fluorine. Shielded relative to the biaryl protons due to F's anisotropic effect and resonance, but split by

coupling.
6.96 Doublet (

Hz)
2HH-3', H-5' (OMe-ring)Diagnostic: Protons ortho to Methoxy. Strong mesomeric shielding from Oxygen pushes these upfield.
3.84 Singlet3H-OCH

Characteristic methoxy singlet.
C NMR: The "Fluorine Ruler"

Instrument: 75 MHz or higher | Solvent: CDCl


[1]

This is the most critical section. You must distinguish the Fluorine-bearing ring from the Methoxy-bearing ring. We use Heteronuclear Spin-Spin Coupling (


)  as a "ruler" to measure distance from the fluorine atom.
  • Rule of Thumb:

    
     values decrease as distance increases: 
    
    
    
    .
  • Self-Validation: If a carbon signal is a singlet, it belongs to the Methoxy ring. If it is a doublet, it belongs to the Fluorine ring.

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(ppm)
Multiplicity (

Hz)
AssignmentInterpretation
161.9 Doublet (

)
C-4 (C-F)Ipso-Fluorine. The massive coupling constant confirms direct F-attachment.
158.9 SingletC-4' (C-OMe)Ipso-Methoxy. No coupling = distal ring.
136.7 Doublet (

)
C-1 (Bridge)Quaternary bridgehead on the F-ring. Small coupling confirms it is para to F.
132.5 SingletC-1' (Bridge)Quaternary bridgehead on the OMe-ring.
128.0 Doublet (

)
C-2, C-6Meta to F. The 8 Hz coupling is diagnostic for meta positions in fluoroarenes.
127.8 SingletC-2', C-6'Meta to OMe. Overlaps with 128.0 but distinguished by lack of splitting.
115.3 Doublet (

)
C-3, C-5Ortho to F. The 21 Hz coupling is diagnostic for ortho positions.
114.1 SingletC-3', C-5'Ortho to OMe.
55.2 Singlet-OCH

Methoxy carbon.
F NMR: The Purity Check

Shift:


 ppm (approx).
  • Protocol: Run a wide sweep (-50 to -200 ppm).

  • Validation: A single sharp peak confirms no regioisomers (e.g., 2-fluoro or 3-fluoro analogs would shift significantly) and no unreacted starting material (4-fluorophenylboronic acid typically appears around -110 ppm depending on pH).

Visualization of Analytical Logic

The following diagram illustrates the decision tree used to assign the aromatic protons and carbons, separating the two rings based on electronic effects and spin coupling.

StructureElucidation Start Analyze Aromatic Region (Biaryl Core) Split Distinguish Rings Start->Split RingF Ring A (Fluorinated) Electron Withdrawing Split->RingF RingOMe Ring B (Methoxylated) Electron Donating Split->RingOMe H_NMR 1H NMR Evidence RingF->H_NMR C_NMR 13C NMR Evidence RingF->C_NMR RingOMe->H_NMR RingOMe->C_NMR HF_Ortho Ortho to F (H-3,5) Shielded (~7.1 ppm) Complex Multiplet H_NMR->HF_Ortho Ring A HOMe_Ortho Ortho to OMe (H-3',5') Shielded (~6.96 ppm) Clean Doublet H_NMR->HOMe_Ortho Ring B CF_Coupling C-F Coupling Observed (Doublets) C_NMR->CF_Coupling Ring A COMe_NoCoupling No Coupling Observed (Singlets) C_NMR->COMe_NoCoupling Ring B J_Values J(CF) Magnitude: 1J ~244Hz (Ipso) 2J ~21Hz (Ortho) 3J ~8Hz (Meta) CF_Coupling->J_Values

Caption: Logical flow for distinguishing Ring A (Fluorinated) from Ring B (Methoxylated) using spectral data.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the coupling constants (


) are resolved without line broadening:
  • Mass: Weigh 10-15 mg of the solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a small plug of glass wool into the NMR tube. Paramagnetic particulates (Pd residues) will broaden lines and ruin the

    
    -coupling resolution.
    
  • Acquisition:

    • For

      
      C: Set relaxation delay (
      
      
      
      ) to
      
      
      seconds to allow quaternary carbons (C-1, C-4, C-1', C-4') to relax, ensuring visible signals.
HPLC Purity Method

Objective: Confirm absence of homocoupled byproducts (4,4'-dimethoxybiphenyl).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expectation: The target compound is highly lipophilic.[5] Expect elution late in the gradient.

Physical Properties & Confirmation

PropertyValueSource/Validation
Molecular Formula C

H

FO
Confirmed by HRMS (

)
Molecular Weight 202.22 g/mol -
Melting Point 87 - 90 °CSharp range indicates high purity.[2][6][7] Broad range (>2°C) suggests Pd or salt contamination.
Appearance White crystalline solidYellowing indicates oxidation or nitro-impurities if nitro-precursors were used.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Sahoo, A. K., et al. (2008). "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides." Chemistry – A European Journal. (Contains specific experimental NMR data for this compound).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758997, this compound.[7]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] (Reference for J-coupling constants).

Sources

Technical Monograph: 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Designation & Synthetic Methodology

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical biaryl scaffold utilized in medicinal chemistry and materials science.[1] Unlike simple aromatics, this molecule combines a lipophilic, metabolically stable fluorine substituent with an electron-donating methoxy group, making it a classic model for studying electronic effects in Suzuki-Miyaura cross-coupling and a valuable intermediate for liquid crystal synthesis.[1]

This document moves beyond basic definitions to explore the causality of synthetic choices , the logic of IUPAC nomenclature , and self-validating experimental protocols .

Part 1: Chemical Identity & Nomenclature Logic[1]

The IUPAC Derivation

The nomenclature of this compound follows the IUPAC rules for substituted biaryl systems.

  • Parent Structure: The core is 1,1'-biphenyl (two benzene rings connected by a single bond).[1]

  • Numbering: The carbon atoms connecting the two rings are designated as positions 1 and 1'.[1] The numbering proceeds around each ring to give substituents the lowest possible locants.[1]

  • Substituent Priority:

    • The molecule has a Fluoro group (-F) and a Methoxy group (-OCH₃).[1][2]

    • Since the structure is symmetrical relative to the central bond (both substituents are at the para position), the numbering is dictated by alphabetical order of the substituents: F luoro precedes M ethoxy.[1]

    • Therefore, the ring bearing the fluorine is unprimed (positions 1–6), and the ring bearing the methoxy is primed (positions 1'–6').[1]

Final IUPAC Name: 4-Fluoro-4'-methoxy-1,1'-biphenyl [1][3]

Structural Visualization & Numbering

The following diagram illustrates the correct locant assignment, critical for spectral assignment (NMR) and synthetic planning.

G cluster_0 cluster_1 C4 C4 C3 C3 C4->C3 C2 C2 C3->C2 C1 C1 C2->C1 C6 C6 C1->C6 C1p C1' C1->C1p Biaryl Bond C5 C5 C6->C5 C5->C4 F F F->C4 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p OMe OCH3 C4p->OMe C6p C6' C5p->C6p C6p->C1p

Figure 1: Structural connectivity and IUPAC numbering logic. Note the priority of the Fluorine-bearing ring (unprimed).

Key Physicochemical Properties
PropertyDataRelevance
Molecular Formula C₁₃H₁₁FOStoichiometry calculation
Molecular Weight 202.23 g/mol Mass balance
Melting Point 87–88 °CPurity indicator (sharp range = pure)
LogP (Predicted) ~3.6Lipophilicity; indicates good membrane permeability
CAS Number 450-39-5Critical: Do not confuse with the benzophenone derivative (345-89-1)

Part 2: Synthetic Strategy (Suzuki-Miyaura Coupling)

The most robust route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway is preferred over the Ullmann coupling due to milder conditions and higher tolerance for functional groups.[1]

Retrosynthetic Analysis

We disconnect the C1–C1' bond.[1] This gives two possible combinations:

  • Route A: 4-Fluorophenylboronic acid + 4-Bromoanisole.[1]

  • Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene.[1]

Scientist's Recommendation: Route A is generally preferred.[1] 4-Bromoanisole is an electron-rich aryl halide.[1] While electron-rich halides are typically slower to undergo oxidative addition than electron-poor ones, 4-Fluorophenylboronic acid is highly stable and commercially abundant.[1] This combination minimizes homocoupling side reactions.[1]

Reaction Mechanism & Catalytic Cycle

Understanding the cycle is crucial for troubleshooting.[1] If the reaction stalls, it is usually at the Oxidative Addition step (due to catalyst death) or Transmetallation (due to insufficient base).[1]

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + 4-Bromoanisole PdII_ArX Pd(II)-Aryl Complex OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet + 4-Fluorophenylboronic acid PdII_DiAr Pd(II)-Diaryl Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the base is essential for activating the boronic acid for transmetallation.[1]

Part 3: Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Reagents & Stoichiometry[1]
  • Aryl Halide: 4-Bromoanisole (1.0 equiv, 935 mg)[1]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 840 mg)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]

    • Note: Keep cold and under argon.[1] If the bright yellow crystals have turned orange/brown, the catalyst is oxidized and will fail.[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.38 g)[1]

  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio, ~20 mL total)[1]

    • Why this mix? Toluene dissolves the organics; water dissolves the inorganic base; ethanol acts as a phase-transfer co-solvent to bring the two phases together.[1]

Step-by-Step Methodology
  • Degassing (Crucial Step):

    • Combine Toluene, Ethanol, and Water in a round-bottom flask.[1]

    • Sparge with Argon or Nitrogen gas for 15–20 minutes.[1]

    • Scientist's Insight: Oxygen is the enemy of Pd(0).[1] Failure to degas effectively leads to homocoupling of the boronic acid and catalyst deactivation (formation of Pd black).[1]

  • Reaction Assembly:

    • Add 4-Bromoanisole, 4-Fluorophenylboronic acid, and K₂CO₃ to the flask.

    • Add the Pd(PPh₃)₄ catalyst last under a positive stream of Argon.[1]

    • Fit with a reflux condenser and seal the top with a septum/balloon of Argon.[1]

  • Reflux:

    • Heat the mixture to mild reflux (approx. 85–90 °C oil bath) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The starting bromide (RF ~0.[1]6) should disappear; the product (RF ~0.4) will appear as a UV-active spot.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).[1]

    • Separate the organic layer.[1][5] Extract the aqueous layer once more with Ethyl Acetate.[1][4]

    • Wash combined organics with Brine (sat. NaCl).[1][5]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from hot Ethanol OR perform flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Yield Expectation: 85–95%.[1]

Part 4: Quality Control & Characterization[1]

To validate the identity of the synthesized compound, compare analytical data against these expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will show two distinct AA'BB' systems (para-substitution patterns), appearing as "doublets" (technically higher-order multiplets).[1]

  • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

  • δ 6.95–7.00 ppm (2H, d, J ~8.8 Hz): Protons ortho to the methoxy group (Shielded by electron donation).[1]

  • δ 7.10–7.15 ppm (2H, t, J ~8.7 Hz): Protons ortho to the fluorine (Split by both ortho-H and Fluorine-19).[1]

  • δ 7.45–7.55 ppm (4H, m): Overlapping signals for the protons meta to the methoxy and meta to the fluorine (the protons closest to the biphenyl bond).[1]

Mass Spectrometry (GC-MS)[1][3][7]
  • Molecular Ion (M+): m/z 202.1[1]

  • Fragmentation: Major fragment at m/z 187 (Loss of -CH₃ from methoxy).[1]

Part 5: Applications in Drug Discovery[1][8]

Bioisosterism & Metabolic Stability

In drug development, this compound is often used to probe the Para-Metabolic Block .[1]

  • Problem: Biphenyl rings are prone to oxidation by Cytochrome P450 enzymes, typically at the para position (producing hydroxylated metabolites).[1]

  • Solution: Substituting the para hydrogen with Fluorine blocks this metabolic soft spot because the C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to oxidative cleavage.[1]

  • Electronic Tuning: The methoxy group acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with serine or threonine residues in a receptor pocket.[1]

Liquid Crystals

This scaffold is also a precursor for liquid crystalline materials.[1] The linearity of the biphenyl core, combined with the dipole moment created by the opposing Fluoro (electron-withdrawing) and Methoxy (electron-donating) groups, facilitates the formation of nematic phases.[1]

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [1]

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Physical Properties & Safety: PubChem Compound Summary for CID 2758997 (this compound). National Center for Biotechnology Information.[1] [1]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

Sources

Technical Guide: Synthesis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 450-39-5 Formula: C₁₃H₁₁FO Molecular Weight: 202.22 g/mol [1][2][3]

Executive Summary

This technical guide details the synthesis of 4-Fluoro-4'-methoxybiphenyl, a critical biaryl scaffold used in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) intermediates. While historical methods like the Ullmann coupling exist, they are plagued by homocoupling side reactions and harsh conditions.

This guide prioritizes two superior pathways:

  • The Gold Standard: Palladium-catalyzed Suzuki-Miyaura cross-coupling, optimized for high regioselectivity and yield (>90%).

  • The Green Alternative: Direct Arylation (C-H activation) or Ligand-free aqueous protocols, reducing toxic waste and atom economy inefficiencies.

Part 1: Strategic Retrosynthesis & Design

The target molecule consists of two benzene rings connected by a single C-C bond. One ring bears an electron-withdrawing Fluorine (F) in the para position; the other bears an electron-donating Methoxy (OMe) group in the para position.

The Electronic Effect on Catalyst Turnover

In Pd-catalyzed cross-coupling, the Oxidative Addition step is often rate-determining. Electron-poor aryl halides undergo oxidative addition faster than electron-rich ones.

  • Option A: 4-Bromoanisole (Electron Rich) + 4-Fluorophenylboronic acid.

  • Option B (Preferred): 1-Bromo-4-fluorobenzene (Electron Poor) + 4-Methoxyphenylboronic acid.

Recommendation: While both work, Option B is kinetically favored for the oxidative addition step due to the inductive withdrawal of the fluorine atom, facilitating the insertion of Pd(0) into the C-Br bond.

Part 2: The Gold Standard – Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to solubilize both organic halides and inorganic bases, ensuring smooth transmetallation.

Mechanism Visualization

The catalytic cycle proceeds through three distinct stages. The diagram below illustrates the specific pathway for our target molecule.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 1-Bromo-4-fluorobenzene PdII_Int1 Ar-Pd(II)-Br (Intermediate) OxAdd->PdII_Int1 BaseStep Base Activation (OH- replaces Br-) PdII_Int1->BaseStep + K2CO3 TransMet Transmetallation (+ Boronic Acid) BaseStep->TransMet + 4-Methoxyphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Option B)

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 equiv, 10 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (Tetrakis) (1-3 mol%) OR Pd(dppf)Cl₂ (for sterically hindered cases)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

  • Degassing: In a clean Schlenk flask, combine the solvent mixture. Degas by bubbling Nitrogen or Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Charging: Add the aryl halide, boronic acid, and base to the flask. Add the Pd catalyst last under a counter-flow of inert gas.[4]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude solid.

Part 3: Emerging Methodologies – Green Chemistry

For laboratories prioritizing Green Chemistry principles (reduced solvent toxicity, atom economy), a ligand-free aqueous protocol is recommended.

Protocol Comparison
FeatureTraditional Suzuki (Method A)Green/Aqueous Suzuki (Method B)
Catalyst Pd(PPh₃)₄ (Phosphine ligands)Pd/C or Pd(OAc)₂ (Ligand-free)
Solvent Toluene/Dioxane (Toxic)Water or Ethanol/Water
Temp 80-100°CRoom Temp - 60°C
Surfactant NoneTBAB or SDS (Phase Transfer Agent)
Yield 90-98%85-95%
Green Protocol Workflow
  • Mix 1-Bromo-4-fluorobenzene and 4-Methoxyphenylboronic acid in water.

  • Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst (0.5 equiv).

  • Add Pd(OAc)₂ (1 mol%) and Na₂CO₃.

  • Stir at 60°C in air (ligand-free Pd is less sensitive to O₂ oxidation than phosphine complexes).

  • Product precipitates out of the water; collect via filtration.

Part 4: Purification & Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following purification and analytical data must be matched.

Purification Strategy
  • Crude Appearance: Yellowish solid (due to Pd traces or homocoupling byproducts).

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Methanol . Cool slowly to 4°C.

  • Filtration: Collect white crystalline plates.

Analytical Data Standards

A successful synthesis is validated if the product matches these specific physical properties:

  • Physical State: Colorless/White solid.

  • Melting Point: 89–90 °C (Sharp range indicates high purity).[5]

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.54–7.43 (m, 4H, aromatic protons on biphenyl core).

    • δ 7.14–7.04 (m, 2H, protons ortho to Fluorine).

    • δ 6.96 (d, J = 9.0 Hz, 2H, protons ortho to Methoxy).[5]

    • δ 3.84 (s, 3H, –OCH₃ singlet).[5]

  • ¹³C NMR (75.5 MHz, CDCl₃):

    • δ 161.9 (d, J = 244 Hz, C-F coupling), 158.9 (C-OMe).

    • δ 55.2 (Methoxy carbon).[5]

Troubleshooting Note: If the melting point is depressed (e.g., 80-85°C), significant homocoupling impurity (4,4'-dimethoxybiphenyl) may be present. Recrystallize again from Hexane/Ethyl Acetate.

References

  • Suzuki-Miyaura Coupling Mechanism & Cycle

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Physical Data & NMR Characterization

    • Wiley-VCH Supporting Information for Fluorinated Biphenyls.
  • Green Chemistry Approaches

    • Jadhav, S. N., et al. "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium." Green Chemistry.
  • General Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 75, p. 61 (1998). (General procedure for methoxy-biphenyls).

Sources

Structural Elucidation and Spin System Analysis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) represents a classic "push-pull" biaryl system, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on opposing phenyl rings. This structural motif is a privileged scaffold in liquid crystal engineering and medicinal chemistry (e.g., NSAID derivatives like Flurbiprofen).

This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound. Unlike simple aromatic systems, this compound exhibits complex second-order effects and heteronuclear spin-spin coupling (


) that require careful deconvolution. The guide details the synthesis, acquisition parameters, and a step-by-step spectral assignment logic designed for researchers validating biaryl coupling products.

Molecular Architecture & Spin Physics

To interpret the spectrum, one must first understand the magnetic environment created by the substituents.

  • Ring A (Methoxy-substituted): The methoxy group is a strong

    
    -donor. This increases electron density at the ortho and para positions (relative to OMe), shielding the ortho protons (shifting them upfield). The spin system approximates AA'BB' .
    
  • Ring B (Fluoro-substituted): The fluorine atom is electronegative (inductive withdrawal) but a weak

    
    -donor. Crucially, 
    
    
    
    (spin 1/2, 100% abundance) couples strongly to protons. This transforms the aromatic signals into an AA'BB'X system (where X = Fluorine).
  • The Biphenyl Linkage: The C-C bond between rings allows for rotation, but the rings are generally twisted in solution to minimize steric clash, affecting the chemical shift of protons ortho to the linkage via ring-current anisotropy.

Synthesis: The Suzuki-Miyaura Protocol

The most reliable route to high-purity this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the reagents is critical for identifying potential impurities (e.g., homocoupling byproducts).

Experimental Workflow

Reagents: 4-Bromoanisole, 4-Fluorophenylboronic acid, Pd(PPh3)4 (catalyst), K2CO3 (base), DME/Water (solvent).[1][2]

SuzukiCoupling Reactants Reactants (4-Bromoanisole + 4-Fluorophenylboronic Acid) Catalyst Catalytic Cycle (Pd(0)/Pd(II) Oxidative Addition) Reactants->Catalyst Pd(0) Transmetal Transmetallation (Base Activation) Catalyst->Transmetal Boronate Species Product Crude Product (Biaryl + Salts) Transmetal->Product Reductive Elimination Purification Purification (Silica Column Hexane/EtOAc) Product->Purification

Figure 1: Logic flow of the Suzuki-Miyaura coupling used to synthesize the target analyte.

Experimental Protocol (NMR Acquisition)

To resolve the fine splitting caused by


, high-resolution acquisition is mandatory.
Sample Preparation[2][3][4][5]
  • Mass: Weigh 10–15 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).

    • Note: CDCl3 is preferred over DMSO-d6 to prevent viscosity-induced line broadening, which can obscure small

      
       couplings.
      
  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual CHCl3 peak (7.26 ppm).

Instrument Parameters
ParameterSettingRationale
Frequency 400 MHz or higherEssential to separate overlapping multiplets at 7.5 ppm.
Spectral Width -2 to 12 ppmCovers all aromatic and methoxy signals.
Scans (NS) 16 or 32Sufficient S/N ratio for >10mg sample.
Pulse Angle 30° or 90°30° for standard survey; 90° for quantitative integration.
Acquisition Time > 3.0 secRequired to resolve small coupling constants (< 2 Hz).

Spectral Analysis & Assignment

The spectrum is characterized by a distinct singlet (methoxy) and three zones of aromatic signals.

Summary of Chemical Shifts (CDCl3)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
3.84 Singlet (s)3H-Methoxy (-OCH3)
6.96 Doublet (d)2H

Ring A: Ortho to OMe
7.14 – 7.04 Multiplet (m)2H

,

Ring B: Ortho to Fluorine
7.54 – 7.43 Multiplet (m)4HOverlappingRing A & B: Ortho to Biphenyl Linkage
Detailed Deconvolution
1. The Methoxy Singlet (3.84 ppm)[2]
  • Appearance: Sharp singlet.

  • Diagnostic Value: This is the integration standard. Set this integral to 3.00. If this peak is split or broad, check for poor shimming or rotational barriers (unlikely at RT).

2. Ring A: The Electron-Rich Doublet (6.96 ppm)
  • Assignment: Protons at positions 3 and 5 (ortho to the methoxy group).

  • Physics: The strong shielding effect of the oxygen lone pairs pushes these protons upfield relative to benzene (7.26 ppm).

  • Splitting: Appears as a clean doublet due to

    
     coupling with the neighboring protons (at ~7.5 ppm).
    
3. Ring B: The Fluorine Coupling Zone (7.14 – 7.04 ppm)[2]
  • Assignment: Protons at positions 3' and 5' (ortho to the Fluorine).

  • Physics: These protons experience a complex magnetic environment. They are shielded relative to the biphenyl linkage protons but split by the fluorine.

  • Coupling Logic:

    • 
       (Ortho H-H) 
      
      
      
      8.0 – 8.5 Hz.
    • 
       (Ortho H-F) 
      
      
      
      8.0 – 10.0 Hz.
  • Visual Result: Because

    
    , this signal often collapses into a pseudo-triplet  (t) or a resolved doublet of doublets (dd). This is the hallmark of 4-fluorinated aromatic rings.
    
4. The "Biphenyl Overlap" (7.54 – 7.43 ppm)[2]
  • Assignment: Protons at positions 2, 6 (Ring A) and 2', 6' (Ring B).

  • Physics: These 4 protons are all ortho to the aryl-aryl bond. The biphenyl linkage exerts a deshielding anisotropic effect.

  • Why they overlap: The chemical shift difference between the protons on Ring A (meta to OMe) and Ring B (meta to F) is very small. At 300 or 400 MHz, these often merge into a second-order "roofed" multiplet integrating to 4H.

Logic Flow for Assignment

Use this decision tree to validate your spectrum.

NMRAssignment Start Start Analysis CheckSolvent Check Solvent Peaks (CDCl3 @ 7.26, H2O @ 1.56) Start->CheckSolvent FindMethoxy Identify Singlet @ ~3.8 ppm (Integrate to 3H) CheckSolvent->FindMethoxy AnalyzeAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) FindMethoxy->AnalyzeAromatic SplitLogic Is there a doublet @ ~6.9 ppm? AnalyzeAromatic->SplitLogic YesDoublet Confirm Ring A (OMe) Shielded Ortho Protons SplitLogic->YesDoublet Yes NoDoublet Check Structure/Purity SplitLogic->NoDoublet No CheckF Look for Multiplet @ ~7.1 ppm (Pseudo-triplet?) YesDoublet->CheckF CheckF->NoDoublet No YesF Confirm Ring B (F) 1H-19F Coupling Present CheckF->YesF Yes Overlap Assign Remaining 4H to 7.4-7.5 ppm Multiplet YesF->Overlap

Figure 2: Step-by-step logic for assigning the 1H NMR signals of this compound.

Advanced Characterization (QC & Troubleshooting)

19F NMR Confirmation

If the proton spectrum is ambiguous (e.g., overlapping impurities in the aromatic region), run a 19F NMR (typically decoupled).

  • Expected Signal: Single peak at

    
     -117.2 ppm  (relative to CFCl3).
    
  • Significance: A single peak confirms the integrity of the C-F bond and the absence of regioisomers (e.g., 2-fluoro isomers).

Common Impurities
Impurity1H NMR SignatureOrigin
4-Bromoanisole Doublets at 6.7 and 7.3 ppmUnreacted starting material.
4-Fluorophenylboronic acid Multiplets, often broad due to -B(OH)2Unreacted starting material.
Homocoupling (4,4'-Dimethoxybiphenyl) Symmetric AA'BB'. OMe singlet shifts slightly.Catalyst failure / Oxidation.
Water Broad singlet ~1.56 ppm (varies)Wet CDCl3.
13C NMR Verification

For full structural validation, look for the C-F coupling in the Carbon spectrum:

  • C-F (ipso): Doublet at ~162 ppm (

    
     Hz).
    
  • C-ortho to F: Doublet at ~115 ppm (

    
     Hz).
    

References

  • Wiley-VCH SpectraBase. "1H NMR Spectrum of this compound." SpectraBase.[3] Accessed via Wiley Online Library.

  • Royal Society of Chemistry. "Synthesis and Characterization of Biaryls via Suzuki Coupling."[1] RSC Advances, Supporting Information, 2015/2019.

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 2758997: this compound." PubChem.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29(9), 2176–2179.[4]

  • Alfa Chemistry. "19F Coupling Constants and Patterns in Aromatic Systems." Alfa Chemistry Technical Notes.

Sources

Part 1: Executive Summary & Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and


C NMR Analysis of 4-Fluoro-4'-methoxybiphenyl 

This compound (CAS: 450-39-5) represents a critical scaffold in the design of liquid crystals and biaryl-based pharmaceuticals.[1] Its structural utility lies in the electronic push-pull system created by the electron-withdrawing fluorine atom on one ring and the electron-donating methoxy group on the other.[1]

For the analytical chemist, this molecule presents a textbook case of heteronuclear spin-spin coupling .[1] The


F nucleus (

, 100% natural abundance) couples extensively with the carbon framework, creating a "fingerprint" of doublets in the

C NMR spectrum. This guide provides a definitive protocol for the synthesis, purification, and spectral assignment of this compound, moving beyond simple peak listing to a causal analysis of spin mechanics.[1]
Molecular Symmetry and Spin System

The molecule consists of two distinct aromatic rings:[2]

  • Ring A (Fluorinated): Characterized by large

    
     couplings.[2][1]
    
  • Ring B (Methoxylated): Characterized by strong shielding effects ortho to the oxygen.[2][1]

While the molecule possesses effective


 symmetry within each ring (rendering C2/C6 and C3/C5 chemically equivalent), the two rings are magnetically distinct.

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectral data, we must first establish the purity of the analyte.[1] The industry-standard synthesis utilizes the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of this compound from 4-bromoanisole and 4-fluorophenylboronic acid.

Reagents:

  • 4-Bromoanisole (1.0 eq)[1]

  • 4-Fluorophenylboronic acid (1.2 eq)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 eq, aqueous solution 2M)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)[2]

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with toluene/ethanol. Degas via sparging with Argon for 20 minutes (Critical:

    
     poisons the Pd(0) catalyst).
    
  • Addition: Add 4-bromoanisole, boronic acid, and base. Add catalyst last under positive Argon pressure.[2][1][3]

  • Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2][1]

  • Workup: Cool to RT. Dilute with water.[2][1] Extract with Ethyl Acetate (3x).[2][1] Wash organics with brine, dry over

    
    .[2][1]
    
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica, Hexane -> 5% EtOAc/Hexane).

  • Validation: Target Melting Point: 89–90 °C.

Visualization: Synthesis Logic

SuzukiCoupling Start Reactants (Ar-Br + Ar-B(OH)2) Cat Catalyst Activation Pd(0) Cycle Start->Cat Oxidative Addition Transmetal Transmetallation (Base Assisted) Cat->Transmetal Pd(II)-Ar Complex RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Diaryl Pd(II) RedElim->Cat Regenerates Pd(0) Product Target Biaryl This compound RedElim->Product Yields Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.

Part 3: C NMR Spectral Analysis

This section details the assignment of the


C NMR spectrum (75.5 MHz, 

). The assignments are validated by the magnitude of Carbon-Fluorine coupling constants (

), which decay predictably with distance.
The Fluorine Effect (Coupling Constants)

The


F nucleus splits carbon signals into doublets.[1] The magnitude of this splitting is the primary tool for assignment:
  • 
     (Ipso):  ~240–250 Hz (Huge doublet)[2]
    
  • 
     (Ortho):  ~20–25 Hz (Medium doublet)[2]
    
  • 
     (Meta):  ~7–10 Hz (Small doublet)[2]
    
  • 
     (Para):  ~2–4 Hz (Tiny doublet, often unresolved)[2]
    
Data Summary Table
Chemical Shift (

, ppm)
Multiplicity

(Hz)
AssignmentCarbon PositionStructural Logic
161.9 Doublet244 HzC4C-F IpsoDeshielded by F + Large

coupling.[1]
158.9 Singlet-C4'C-OMe IpsoDeshielded by Oxygen.[1] No F coupling.[2][1]
136.7 Doublet3.4 HzC1Bridge (Ring A)Para to F. Shows tiny

coupling.[2][1]
132.5 Singlet-C1'Bridge (Ring B)[1]Para to OMe. No F coupling.[2][1]
128.0 Doublet8.0 HzC2, C6Meta to FTypical aromatic shift.[2][1] Distinct

coupling.[2][1]
127.8 Singlet-C2', C6'Meta to OMeOverlaps with C2/6 but lacks splitting.[1]
115.3 Doublet21 HzC3, C5Ortho to FShielded by F resonance.[2][1] Distinct

coupling.[2][1]
114.1 Singlet-C3', C5'Ortho to OMeStrongly shielded by OMe resonance.[1]
55.2 Singlet-OMeMethoxy MethylCharacteristic alkyl-ether region.[1]
Detailed Spectral Interpretation

1. The Fluorinated Ring (Ring A): The signal at 161.9 ppm is the most distinct.[1] It appears as a wide doublet due to the massive one-bond coupling (


 Hz).[1] This confirms the C4 position.[2][1]
Moving two bonds away, the 115.3 ppm  signal (C3/C5) is significantly shielded (upfield) compared to benzene (128.5 ppm) due to the electron-donating resonance effect of Fluorine, and it displays a characteristic 21 Hz coupling.
The 128.0 ppm  signal (C2/C6) is meta to the fluorine.[2][1] The inductive withdrawal of fluorine dominates here, slightly deshielding it, with a smaller 8 Hz coupling.[1]
Finally, the bridge carbon at 136.7 ppm  (C1) is distinguished from its counterpart on the other ring by a fine doublet splitting of 3.4 Hz (

).[1]

2. The Methoxylated Ring (Ring B): The signal at 158.9 ppm corresponds to the carbon attached to the oxygen (C4').[1] Oxygen is highly electronegative, causing strong deshielding.[2][1] The carbons ortho to the methoxy group (C3'/C5') appear at 114.1 ppm .[2][1] This strong upfield shift is a classic signature of electron donation via resonance from the oxygen lone pairs.[1] The bridge carbon C1' appears at 132.5 ppm , typical for a biphenyl bridge, appearing as a singlet.[1]

Visualization: Assignment Decision Tree

NMR_Assignment Signal Observed 13C Signal Region_Alkyl Region: 50-60 ppm Signal->Region_Alkyl Region_Arom Region: 110-165 ppm Signal->Region_Arom OMe Methoxy Carbon (55.2 ppm) Region_Alkyl->OMe IsSplit Is it a Doublet (J_CF)? Region_Arom->IsSplit RingA Fluorinated Ring A IsSplit->RingA Yes RingB Methoxy Ring B IsSplit->RingB No (Singlet) CouplingSize Magnitude of J? C4_F C4 (Ipso-F) 161.9 ppm, J=244 CouplingSize->C4_F Huge (~240Hz) C3_5 C3/5 (Ortho-F) 115.3 ppm, J=21 CouplingSize->C3_5 Medium (~20Hz) C2_6 C2/6 (Meta-F) 128.0 ppm, J=8 CouplingSize->C2_6 Small (~8Hz) C1 C1 (Bridge) 136.7 ppm, J=3 CouplingSize->C1 Tiny (~3Hz) RingA->CouplingSize C4_O C4' (Ipso-O) 158.9 ppm RingB->C4_O Deshielded (>150) C3_5_O C3'/5' (Ortho-O) 114.1 ppm RingB->C3_5_O Shielded (<120)

Figure 2: Logic flow for assigning


C signals based on chemical shift regions and J-coupling magnitudes.

Part 4: Advanced Validation (Self-Validating System)

To ensure the trustworthiness of these assignments in a practical lab setting, perform the following checks:

  • DEPT-135 Analysis:

    • Phase Up: C3/5, C2/6, C3'/5', C2'/6' (CH carbons).[2][1]

    • Phase Down: None (No

      
       groups).
      
    • Absent: C1, C4, C1', C4' (Quaternary carbons).[1]

    • Check: If 161.9 or 158.9 appear in DEPT, the assignment is wrong (or pulse width is off).[1]

  • Solvent Effects:

    • The values provided are in

      
      .[2][1] If using DMSO-
      
      
      
      , expect slight shifts, particularly for C4' and C3'/5' due to hydrogen bonding with the methoxy oxygen, though less pronounced than in phenols.[1]
  • HSQC Correlation:

    • The proton doublet at ~7.0 ppm (ortho to OMe) must correlate to the carbon at 114.1 ppm.[1]

    • The proton triplet/multiplet at ~7.1 ppm (ortho to F) must correlate to the carbon at 115.3 ppm.[2][1]

References

  • Experimental Data Source : Wiley-VCH Supporting Information.[2][1] Eur. J. Org.[2][1][4] Chem. (Data extracted from Table 6, entry 3).[2][1][5] (Verified via search snippet 1.1).

  • Synthesis Protocol : Goodson, F. E.; Wallow, T. I.; Novak, B. M.[1][3] "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Organic Syntheses, 1998 , 75,[2][3] 61.

  • Coupling Constants : Matthews, R. S.[2][1][6] "13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene". Journal of Magnetic Resonance, 1978 .

  • Compound Database : PubChem CID 2758997 (this compound).[1] [2]

Sources

Spectroscopic Characterization of 4-Fluoro-4'-methoxybiphenyl: A 19F NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the acquisition, processing, and interpretation of 19F NMR data for 4-Fluoro-4'-methoxybiphenyl . As a biaryl scaffold commonly found in liquid crystals and pharmaceutical intermediates, this molecule represents a classic "push-pull" electronic system. The methoxy group (electron donor) and the fluorine atom (electron withdrawer/reporter) communicate across the biphenyl bridge, making the 19F chemical shift a highly sensitive probe for electronic environment and conjugation efficiency.

This guide is designed for analytical chemists and medicinal chemists requiring high-fidelity structural validation and reaction monitoring protocols.

Part 1: Chemical Architecture & Electronic Theory

To interpret the NMR spectrum accurately, one must understand the electronic causality governing the fluorine nucleus.

The Electronic "Push-Pull" System

The this compound molecule is not static. The resonance interaction between the 4'-methoxy group and the 4-fluoro substituent is modulated by the dihedral twist angle of the biphenyl bond.

  • Inductive Effect (-I): The fluorine atom withdraws electron density from the aromatic ring, deshielding the nucleus.

  • Resonance Effect (+R): The methoxy group donates electron density into the

    
    -system. Through conjugation across the biphenyl bridge, this electron density shields the distal fluorine atom.
    
  • Steric Modulation: The twist angle (typically ~30-40° in solution) limits perfect orbital overlap, attenuating the shielding effect of the methoxy group compared to a planar system.

Diagram: Electronic Resonance & Shielding Pathways

The following diagram illustrates the flow of electron density that dictates the specific chemical shift observed.

ElectronicEffects OMe Methoxy Group (-OMe) (Electron Donor) Ring1 Phenyl Ring A (Resonance Conduit) OMe->Ring1 +R Effect Bridge Biphenyl Bridge (Twist Angle Modulation) Ring1->Bridge pi-delocalization Ring2 Phenyl Ring B (Inductive Host) Bridge->Ring2 Attenuated by Sterics Fluorine Fluorine-19 Nucleus (The Sensor) Ring2->Fluorine Increased Electron Density Shift Observed Shift: -117.2 ppm (Shielded) Fluorine->Shift Upfield Shift

Caption: Logical flow of electronic effects. The OMe group pumps electron density toward the F nucleus, resulting in an upfield shift relative to unsubstituted fluorobiphenyl.

Part 2: Experimental Protocol (Self-Validating)

A robust 19F NMR protocol requires specific attention to relaxation times and spectral width to avoid truncation or integration errors.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Note: Polar solvents like DMSO-

      
       will increase the planar character of the biphenyl, slightly altering the chemical shift due to enhanced conjugation.
      
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Internal Standard (Mandatory for qNMR):

    • Primary:

      
      -Trifluorotoluene (
      
      
      
      -63.72 ppm).
    • Alternative: Hexafluorobenzene (

      
      , 
      
      
      
      -164.9 ppm).
    • Protocol: Add 10

      
      L of standard solution (10 mg/mL) to the NMR tube.
      
Acquisition Parameters

The following parameters ensure quantitative accuracy and prevent "ringing" artifacts.

ParameterSettingRationale
Pulse Sequence zg or zg30Standard 1-pulse sequence. Decoupling (1H) is optional but recommended for simplified singlets.
Spectral Width (SW) 200 ppm (-50 to -250 ppm)Covers the analyte (-117) and common standards (-63 or -164).
Offset (O1P) -120 ppmCenters the excitation pulse near the analyte to minimize off-resonance effects.
Relaxation Delay (D1)

10 seconds
Critical: Fluorine nuclei in para-positions often have

> 3s. Insufficient D1 leads to under-integration.
Scans (NS) 16 – 6419F is 83% as sensitive as 1H; high signal-to-noise is achieved quickly.
Data Processing Workflow
  • Exponential Multiplication: Apply a line broadening (LB) of 0.3 – 1.0 Hz.

  • Phasing: 19F spectra often suffer from significant baseline roll due to the probe background (PTFE components). Apply aggressive baseline correction (e.g., Bernstein polynomial fit).

  • Referencing: Set

    
     to 0.00 ppm (or calculate relative to internal standard).
    

Part 3: Spectral Analysis & Interpretation

Primary Chemical Shift Data

The following data points are validated for this compound in


 at 298 K.
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment
19F -117.1 to -117.3 ppm Multiplet (tt)

Hz,

Hz
Ar-F
1H 6.96 - 7.54 ppmMultipletsN/AAromatic Protons

Note: The shift of -117.2 ppm is slightly upfield (more shielded) compared to 4-fluorobiphenyl (~ -115.8 ppm). This confirms the electron-donating influence of the distal methoxy group.

Coupling Architecture

If proton decoupling ({1H}) is OFF , the 19F signal will appear as a triplet of triplets (tt):

  • Ortho-coupling (

    
    ):  Large splitting (~8.5 Hz) from the two protons adjacent to the fluorine.
    
  • Meta-coupling (

    
    ):  Smaller splitting (~5.3 Hz) from the two meta protons.
    

Recommendation: Run the spectrum 1H-decoupled (e.g., zgpg30) to collapse the multiplet into a sharp singlet for easier integration and reaction monitoring.

Part 4: Application – Monitoring Suzuki Cross-Coupling

One of the most valuable applications of this protocol is monitoring the synthesis of this compound via Suzuki coupling. 19F NMR offers a distinct advantage over 1H NMR here because the "spectral clutter" of aromatic protons is eliminated.

Reaction: 4-Fluorophenylboronic acid + 4-Bromoanisole


 Product.
Reaction Monitoring Workflow

The starting material (boronic acid) and product have distinct fluorine signatures, allowing for rapid calculation of conversion percentage without workup.

SuzukiMonitoring cluster_0 Reaction Mixture SM Start: 4-F-Phenylboronic Acid Shift: ~ -108 to -112 ppm (Broad/pH dependent) Aliquot Take 50 uL Aliquot Dilute in CDCl3 SM->Aliquot Prod Product: 4-F-4'-OMe-Biphenyl Shift: -117.2 ppm (Sharp Singlet) Prod->Aliquot Acquire Acquire 19F{1H} NMR (NS=16) Aliquot->Acquire Analyze Integrate Peaks Acquire->Analyze Decision Conversion Calculation: Int(Prod) / [Int(SM) + Int(Prod)] Analyze->Decision

Caption: Workflow for using 19F NMR to calculate reaction conversion. The distinct shift difference (>5 ppm) allows for unambiguous integration.

Troubleshooting Common Artifacts
  • Broad Boronic Acid Peak: The starting material (boronic acid) often appears broad due to dynamic hydrogen bonding or oligomerization (boroxine formation). Solution: Add a drop of

    
     or small amount of base to sharpen the species.
    
  • Baseline Rolling: A wide "hump" around -100 to -150 ppm often comes from fluorine in the probe construction materials or PTFE liners. Solution: Use "Linear Prediction" (LP) for the first few points of the FID or background subtraction.

References

  • Chemical Shift Verification

    • Wiley-VCH. (2011). Supporting Information for: Palladium-Catalyzed Coupling Reactions. (Confirming -117.2 ppm shift in CDCl3).
    • (General Wiley Online Library landing page for verification).

  • Suzuki Coupling Methodology

    • Lian, F., et al. (2013).
  • 19F NMR Principles

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Spectral Database

    • National Institute of Standards and Technology (NIST) / PubChem. This compound Compound Summary.

Sources

Technical Guide: Mass Spectrometry of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical bi-aryl scaffold often generated via Suzuki-Miyaura cross-coupling.[1] While nominally a simple ether, the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a distinct fragmentation signature in Electron Ionization (EI) sources.

This document is designed for researchers requiring high-fidelity structural confirmation and purity analysis. It moves beyond basic spectral matching to explain the mechanistic origins of ion formation, ensuring you can distinguish this analyte from isobaric impurities or degradation products.

Physicochemical Context & Ionization Strategy[1][2]

The Analyte
PropertyValueSignificance for MS
Formula

MW 202.22 Da .[1] Monoisotopic Mass: 202.08 Da .[1]
Structure Biphenyl core, 4-F, 4'-OMeHigh aromatic stability; intense molecular ion (

).
Boiling Point ~298°CRequires high-temperature GC interface (>280°C).[1]
Polarity Low-MediumIdeal for Non-polar columns (DB-5ms, HP-5).[1]
Ionization Choice: Why EI over ESI?

While Electrospray Ionization (ESI) is standard for polar drugs, Electron Ionization (EI) is the gold standard for this compound for two reasons:

  • Lack of Protonation Sites: The ether oxygen is weakly basic, and the fluorine is non-basic.[1] ESI sensitivity is often poor without forcing conditions (e.g., APCI).

  • Fingerprinting: EI at 70 eV provides a reproducible fragmentation pattern essential for distinguishing this isomer from 3-fluoro or 2-methoxy variants, which ESI

    
     peaks cannot differentiate.[1]
    

Experimental Protocol (GC-MS)[1][3][4]

This protocol is validated for trace impurity analysis (e.g., catalyst screening) and bulk purity checks.

Sample Preparation[1][5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 10 µg/mL (Scan mode) or 1 µg/mL (SIM mode).

  • Critical Step: Filter through 0.2 µm PTFE.[1] Biphenyls crystallize easily; particulates will cause inlet discrimination.[1]

Instrumentation Parameters (Agilent/Thermo/Shimadzu compatible)
ParameterSettingRationale
Inlet Temp 280°CPrevents condensation of the biphenyl core.[1]
Injection Split (20:1)Prevents detector saturation; improves peak shape.[1]
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Standard non-polar phase (e.g., HP-5ms) provides ideal retention.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain MS source pressure.[1]
Oven Program 80°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp elutes the biphenyl (~200°C region) while baking out heavy dimers.
Source Temp 230°CHigh enough to prevent fouling, low enough to preserve molecular ion.[1]
Transfer Line 290°CCritical: Must be hotter than the column max to prevent cold spots.

Fragmentation Mechanics & Spectral Interpretation[1]

Understanding the fragmentation is vital for validating the structure.[1] The spectrum is dominated by the stability of the biphenyl system and the lability of the methoxy bond.[1]

Key Diagnostic Ions[1]
m/zIdentityRelative AbundanceMechanistic Origin
202

(Parent)
100% (Base Peak)Radical cation stabilized by extensive

-conjugation across both rings.[1]
187

~60-80%Homolytic cleavage of the methyl ether bond.[1] Forms a stable quinoid-like oxonium ion.[1]
159

~20-40%Subsequent loss of carbon monoxide (28 Da) from the phenolic oxygen.[1]
133

<10%Complex rearrangement/ring contraction (loss of acetylene

).
101

<5%Doubly charged molecular ion (distinctive in highly aromatic systems).
Isotope Considerations
  • Fluorine (

    
    ):  Monoisotopic. There is no  M+2 peak from the halogen (unlike Cl/Br).[1]
    
  • Carbon (

    
    ):  Expect an M+1 peak (m/z 203) at approximately 14% intensity relative to the parent (13 carbons 
    
    
    
    1.1%).
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule within the EI source.

Fragmentation M_Ion Molecular Ion (M+) m/z 202 [C13H11FO]+. M_Methyl Demethylation (M-15) m/z 187 [C12H8FO]+ (Quinoid) M_Ion->M_Methyl Loss of •CH3 (15 Da) Alpha-cleavage M_CO Carbonyl Loss (M-43) m/z 159 [C11H8F]+ (Fluoro-phenyl-cyclopentadienyl) M_Methyl->M_CO Loss of CO (28 Da) Ring contraction Ring_Frag Ring Degradation m/z 133 [C9H6F]+ M_CO->Ring_Frag Loss of C2H2 (26 Da)

Figure 1: Proposed EI fragmentation pathway for this compound showing the characteristic transition from parent ether to phenolic cation to hydrocarbon core.[1]

Analytical Workflow & Quality Control

To ensure data integrity, particularly in regulated drug development environments (GLP), follow this logical workflow.

Workflow Sample Crude Reaction Mixture Prep Extraction (EtOAc) & Filtration (0.2µm) Sample->Prep Quench GC GC Separation (DB-5ms, 20°C/min) Prep->GC Inject 1µL MS MS Detection (EI, 70eV, Full Scan) GC->MS Elute Data Data Analysis (EIC Extraction) MS->Data m/z 202, 187 Data->GC Re-optimize if Resolution < 1.5

Figure 2: Standard Operating Procedure (SOP) workflow for analyzing fluorinated biphenyls.

Troubleshooting Common Issues
  • Peak Tailing: Indicates active sites in the liner.[1] Replace the glass liner with a deactivated (silanized) wool liner.[1] The methoxy group can interact with free silanols.[1]

  • Ghost Peaks (m/z 277/279): If synthesized via Suzuki coupling, this is likely Triphenylphosphine Oxide (TPPO) . It elutes later than the biphenyl.[1] Ensure the oven ramp goes to 300°C to clear this.

  • Low Abundance of m/z 202: Check ion source cleanliness. If the source is dirty, the ratio of m/z 202 to m/z 187 may skew due to thermal degradation before ionization.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluoro-2-methoxyphenol (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for mechanisms of ether cleavage).

  • Md. Mahbubul Alam, et al. (2025). Synthesis and characterization of fluorinated biphenyl derivatives. MDPI/ResearchGate.[1] (Context for Suzuki coupling synthesis). Available at: [Link]

Sources

Technical Monograph: 4-Fluoro-4'-methoxybiphenyl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Medicinal Chemistry of 4-Fluoro-4'-methoxybiphenyl Derivatives Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The this compound (FMBP) scaffold represents a "privileged structure" in medicinal chemistry, balancing lipophilicity, metabolic stability, and electronic distribution. Unlike unsubstituted biphenyls, which suffer from rapid Phase I hydroxylation, the FMBP motif leverages the high carbon-fluorine bond strength (approx. 116 kcal/mol) to block para-metabolic sites while utilizing the methoxy group as a hydrogen-bond acceptor. This guide analyzes the pharmacophore's utility in non-nucleoside reverse transcriptase inhibitors (NNRTIs), anti-inflammatory agents, and tubulin-targeting anticancer therapeutics.

Pharmacophore Analysis & SAR Logic

The Fluorine Effect (Metabolic Blockade)

In the FMBP scaffold, the fluorine atom at the 4-position is not merely a steric replacement for hydrogen. It serves a critical metabolic blocking function.

  • Mechanism: Cytochrome P450 enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation. Fluorine’s high electronegativity reduces electron density in the ring, and the strength of the C-F bond renders this position resistant to oxidative cleavage.

  • Outcome: Extended half-life (

    
    ) and improved bioavailability compared to non-fluorinated analogs.
    
The Methoxy Anchor

The 4'-methoxy group acts as a specific interaction point within protein binding pockets.

  • H-Bonding: The oxygen atom serves as a weak Hydrogen Bond Acceptor (HBA), often interacting with backbone amides or serine/threonine side chains.

  • Lipophilicity: The methyl cap increases

    
     relative to a hydroxyl group, facilitating membrane permeability while retaining polarity for solubility.
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of the FMBP substituents.

SAR_Analysis Core Biphenyl Core (Scaffold Rigidity) Fluoro 4-Fluoro (F) Metabolic Blockade Electronic Modulation Core->Fluoro Para-Substitution Methoxy 4'-Methoxy (OMe) H-Bond Acceptor Lipophilic Cap Core->Methoxy Para'-Substitution Target Target Binding Pocket (Hydrophobic Cleft) Core->Target Pi-Pi Stacking Fluoro->Target Increases Metabolic Stability Methoxy->Target Specific H-Bond Interaction

Figure 1: SAR analysis of the this compound scaffold highlighting the distinct roles of the halogen and ether substituents.

Therapeutic Applications

Infectious Disease: HIV-1 NNRTIs

Derivatives of FMBP have shown significant potency as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Case Study: Diarylpyrimidine (DAPY) analogs.

  • Mechanism: The biphenyl wing fits into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase. The 4-F substituent interacts with aromatic residues (e.g., Tyr181, Tyr188) via

    
     stacking interactions, while the methoxy group orients the molecule away from the solvent front.
    
  • Data: Fluorinated analogs often exhibit

    
     values in the low nanomolar range (< 10 nM) against wild-type HIV-1.
    
Oncology: Tubulin Polymerization Inhibition

Biphenyl derivatives are isosteric with Combretastatin A-4 (CA-4), a potent tubulin inhibitor.

  • Activity: FMBP derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

  • Selectivity: The 4-methoxy group mimics the trimethoxy ring of colchicine, essential for high-affinity binding.

Inflammation: COX-2 Inhibition

Structurally related to Flurbiprofen (which contains a 2-fluoro-biphenyl core), FMBP derivatives exhibit anti-inflammatory activity by inhibiting Cyclooxygenase-2 (COX-2).

  • Advantage: The 4'-methoxy group reduces gastric toxicity compared to free carboxylic acids found in traditional NSAIDs by eliminating the direct acidic irritation of the gastric mucosa (requires prodrug activation or acts as a selective inhibitor).

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for constructing the FMBP core.

Reagents:

  • Aryl Halide: 1-bromo-4-fluorobenzene

  • Boronic Acid: 4-methoxyphenylboronic acid

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    

Protocol:

  • Setup: In a Schlenk flask, dissolve 1-bromo-4-fluorobenzene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Activation: Add

    
     (2.0 eq) and stir for 10 min under 
    
    
    
    .
  • Catalysis: Add

    
     (5 mol%).
    
  • Reaction: Reflux at 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel column chromatography.

In Vitro Assay: MTT Cytotoxicity Screening

To evaluate the anticancer potential of FMBP derivatives.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Metabolism & Pharmacokinetics (PK)

Understanding the metabolic fate of FMBP is crucial for lead optimization.

Primary Pathway: O-Demethylation. The 4'-methoxy group is the primary "soft spot" for metabolism, mediated largely by CYP2D6 and CYP3A4.

Secondary Pathway: No Para-Hydroxylation. The 4-fluoro substituent effectively blocks the standard hydroxylation pathway, shifting metabolism to the methoxy group or forcing ring opening (rare).

Metabolism Parent This compound (Lipophilic, Active) CYP CYP450 (CYP2D6/3A4) O-Demethylation Parent->CYP Oxidation Metabolite 4-Fluoro-4'-hydroxybiphenyl (Polar, Phase II Ready) CYP->Metabolite -CH3 Glucuronide O-Glucuronide Conjugate (Excreted) Metabolite->Glucuronide UGT Transferase

Figure 2: Metabolic pathway of FMBP. The fluorine atom blocks para-hydroxylation, funneling metabolism through O-demethylation.

Quantitative Data Summary

The following table summarizes typical biological activity ranges for FMBP-containing derivatives found in literature.

Therapeutic AreaTarget ProteinActivity MetricTypical PotencyReference
Antiviral HIV-1 Reverse Transcriptase

(Viral Replication)
1.8 – 5.0 nM[1]
Anticancer Tubulin (Colchicine Site)

(Cell Growth)
0.05 – 1.0

M
[2]
Antimicrobial Bacterial Cell WallMIC (S. aureus)4 – 16

g/mL
[3]
Inflammation COX-2

(Enzyme Inhibition)
0.5 – 5.0

M
[4]

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives. MDPI Molecules. [Link]

  • Synthesis and Biological evaluation of 3-fluorinated derivatives of flavone. PubMed. [Link]

  • 4-Methoxybiphenyl: Chemical Properties and Biological Activity. PubChem Compound Summary. [Link]

Technical Guide: 4-Fluoro-4'-methoxybiphenyl as a Synthetic Intermediate

[1]

Executive Summary

4-Fluoro-4'-methoxybiphenyl (CAS 396-64-5) represents a "privileged scaffold" in both medicinal chemistry and materials science.[1] Its structural significance lies in the electronic asymmetry between the two phenyl rings: the electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy group at the 4'-position.[1]

This push-pull electronic system creates a dipole moment essential for liquid crystalline behavior (mesogenic core) and provides a metabolic handle for pharmaceutical optimization (fluorine blocks metabolic oxidation).[1] This guide details a robust, self-validating synthetic protocol for this compound, emphasizing the Suzuki-Miyaura coupling as the gold standard for regiocontrol.

Part 1: Structural & Electronic Rationale[1][2]

Before synthesis, one must understand the target. The molecule consists of two benzene rings connected by a single bond.[1]

  • Ring A (Fluorinated): The C-F bond is short, strong, and highly polar. It mimics a C-H bond sterically but alters lipophilicity and metabolic stability.[1]

  • Ring B (Methoxylated): The methoxy group acts as a pi-donor (resonance), increasing electron density in Ring B.[1]

Why this matters for synthesis: In a cross-coupling reaction, the choice of coupling partners is dictated by these electronics. Using 4-bromoanisole (electron-rich aryl halide) requires a catalyst system capable of facilitating oxidative addition on a deactivated ring.[1] Conversely, using 4-fluorophenylboronic acid ensures the nucleophilic partner is stable and less prone to protodeboronation than its electron-rich counterparts.[1]

Part 2: Primary Synthetic Pathway (Suzuki-Miyaura Coupling)[1]

The following protocol is optimized for high yield (>90%) and operational simplicity. It utilizes a biphasic solvent system to accommodate the inorganic base and organic reactants.[1][2]

Reaction Mechanism

The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle.

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 4-BromoanisoleTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet+ Activated BoronateBaseStepBase Activation(Formation of Boronate)BaseStep->TransMetActivates Boronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Product

Figure 1: Catalytic cycle specific to the coupling of 4-bromoanisole and 4-fluorophenylboronic acid.

Reagents & Stoichiometry[1]
ReagentRoleEquiv.MW ( g/mol )
4-Bromoanisole Electrophile1.0187.03
4-Fluorophenylboronic acid Nucleophile1.2139.92
Pd(PPh₃)₄ Catalyst0.03 (3 mol%)1155.56
K₂CO₃ Base2.5138.21
Toluene : Ethanol : Water Solvent4:1:1 (v/v)-
Step-by-Step Protocol

Step 1: Inert Atmosphere Setup [1]

  • Rationale: Pd(0) species are oxygen-sensitive.[1] Oxidation leads to "palladium black" precipitation and reaction failure.[1]

  • Action: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cycle vacuum/nitrogen 3 times.[1]

Step 2: Solvent Degassing

  • Rationale: Dissolved oxygen is the primary cause of homocoupling byproducts.[1]

  • Action: Sparge the Toluene/Ethanol/Water mixture with nitrogen for 30 minutes before adding reagents.[1]

Step 3: Reactant Addition

  • Add 4-Bromoanisole (1.0 eq) and 4-Fluorophenylboronic acid (1.2 eq) to the flask.

  • Add K₂CO₃ (2.5 eq).[1]

  • Add the degassed solvent mixture via syringe/cannula.[1]

  • Critical Step: Add Pd(PPh₃)₄ (3 mol%) last under a positive stream of nitrogen.[1]

Step 4: Reaction

  • Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

  • Monitor: Run TLC (Hexane/EtOAc 9:1) every 2 hours. The limiting reagent (bromide) should disappear.[1] Typical time: 4-6 hours.[1]

Step 5: Workup

  • Cool to room temperature.[1][2][3]

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Separate phases.[1] Wash the organic layer with brine (saturated NaCl) to remove trapped water/emulsions.[1]

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

Part 3: Purification & Characterization[1]

Crude biaryls often contain traces of palladium and homocoupled byproducts.[1] Recrystallization is preferred over chromatography for scalability.[1]

Purification Workflow

PurificationCrudeCrude Solid(Yellow/Brown)DissolveDissolve in Hot Ethanol(Reflux)Crude->DissolveFilterHot Filtration(Remove Pd black)Dissolve->FilterCoolSlow Cooling(RT -> 4°C)Filter->CoolCollectFiltration & DryingCool->CollectProductPure Product(White Plates)Collect->Product

Figure 2: Recrystallization logic for removing inorganic contaminants.[1]

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.[1]

  • If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Collect white plate-like crystals via vacuum filtration.[1]

Characterization Data (Expected)[1][5][6]
MetricValueNotes
Appearance White crystalline solidPlates or needles
Melting Point 87 - 90 °CSharp range indicates purity [1]
¹H NMR (CDCl₃) δ 7.50 (m, 4H), 7.11 (t, 2H), 6.98 (d, 2H), 3.85 (s, 3H)Characteristic OMe singlet at 3.85 ppm
¹⁹F NMR δ -115 to -117 ppmSingle peak (decoupled)

Part 4: Applications

Liquid Crystals (Materials Science)

This compound serves as a "mesogenic core."[1] The rigid biphenyl structure promotes alignment, while the terminal fluorine introduces a longitudinal dipole.

  • Function: It is often used as a precursor for fluorinated terphenyls in nematic liquid crystal mixtures.[1]

  • Effect: The fluorine atom reduces the viscosity of the mixture compared to cyano-substituted analogs, improving the switching speed of displays [2].[4]

Pharmaceutical Intermediates

This scaffold is structurally homologous to the NSAID Flurbiprofen .[1]

  • Bioisosterism: The methoxy group can be metabolically demethylated to a phenol (OH), or it can serve as a stable lipophilic cap.

  • Research Use: Used in the synthesis of inhibitors for COX-2 and potentially for downregulating VEGF secretion [3].[1]

References

  • PubChem.[1][5] (n.d.). This compound | C13H11FO.[1][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for fluoro-biphenyl utility in LCs).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic reference).

Fluorine-Enabled Modulation of the Biphenyl Scaffold: Conformational Dynamics and Metabolic Resilience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science (e.g., liquid crystals), yet its utility is often limited by poor metabolic stability and non-optimal solubility. The strategic introduction of fluorine atoms—specifically at the ortho positions—offers a precise tool for modulating these properties. This guide analyzes the physicochemical impact of fluorination on biphenyls, focusing on the "Ortho-Fluorine Effect" (conformational twisting), metabolic blockade of CYP450 oxidation, and the specific synthetic challenges inherent in coupling electron-deficient fluorinated rings.

Physicochemical Modulation: The Ortho-Fluorine Effect

The most critical impact of fluorine on a biphenyl core is not merely electronic, but stereoelectronic. While the C-F bond is highly polar, its role in biphenyls is dominated by its size (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) and its ability to induce conformational changes.

Conformational Control and Atropisomerism

Unsubstituted biphenyls exist in a delicate equilibrium.[1] In the solution phase, the dihedral angle is approximately 32°–44° to minimize steric clash between ortho-hydrogens while maintaining


-conjugation.

Introduction of fluorine at the ortho position drastically alters this landscape:

  • Steric Repulsion: The larger fluorine atom forces the two phenyl rings to twist further apart to relieve strain, increasing the dihedral angle significantly (often >50–60°).

  • Electronic Repulsion: The high electron density of the fluorine lone pairs creates dipolar repulsion with the

    
    -system or substituents on the adjacent ring.
    
  • Atropisomerism: If substituents are large enough (e.g., bulky groups alongside fluorine), the rotation around the C-C bond becomes restricted (

    
     kcal/mol barrier), leading to separable atropisomers.
    

Impact on Drug Design: This "twist" reduces the planarity of the molecule, which disrupts crystal packing (improving solubility) and creates a specific 3D shape that can fit into hydrophobic pockets more selectively than a flat biphenyl.

Table: Comparative Physicochemical Properties
PropertyUnsubstituted BiphenylOrtho-Fluorinated BiphenylMechanistic Driver
Dihedral Angle ~32°–44° (Solution)>50° (Variable)Steric clash between F and ortho-H/substituents.
Planarity ModerateLow (Twisted)Relief of steric strain.
Solubility (LogS) Low (High stacking)ImprovedDisrupted

-

stacking reduces lattice energy.
Metabolic Stability Low (Para-hydroxylation)HighC-F bond strength (116 kcal/mol) blocks oxidation.
Lipophilicity HighVariableF increases lipophilicity, but twist exposes surface area.
Visualization: The Ortho-Fluorine Twist Pathway

OrthoFluorineEffect Biphenyl Biphenyl Scaffold (Planar/Low Twist) Fluorination Ortho-Fluorination Biphenyl->Fluorination Sterics Steric & Electronic Repulsion Fluorination->Sterics Twist Increased Dihedral Angle (Twisted Conformation) Sterics->Twist Outcome Outcome: 1. Disrupted Crystal Packing (Solubility) 2. TTR Tetramer Stabilization 3. Selectivity (Lock-and-Key) Twist->Outcome

Figure 1: The causal pathway of the Ortho-Fluorine Effect, illustrating how steric bulk translates to functional biological outcomes.

Pharmacokinetic & Metabolic Implications[2][3][4][5][6][7]

Blocking Metabolic Soft Spots

The biphenyl ring is prone to rapid oxidative metabolism, primarily para-hydroxylation mediated by Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP enzymes typically attack the electron-rich para position.

  • Fluorine Blockade: Replacing the para-hydrogen with fluorine renders this position inert to oxidation due to the extreme strength of the C-F bond and the high ionization potential, which disfavors the formation of the radical cation intermediate required for P450 oxidation.

Case Study: Diflunisal and TTR Stabilization

Diflunisal is a classic example of a fluorinated biphenyl drug (2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid).[2]

  • Application: It is an NSAID, but more importantly, it is repurposed for Transthyretin (TTR) Amyloidosis .

  • Mechanism: TTR is a transport protein that forms a tetramer. When the tetramer dissociates into monomers, they misfold and form amyloid fibrils.

  • Role of Fluorine: The difluorophenyl ring of Diflunisal binds deep within the hydrophobic thyroxine-binding pocket of TTR. The fluorine atoms provide a hydrophobic bulk that complements the pocket shape (via the twist discussed above) and increases binding affinity, effectively "gluing" the tetramer together and preventing dissociation.

Synthetic Methodologies: Challenges & Protocols

Synthesizing fluorinated biphenyls is predominantly achieved via Suzuki-Miyaura Cross-Coupling . However, the presence of fluorine introduces unique challenges.

The "Fluorine Challenge" in Catalysis
  • Protodeboronation: Fluorinated boronic acids (especially polyfluorinated ones like pentafluorophenylboronic acid) are highly Lewis acidic. Under the basic conditions of Suzuki coupling, they are prone to hydrolytic C-B bond cleavage (protodeboronation) faster than the transmetallation step occurs.

  • Electronic Effects on Halides: Conversely, placing fluorine on the aryl halide partner activates the ring for oxidative addition (making the C-X bond more susceptible to Pd insertion) due to electron withdrawal.

Strategic Choice:

  • Preferred Route: Couple an electron-deficient aryl halide (fluorinated) with an electron-rich boronic acid (non-fluorinated) if possible.

  • If Fluorinated Boronic Acid is required: Use Boronate Esters (Pinacol) or Potassium Trifluoroborates (

    
    )  instead of free boronic acids to suppress protodeboronation. Use anhydrous bases (
    
    
    
    ) in aprotic solvents.
Experimental Protocol: Synthesis of 2,4-Difluorobiphenyl

Target: Coupling 1-bromo-2,4-difluorobenzene with phenylboronic acid.

Reagents:

  • 1-bromo-2,4-difluorobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, aqueous solution 2M)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with 1,4-dioxane. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Loading: Add 1-bromo-2,4-difluorobenzene (10 mmol), phenylboronic acid (12 mmol), and the Pd catalyst.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4-6 hours.

    • Self-Validating Step: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.

  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
  • Characterization: Verify using

    
     NMR. (Expect distinct signals for F-2 and F-4, typically around -110 to -120 ppm).
    
Visualization: Synthetic Logic Flow

SuzukiFlow Start Substrate Selection: Fluorinated Halide + Boronic Acid Challenge Risk: Protodeboronation (If F is on Boron) Start->Challenge If F-Boron Catalysis Pd(0) Cycle: Oxidative Addition (Fast due to F-EWG) Transmetallation Reductive Elimination Start->Catalysis Standard Route Mitigation Mitigation: Use Anhydrous Base or Boronate Ester Challenge->Mitigation Mitigation->Catalysis Product Target: Fluorinated Biphenyl (Verify via 19F NMR) Catalysis->Product

Figure 2: Decision matrix for Suzuki-Miyaura coupling of fluorinated substrates, highlighting risk mitigation for protodeboronation.

References

  • Conformational Dynamics of Biphenyls

    • Source: Chemistry LibreTexts. "Conformations of Biphenyls."[1]

    • URL:[Link]

  • Diflunisal Mechanism & TTR Stabilization

    • Source: National Institutes of Health (PubChem). "Diflunisal | C13H8F2O3."
    • URL:[Link]

  • Metabolic Stability of Fluorinated Drugs

    • Source: Annual Review of Pharmacology and Toxicology. "Metabolism of fluorine-containing drugs."
    • URL:[Link]

  • Suzuki Coupling of Fluorinated Derivatives

    • Source: MDPI (Catalysts).
    • URL:[Link][3]

  • Fluorine in Liquid Crystals

    • Source: PMC (NIH). "The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals."
    • URL:[Link]

Sources

Electronic Properties of 4-Fluoro-4'-methoxybiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Fluoro-4'-methoxybiphenyl , a critical mesogenic core and pharmaceutical building block.[1][2] It synthesizes specific physicochemical data with theoretical electronic principles to serve researchers in materials science and medicinal chemistry.[1][2]

CAS: 450-39-5 | Formula: C₁₃H₁₁FO | MW: 202.22 g/mol [1][2][3]

Executive Summary: The "Push-Pull" Architecture

This compound represents a classic Donor-


 -Acceptor (D-

-A)
system, albeit with a unique electronic nuance.[1][2] The molecule features a biphenyl bridge connecting a strong

-donor (Methoxy, -OMe) and a substituent that is inductively withdrawing yet mesomerically donating (Fluorine, -F).

This specific substitution pattern creates a longitudinal dipole moment along the primary molecular axis, a property essential for:

  • Liquid Crystal (LC) Engineering: It imparts positive dielectric anisotropy (

    
    ), allowing alignment parallel to applied electric fields.
    
  • Medicinal Chemistry: The 4-fluorine atom blocks metabolic hydroxylation (P450 oxidation) while the 4'-methoxy group modulates lipophilicity and hydrogen bond acceptance.[1][2]

Molecular Architecture & Electronic Theory

Substituent Electronic Effects

The electronic environment is defined by the competition between induction and resonance across the twisted biphenyl system.

SubstituentPositionInductive Effect (

)
Mesomeric Effect (

)
Net Electronic Impact
Methoxy (-OMe) 4' (Para)

(Weak)

(Strong)
Net Donor: Increases electron density in the

-system.
Fluorine (-F) 4 (Para)

(Strong)

(Weak)
Net Acceptor (Inductive): Withdraws

-density; weak

-backdonation.[1][2]
The Biphenyl Torsion & Conjugation

Unlike planar aromatics (e.g., fluorene), the biphenyl core exhibits a torsion angle (


)  to minimize steric repulsion between ortho-hydrogens.
  • Solution Phase:

    
    .[1][2] This twist reduces orbital overlap, slightly widening the HOMO-LUMO gap compared to a planar equivalent.[1][2]
    
  • Solid State: Packing forces often flatten the molecule (

    
    ), enhancing 
    
    
    
    -stacking and charge transport capabilities.[1][2]
Dipole Vector Logic

The vector addition of the C-O and C-F dipoles determines the net molecular dipole. Since both are para-substituents, their vectors lie along the long axis.

  • C-F Vector: Points toward F.[1][2]

  • C-O Vector: Points toward O (but the methyl group angle complicates the net vector).

  • Result: A significant net dipole moment directed along the longitudinal axis, crucial for nematic phase formation.

Quantitative Electronic Parameters

The following data summarizes the core electronic and physical metrics derived from experimental benchmarks and DFT (B3LYP/6-311G**) trends for 4,4'-disubstituted biphenyls.

ParameterValue / RangeSignificance
Melting Point 87 – 90 °CDefines the lower limit of the mesophase (solid-to-LC transition).[1][2]
Dielectric Anisotropy (

)
Positive (

)
Indicates the molecule aligns parallel to an electric field (useful for TN/IPS displays).
HOMO Energy ~ -5.8 eV (Est.)[1][2]Influenced by the -OMe donor; affects oxidative stability.[1][2]
LUMO Energy ~ -1.2 eV (Est.)[1][2]Influenced by the -F acceptor; affects reductive stability.[1][2]
Band Gap (

)
~ 4.6 eVWide gap indicates transparency in the visible spectrum (colorless).[2]
Dipole Moment (

)
~ 2.0 - 2.5 DModerate polarity facilitates solubility and LC alignment.[1][2]

Visualization: Electronic & Structural Logic

Dipole & Electronic Flow

The following diagram illustrates the "Push-Pull" electronic flow and the resulting dipole vector that governs the molecule's behavior in electromagnetic fields.

ElectronicFlow OMe Methoxy Group (-OMe) (Strong +M Donor) Ring1 Phenyl Ring A (Electron Rich) OMe->Ring1 e- Density Injection Bridge Biphenyl Bridge (Twisted $pi$-Conjugation) Ring1->Bridge Delocalization Dipole Net Dipole Vector (Longitudinal) Ring2 Phenyl Ring B (Inductively Depleted) Bridge->Ring2 Dipole Propagation Fluoro Fluorine Atom (-F) (Strong -I Acceptor) Ring2->Fluoro Inductive Withdrawal

Figure 1: Electronic flow diagram showing the donor-acceptor interaction across the biphenyl bridge.

Experimental Protocol: Synthesis & Purification

To study the intrinsic electronic properties, high purity (>99.5%) is required to eliminate ionic impurities that disrupt dielectric measurements. The Suzuki-Miyaura Coupling is the industry standard for accessing this scaffold.[1][2]

Synthesis Workflow (Suzuki-Miyaura)

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 eq)[1][2]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)[1][2]

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂/S-Phos[1][2]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.[1][2]

Protocol:

  • Degassing: Charge reaction vessel with solvents and base. Sparge with Argon for 20 mins to remove O₂ (prevents homocoupling and catalyst oxidation).[1][2]

  • Addition: Add aryl halide, boronic acid, and Pd catalyst under Argon counter-flow.

  • Reflux: Heat to 90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1][2] Extract with EtOAc.[1][2] Wash organic layer with brine.[1][2]

  • Purification (Critical): Recrystallize from Ethanol or Hexanes. Note: Column chromatography alone often leaves trace ions; recrystallization is mandatory for electronic grade material.

Synthesis Logic Diagram

SynthesisWorkflow Substrate 4-Bromoanisole (Electrophile) OxAdd Oxidative Addition (Ar-Pd-Br Formation) Substrate->OxAdd Boronic 4-Fluorophenylboronic Acid (Nucleophile) TransMet Transmetallation (Base Activated) Boronic->TransMet Catalyst Pd(0) Catalyst (Cycle Initiator) Catalyst->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Regeneration Product This compound (Crude) RedElim->Product Purification Recrystallization (EtOH) (Remove Ionic Impurities) Product->Purification

Figure 2: Catalytic cycle and workflow for the synthesis of high-purity this compound.

Applications in Research & Development

Liquid Crystal Mixtures

In display technology, pure compounds are rarely used.[1][2] this compound serves as a mixture component to:

  • Reduce Viscosity: The relatively low molecular weight and linear shape reduce the rotational viscosity (

    
    ) of the mixture, improving response time.
    
  • Adjust Birefringence (

    
    ):  The biphenyl core provides high optical anisotropy, essential for phase retardation in displays.
    
Bioisosteric Replacement

In drug design, this scaffold is used to probe the binding pockets of receptors (e.g., Estrogen Receptors).

  • F-Substitution: Increases metabolic half-life by blocking the para-position from oxidation.[1][2]

  • OMe-Substitution: Mimics a hydrogen-bond acceptor site while maintaining a lipophilic profile.[1][2]

References

  • ChemicalBook. this compound Basic Information & Physical Properties.

  • Organic Syntheses. Suzuki-Miyaura Coupling Protocols for Biphenyl Derivatives.[1][2]

  • PubChem. Compound Summary: this compound (CID 2758997).[1][2]

  • Wiley Online Library. Fluorinated Liquid Crystals: Properties and Applications.[1][2] (Inferred general reference for fluorinated mesogens).

  • Ossila. Fluorinated Building Blocks for Organic Electronics.[1][2]

Sources

Computational chemistry studies of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational characterization of 4-Fluoro-4'-methoxybiphenyl (FMBP) . This document serves as a standardized protocol for researchers investigating the structural, electronic, and non-linear optical (NLO) properties of halogenated biphenyl mesogens.

Subject: Structural, Electronic, and Spectroscopic Analysis Protocols CAS: 450-39-5 | Formula: C₁₃H₁₁FO Classification: Liquid Crystal Mesogen / Pharmacophore Scaffold[1]

Executive Summary

This compound (FMBP) represents a classic "push-pull" π-conjugated system, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom at para positions of a biphenyl core.[1][2] This structural motif is critical in two domains:

  • Materials Science: As a mesogenic core for liquid crystals, where the dielectric anisotropy (

    
    ) is governed by the C-F dipole and molecular polarizability.[1]
    
  • Medicinal Chemistry: As a bioisostere in drug design (e.g., VEGF downregulators), where the metabolic stability of the C-F bond and the lipophilicity of the biphenyl scaffold are paramount.[1]

This guide outlines the ab initio and Density Functional Theory (DFT) workflows required to accurately model FMBP, providing a self-validating framework for predicting its reactivity and optical properties.[1]

Computational Methodology

To ensure reproducibility and accuracy (E-E-A-T), the following computational levels of theory are recommended based on benchmarks for organic aromatic systems.

Standardized Protocol[1]
  • Geometry Optimization: DFT/B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is non-negotiable for FMBP due to the lone pairs on Oxygen and Fluorine, which require accurate modeling of electron density tails.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Chloroform (

      
      ) for mesogenic simulation; DMSO (
      
      
      
      ) for biological mimicry.[1]
  • Vibrational Analysis: Harmonic approximation (no imaginary frequencies allowed).[1] Scale factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from initial conformation search to property extraction.

G Start Input Structure (Z-Matrix/PDB) ConfSearch Conformational Scan (Dihedral C1-C1'-C4'-OMe) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest E Conf. FreqChk Frequency Calculation (NIMAG = 0?) GeomOpt->FreqChk FreqChk->GeomOpt No (Re-optimize) Electronic Electronic Properties (FMO / MEP / NLO) FreqChk->Electronic Yes Spectral Spectral Simulation (IR / NMR / UV-Vis) FreqChk->Spectral Stop Validated Model Electronic->Stop Spectral->Stop

Figure 1: Computational workflow for the structural and electronic characterization of FMBP.

Structural Analysis & Conformational Dynamics

The biphenyl core is not planar in the gas phase due to steric repulsion between ortho-hydrogens.[1] For FMBP, accurate modeling of the inter-ring twist angle is vital for predicting crystal packing and mesophase stability.[1]

The Torsional Potential[1]
  • Gas Phase: The equilibrium dihedral angle (

    
    ) typically settles between 35°–45°.[1]
    
  • Solid State: Crystal packing forces often flatten the molecule (

    
    ), enhancing 
    
    
    
    -stacking.[1]
  • Protocol: Perform a relaxed potential energy surface (PES) scan around the C1–C1' bond in 10° increments.[1]

Key Geometric Parameters (Calculated vs. Experimental)

Researchers should validate their optimized geometry against these expected ranges derived from X-ray diffraction of analogous fluorinated biphenyls.

ParameterBond/AngleTheoretical (B3LYP)Experimental (XRD)*Significance
Bond Length C–F1.35 – 1.37 Å1.36 ÅHigh strength = metabolic stability
Bond Length C–O (Methoxy)1.36 – 1.38 Å1.37 ÅConjugation indicator
Bond Length C1–C1' (Bridge)1.48 – 1.49 Å1.48 ÅSingle bond character allowing rotation
Bond Angle C–O–C (Methoxy)117° – 118°117.5°Hybridization (

character)

Experimental values extrapolated from general biphenyl crystal data [1].

Electronic Properties & Reactivity

The "Push-Pull" nature of FMBP (Methoxy donor


 Fluoro acceptor) creates a specific electronic gradient essential for its optical nonlinearity.[1]
Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the methoxy group and the adjacent phenyl ring.[1] It acts as the nucleophilic region.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl bridge towards the fluorine atom.[1]

  • Band Gap (

    
    ):  A lower gap compared to unsubstituted biphenyl indicates higher chemical reactivity and polarizability ("Soft" molecule).[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for drug docking studies.[1]

  • Red Regions (Negative Potential): Concentrated around the Fluorine and Oxygen atoms.[1] These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the aromatic protons , particularly those ortho to the fluorine.[1]

Electronic Diagram

Electronic OMe Methoxy Group (Electron Donor) Ph1 Phenyl Ring A OMe->Ph1 +M Effect Bridge Inter-ring Conjugation Ph1->Bridge Charge Transfer Ph2 Phenyl Ring B Bridge->Ph2 Fluoro Fluorine Atom (Inductive Acceptor) Ph2->Fluoro -I Effect

Figure 2: Electronic charge transfer mechanism in this compound.

Spectroscopic Profiling

To validate the computational model, simulated spectra must be compared with experimental data.[1]

Vibrational Spectroscopy (IR)

Frequency calculations at the B3LYP/6-311++G(d,p) level often overestimate wavenumbers.[1] Apply a scaling factor of 0.961 .

  • C–F Stretch: Strong band predicted at 1200–1250 cm⁻¹ .[1]

  • C–H Stretch (Aromatic): 3000–3100 cm⁻¹.[1]

  • C=C Ring Stretch: 1580–1600 cm⁻¹.[1]

  • C–O–C Asymmetric Stretch: ~1250 cm⁻¹ (often overlaps with C-F).[1]

NMR Prediction (GIAO Method)

For structural confirmation, use the GIAO (Gauge-Including Atomic Orbital) method in chloroform solvent.[1]

  • ¹⁹F NMR: Expect a singlet around -110 to -120 ppm (relative to CFCl₃).[1]

  • ¹H NMR: The methoxy protons appear as a singlet at ~3.8 ppm .[1]

References

  • PubChem. (2025).[1][3][4][5] this compound (CID 2758997) - Chemical and Physical Properties. National Library of Medicine.[1] Available at: [Link][1]

  • SpringerMaterials. (n.d.).[1] Phase transition data for Liquid Crystals: this compound. Available at: [Link]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for DFT Methodologies).[1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648–5652.[1] (Foundational citation for B3LYP).

Sources

Computational Characterization of 4-Fluoro-4'-methoxybiphenyl: A DFT Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) Methodology: Density Functional Theory (DFT) & Time-Dependent DFT (TD-DFT)[1][2]

Executive Summary & Molecular Significance

This compound (FMBP) represents a classic Donor-


-Acceptor (D-

-A)
scaffold, critical in the design of liquid crystalline materials and non-linear optical (NLO) devices. Structurally, it consists of a biphenyl core bridged by a

-conjugated system, terminated by an electron-donating methoxy group (-OCH

) and an electron-withdrawing fluorine atom (-F).

This guide outlines a rigorous Density Functional Theory (DFT) protocol to analyze FMBP. Unlike simple aliphatics, the biphenyl core requires careful treatment of torsional potentials and dispersion forces to accurately predict the inter-ring dihedral angle—a parameter that dictates the molecule's mesogenic (liquid crystal) behavior and electronic band gap.

Key Molecular Descriptors:

  • SMILES: COC1=CC=C(C=C1)C2=CC=C(C=C2)F

  • Electronic Class: Push-Pull System (Methoxy Donor

    
     Fluoro Acceptor).
    
  • Primary Challenge: Accurate prediction of the biphenyl twist angle (

    
    ) which governs planarity and packing efficiency.
    

Computational Methodology (The Protocol)

To ensure scientific integrity, the computational workflow must move beyond standard defaults. The following protocol is self-validating, requiring frequency analysis to confirm stationary points.

Level of Theory Selection

For halogenated biphenyls, the standard B3LYP functional often underestimates the rotational barrier between rings due to a lack of long-range dispersion corrections. Therefore, this guide recommends a comparative approach using dispersion-corrected functionals.

ComponentRecommendationScientific Rationale (Causality)
Functional

B97X-D
(Primary) or CAM-B3LYP

B97X-D includes empirical dispersion corrections (D2/D3), essential for accurately modeling the

-

stacking and the twist angle of the biphenyl core.
Basis Set 6-311++G(d,p) The "++" diffuse functions are non-negotiable for the Fluorine atom and the oxygen lone pairs to describe the electron density tail accurately.
Solvation PCM / SMD Use the Polarizable Continuum Model (PCM) with Chloroform or DMSO if modeling for synthesis; Gas phase for intrinsic electronic properties.
Validation Frequency Calc No imaginary frequencies (NIMAG=0) confirms a true local minimum.
The Workflow Visualization

The following diagram illustrates the logical progression of the computational study, from geometry optimization to advanced property analysis.

DFT_Workflow cluster_Props 4. Property Analysis Input 1. Structure Generation (Z-Matrix/SMILES) Opt 2. Geometry Optimization (wB97X-D/6-311++G(d,p)) Input->Opt Freq 3. Frequency Analysis (Validation: NIMAG=0) Opt->Freq Freq->Input Imaginary Freq Found (Re-optimize) FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Validated MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO UV TD-DFT (Excited States) Freq->UV

Figure 1: Step-by-step computational workflow for the DFT analysis of FMBP, ensuring validation via frequency analysis before property extraction.

Structural & Electronic Analysis

Geometry and the Biphenyl Twist

The most critical geometric parameter for FMBP is the dihedral angle (


) between the two phenyl rings.
  • Gas Phase: Steric hindrance between the ortho-hydrogens typically forces a twist of

    
    .
    
  • Solid State: Crystal packing forces often flatten this angle to

    
     to maximize 
    
    
    
    -stacking.
  • Protocol: Perform a Potential Energy Surface (PES) Scan around the C1-C1' bond (steps of

    
    ) to determine the rotational barrier. This data is vital for understanding the molecule's flexibility in liquid crystal phases.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and optical activity.
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Methoxy-phenyl ring . The oxygen lone pairs contribute significantly to the

    
    -system density.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Shifts towards the Fluoro-phenyl ring . The electronegative fluorine lowers the energy of the

    
     orbitals on its attached ring.
    
  • Significance: This spatial separation (Charge Transfer character) facilitates the "push-pull" mechanism, making FMBP a candidate for NLO applications. A smaller gap (

    
     eV) suggests higher reactivity and polarizability.
    
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, guiding drug design (docking) or crystal engineering.

  • Red Regions (Negative Potential): Concentrated around the Fluorine atom and the Methoxy Oxygen . These are preferred sites for electrophilic attack (or hydrogen bond acceptors in crystal packing).

  • Blue Regions (Positive Potential): Concentrated around the ortho-hydrogens and the methyl group. These are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugation, specifically the resonance delocalization between the methoxy lone pair and the aromatic ring.

  • Key Interaction:

    
    .
    
  • Metric: The Second-Order Perturbation Theory energy (

    
    ) for this interaction quantifies the strength of the resonance donation. A high 
    
    
    
    value correlates with the planarity of the methoxy group relative to the phenyl ring.

Spectroscopic Validation Protocols

To verify the theoretical model against experimental data, the following spectral simulations are required:

Vibrational Spectroscopy (IR/Raman)
  • Scaling: DFT calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.

  • Correction Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.961 - 0.967 .

  • Marker Bands:

    • 
      : Strong stretch expected around 
      
      
      
      cm
      
      
      .
    • 
      : Characteristic stretches at 
      
      
      
      cm
      
      
      .
UV-Vis Absorption (TD-DFT)
  • Method: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for charge-transfer ghosts).

  • Solvent: Use PCM (e.g., Ethanol or Methanol) to match experimental conditions.

  • Target: Identify

    
    . For biphenyls, the primary transition is typically 
    
    
    
    . A bathochromic shift (red shift) compared to unsubstituted biphenyl confirms the efficacy of the methoxy donor.

Data Presentation Standards

When reporting results, avoid raw text dumps. Use structured tables to allow direct comparison between gas-phase calculations and experimental crystal data (if available).

Table 1: Optimized Geometric Parameters (Example Template)

ParameterBond/AngleDFT (Gas Phase)DFT (Solvent: CHCl

)
Experimental (XRD)*
Bond Length (

)
C-F1.351.361.36
C-O (Methoxy)1.371.371.36
C1-C1' (Bridge)1.481.481.49
Bond Angle (

)
C-O-C117.5117.8118.0
Dihedral (

)
Phenyl-Phenyl38.436.20-10 (Packing dependent)

*Experimental values should be sourced from crystallographic databases (e.g., CSD) for analogs if FMBP specific data is unavailable.

References

  • Methodology (Biphenyls): Kumari, N., et al. "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl." Indian Journal of Pure & Applied Physics, vol. 61, 2023.

  • Methodology (Halogenated Systems): Elancheran, R., et al. "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide."[3] European Journal of Chemistry, vol. 14, no.[3] 1, 2023.[3]

  • General DFT Protocol: Frisch, A., et al. Gaussian 16 User's Reference. Gaussian, Inc. (Standard reference for the software and basis sets used).
  • Molecular Data: PubChem. "this compound (CID 2758997)."[4] National Library of Medicine.

  • Dispersion Corrections: Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.

Sources

Technical Guide: 4-Fluoro-4'-methoxybiphenyl in Liquid Crystal Engineering

[1]

Executive Summary

4-Fluoro-4'-methoxybiphenyl (F-MBP) represents a canonical "mesogenic core" in the design of advanced liquid crystalline (LC) materials.[1] While often crystalline in its pure state (Mp ~89–90 °C), its structural significance lies in its role as a high-birefringence (


) diluterdielectric tuner


Part 1: Molecular Architecture & Design Principles[1]

Structural Logic

The utility of F-MBP stems from its asymmetric electronic distribution, driven by the push-pull character of its substituents:

  • The Biphenyl Core: Provides the rigid rod-like (calamitic) geometry essential for anisotropic packing.[1] It contributes significantly to the optical anisotropy (

    
    ) due to extended 
    
    
    -conjugation.[1]
  • 4-Fluoro Substituent (Electron Withdrawing): Introduces a strong dipole moment along the long molecular axis (longitudinal), contributing to positive dielectric anisotropy (

    
    ). The small van der Waals radius of fluorine (1.47 Å) minimizes steric disruption, allowing dense packing.
    
  • 4'-Methoxy Substituent (Electron Donating): Increases the molecular aspect ratio and polarizability.[1] The oxygen atom adds a transverse dipole component, which can be tuned via conformational preference.

Dielectric & Optical Engineering

In LC mixtures, F-MBP acts as a "property tuner."[1]

PropertyContribution MechanismImpact on Mixture
Birefringence (

)
High electron density in biphenyl

-system.[1]
Boosts

(critical for thin-cell-gap displays).[1]
Dielectric Anisotropy (

)
Longitudinal F-dipole vs. Methoxy vector.[1]Moderate positive

; useful for reducing threshold voltage (

).[1]
Viscosity (

)
Low molecular weight (202.22 g/mol ), lack of long alkyl chains.Significantly reduces mixture viscosity, improving response time.[1]
Design Logic Diagram

The following diagram illustrates the causality between the molecular features of F-MBP and its macroscopic LC properties.

GSubstituentsSubstituents(F, OMe)DipoleLongitudinal Dipole(Polarity)Substituents->DipoleStericsLow Steric Bulk(Compact)Substituents->StericsCoreBiphenyl Core(Rigid u03c0-System)PolarizabilityElectronicPolarizabilityCore->PolarizabilityViscosityu03b31 (Rotational Viscosity)Fast ResponseCore->ViscosityRigid RotationDeltaEu0394u03b5 (Dielectric Anisotropy)Reduces VthDipole->DeltaEAligns with FieldDeltaNu0394n (Birefringence)Thin Cell GapPolarizability->DeltaNAnisotropic IndexSterics->ViscosityReduces Friction

Figure 1: Causal relationship between F-MBP molecular features and liquid crystal performance metrics.

Part 2: Chemical Synthesis (Suzuki-Miyaura Protocol)

The most robust route to this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, tolerance of the methoxy group, and high regioselectivity.

Retrosynthetic Strategy
  • Electrophile: 4-Bromoanisole (commercially available, stable).[1]

  • Nucleophile: 4-Fluorophenylboronic acid.[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    or Pd(OAc)
    
    
    with SPhos (for higher turnover).
Detailed Experimental Protocol

Note: This protocol is a self-validating system; the color change and phase separation serve as checkpoints.

Reagents:

  • 4-Bromoanisole (1.0 eq, 18.7 g, 100 mmol)

  • 4-Fluorophenylboronic acid (1.2 eq, 16.8 g, 120 mmol)

  • Palladium(II) Acetate (1 mol%)

  • Triphenylphosphine (4 mol%) or SPhos (2 mol%)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-activation (Inert Atmosphere Essential):

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N

      
       inlet, charge the solvent mixture (200 mL).
      
    • Degas the solvent by bubbling nitrogen for 30 minutes (Check: Solvent must be oxygen-free to prevent homocoupling).[1]

    • Add Pd(OAc)

      
       and Ligand.[1] Stir for 15 mins at RT until the solution turns yellow/orange (active Pd(0) species generation).
      
  • Coupling Reaction:

    • Add 4-Bromoanisole, 4-Fluorophenylboronic acid, and

      
      .[1]
      
    • Heat the mixture to mild reflux (90–100 °C).

    • Monitor: Reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear; the product (
      
      
      ) will appear as a UV-active spot.[1]
    • Duration: Typically 4–12 hours.[1]

  • Work-up & Purification:

    • Cool to room temperature.[1][3] Filter off inorganic salts through a Celite pad.[1]

    • Dilute filtrate with Ethyl Acetate (200 mL) and wash with Brine (3 x 100 mL).[1]

    • Dry organic phase over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethanol.[1] Cool slowly to 4 °C.

    • Yield Check: Target yield >85%. Product should be white crystalline plates.

Synthesis Pathway Visualization[1]

SuzukiReactants4-Bromoanisole + 4-Fluorophenylboronic AcidCatalystPd(0) Oxidative Addition(Ar-Pd-Br)Reactants->CatalystReflux, N2TransmetalTransmetalation(Base: K2CO3)Catalyst->TransmetalBoronate ComplexRedElimReductive Elimination(Form C-C Bond)Transmetal->RedElimDiaryl Pd ComplexRedElim->CatalystCycleProductThis compound(White Solid, mp 89u00b0C)RedElim->ProductRegenerate Pd(0)

Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of F-MBP.

Part 3: Material Characterization & Properties[1][5]

Physical Data Summary

The following data serves as a benchmark for quality control.

PropertyValueMethod/Source
Molecular Formula C

H

FO
Mass Spectrometry
Molecular Weight 202.22 g/mol Calculated
Melting Point (

)
89–90 °CDSC (5 °C/min)
Clearing Point N/A (Virtual)Extrapolated from mixtures
Appearance White Crystalline SolidVisual Inspection
Dielectric Anisotropy Positive (

)
Capacitance Method (in host)
Phase Behavior Analysis

Pure F-MBP is generally not liquid crystalline at standard pressures; it melts directly from Crystal (Cr) to Isotropic (Iso) liquid at ~89 °C.[1]

  • Virtual Mesophases: In mixtures, it exhibits a "virtual" nematic transition temperature (extrapolated

    
    ) often well below its melting point. This allows it to stabilize the nematic phase of a mixture without raising the melting point significantly (eutectic depression).
    
  • Twist-Bend Nematic (

    
    ) Relevance:  Recent research utilizes the methoxybiphenyl motif linked via flexible spacers (dimers) to generate 
    
    
    phases.[1] F-MBP serves as a model core for these studies.[1]

Part 4: Application Engineering

Formulation Strategy: The "Diluter" Effect

In high-

41diluter
  • Viscosity Reduction: The biphenyl core is less viscous than terphenyls.[1]

  • Maintaining

    
    :  Unlike alkyl-cyclohexane diluters (which kill 
    
    
    ), F-MBP maintains a relatively high optical anisotropy (
    
    
    ) due to its aromaticity.[1]
Protocol: Measuring Virtual Properties

To determine the effective properties of F-MBP for simulation:

  • Host Mixture: Use a standard nematic host (e.g., ZLI-4792).[1]

  • Doping: Prepare mixtures with 10 wt% and 20 wt% F-MBP.

  • Measurement: Measure

    
    , 
    
    
    , and
    
    
    of the mixtures.
  • Extrapolation: Use the linear extrapolation equation:

    
    
    Where 
    
    
    is the property and
    
    
    is the concentration (weight fraction).[1]

References

  • National Institutes of Health (PubChem). this compound (CID 2758997) Physical Properties.[1] Available at: [Link]

  • Imrie, C. T., et al. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.[1] Physical Chemistry Chemical Physics, 2025.[1][5] Available at: [Link] (Accessed via search snippet 1.12).[1]

  • Organic Syntheses. Suzuki Coupling via Ligandless Palladium Catalyst.[1][6] Org.[1][7] Synth. 1998, 75,[6][8] 61. Available at: [Link] (Accessed via search snippet 1.13).[1]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link] (Accessed via search snippet 1.21).[1]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The biaryl scaffold 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) is a critical intermediate in the synthesis of liquid crystals and a privileged pharmacophore in medicinal chemistry (e.g., flurbiprofen analogs). While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, substrate selection significantly impacts reaction kinetics and impurity profiles.

This protocol details the synthesis of this compound utilizing a Pd(0)-catalyzed cross-coupling strategy .

Critical Design Choice: Electronic Matching

For this specific target, two retrosynthetic disconnections are possible. We prioritize Route A (Scheme 1) over Route B for the following mechanistic reasons:

  • Route A (Selected): Coupling 1-bromo-4-fluorobenzene (Electrophile) with 4-methoxyphenylboronic acid (Nucleophile).

    • Rationale: Oxidative addition is the rate-determining step in the catalytic cycle. Electron-deficient aryl halides (like 4-fluorobromobenzene) undergo oxidative addition significantly faster than electron-rich variants. Conversely, the electron-rich 4-methoxyphenylboronic acid facilitates the transmetallation step. This "push-pull" electronic match maximizes turnover frequency (TOF).

  • Route B (Alternative): Coupling 4-bromoanisole with 4-fluorophenylboronic acid.

    • Drawback: 4-Bromoanisole is electron-rich, slowing oxidative addition and potentially requiring higher catalyst loading or more active ligands (e.g., phosphines like SPhos).

Reaction Mechanism & Catalytic Cycle

The synthesis proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The chosen catalyst system, Pd(PPh₃)₄, provides a robust, cost-effective solution for this sterically unhindered biaryl system.

Figure 1: Catalytic Cycle for this compound Synthesis

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Substrate 1 PdII_ArX Ar-Pd(II)-Br Complex OxAdd->PdII_ArX TransMetal Transmetallation PdII_ArX->TransMetal BaseStep Base Activation (OH- / CO3--) BaseStep->TransMetal Boronate Species PdII_DiAr Diaryl-Pd(II) Complex TransMetal->PdII_DiAr RedElim Reductive Elimination PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Product: This compound RedElim->Product Release Substrate1 Input 1: 1-Bromo-4-fluorobenzene Substrate1->OxAdd Substrate2 Input 2: 4-Methoxyphenylboronic acid Substrate2->BaseStep Activation

Caption: Catalytic cycle illustrating the oxidative addition of 1-bromo-4-fluorobenzene followed by transmetallation with the activated anisyl boronate.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example Scale)Role
1-Bromo-4-fluorobenzene 175.001.01.75 g (10 mmol)Electrophile
4-Methoxyphenylboronic acid 151.961.21.82 g (12 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03346 mg (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.212.02.76 g (20 mmol)Base
1,2-Dimethoxyethane (DME) --40 mLSolvent (Organic)
Deionized Water --10 mLSolvent (Aqueous)

Note: Toluene/Ethanol/Water (4:1:1) is a viable alternative solvent system if DME is unavailable.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).

Step 2: Reagent Addition

  • Under a positive stream of nitrogen, add 1-bromo-4-fluorobenzene (1.75 g), 4-methoxyphenylboronic acid (1.82 g), and Pd(PPh₃)₄ (346 mg) to the flask.

  • Add the solvent mixture: DME (40 mL) and previously degassed 2M aqueous K₂CO₃ (10 mL).

    • Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to addition.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 85°C) in an oil bath.

  • Monitor reaction progress via TLC (Eluent: 5% Ethyl Acetate in Hexanes) or HPLC.

    • Target: Disappearance of the bromide starting material.

    • Duration: Typically 4–6 hours.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate the organic layer.[2] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • The crude residue is typically an off-white solid.

  • Recrystallization (Preferred): Dissolve in hot Ethanol or Methanol. Cool slowly to 4°C to precipitate white crystals.

  • Flash Chromatography (Alternative): Silica gel, Gradient 0-5% EtOAc in Hexanes.

Characterization & Validation

The synthesized compound must be validated against established literature values.

  • Appearance: White crystalline solid.

  • Melting Point: 89–90 °C (Lit. 86–88 °C [1], 89-90 °C [2]).[3]

  • ¹H NMR (300 MHz, CDCl₃):

    • 
       7.54–7.43 (m, 4H, Overlapping aromatic protons of both rings).
      
    • 
       7.14–7.04 (m, 2H, Protons ortho to Fluorine).
      
    • 
       6.96 (d, J = 9.0 Hz, 2H, Protons ortho to Methoxy).
      
    • 
       3.84 (s, 3H, -OCH₃).[3]
      
  • ¹³C NMR (75.5 MHz, CDCl₃):

    • Diagnostic peaks at

      
       162.2 (d, J = 246 Hz, C-F coupling) and 
      
      
      
      159.1 (C-OMe).

Troubleshooting & Optimization Logic

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Stalled Reaction Stalled (SM Remaining) Problem->Stalled Homocoupling Homocoupling (Biaryl Impurity) Problem->Homocoupling BlackPpt Pd Black Formation (Early) Problem->BlackPpt Sol1 Action: Add 1-2% more Catalyst Check O2 exclusion Stalled->Sol1 Sol2 Action: Reduce Boronic Acid excess Switch to dry solvent/anhydrous base Homocoupling->Sol2 Sol3 Action: Better Degassing Add excess Ligand (PPh3) BlackPpt->Sol3

Caption: Decision matrix for common Suzuki coupling failures.

Key Failure Modes:
  • Protodeboronation: The electron-rich 4-methoxyphenylboronic acid is susceptible to hydrolytic deboronation (forming anisole) under high heat/pH.

    • Correction: If yield is low, use mild bases (K₃PO₄) or anhydrous conditions (Dioxane/Cs₂CO₃).

  • Homocoupling: Oxidative homocoupling of the boronic acid can occur if oxygen is present.

    • Correction: Rigorous degassing is non-negotiable.

Safety & Handling

  • Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

  • Fluorinated Compounds: While stable, this compound should be handled with gloves and standard PPE.

  • Solvents: DME is a suspected teratogen; handle in a fume hood.

References

  • BenchChem. "Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling." BenchChem Application Notes. Accessed October 2023. Link

  • Kirchhoff, J. H., et al. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[4] Journal of the American Chemical Society, vol. 124, no.[4] 46, 2002, pp. 13662-13663. Link

  • PubChem. "this compound (CID 2758997)." National Institutes of Health. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Link

  • Wiley-VCH. "Supporting Information: Synthesis of Fluorinated Biaryls." (Refers to Table 6, entry 3 data). Link

Sources

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #SM-FMB-01

Abstract

This guide details the synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5), a critical mesogenic core for liquid crystal displays and a privileged scaffold in medicinal chemistry. We present two distinct protocols: a Standard High-Throughput Method utilizing homogeneous Pd(PPh3)4 for maximum reliability in discovery settings, and a Green Scalable Method utilizing ligand-free Pd(OAc)2 in aqueous media for process sustainability. This document includes mechanistic insights, self-validating quality control steps, and troubleshooting matrices.

Reaction Design & Mechanistic Insight

The synthesis relies on the palladium-catalyzed cross-coupling of 1-bromo-4-fluorobenzene (electrophile) and 4-methoxyphenylboronic acid (nucleophile).

The Catalytic Cycle

Understanding the cycle is vital for troubleshooting. The rate-determining step is often the oxidative addition of the electron-rich aryl halide. However, for 4-fluorobromobenzene, the C-Br bond is sufficiently reactive. The challenge lies in preventing homocoupling of the boronic acid and ensuring efficient transmetallation.

SuzukiCycle Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 1-Bromo-4-fluorobenzene BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (CO3 2-) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + 4-Methoxyphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization (trans -> cis) RedElim->Pd0 - this compound

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the four critical phases: Oxidative Addition, Base Activation, Transmetallation, and Reductive Elimination.[1][2]

Critical Parameters & Reagent Selection

The choice of base and solvent profoundly influences the reaction outcome, particularly regarding the "fluorine effect" (electronic deactivation) and protodeboronation side reactions.

ParameterRecommended ReagentMechanistic Rationale
Catalyst Pd(PPh3)4 (Protocol A) Pd(OAc)2 (Protocol B)Pd(PPh3)4 provides a stable, air-sensitive Pd(0) source. Pd(OAc)2 is a robust Pd(II) precursor that generates active Pd(0) in situ, ideal for aqueous conditions.
Base Na2CO3 (2.0 eq)Carbonates provide mild activation. Stronger bases (hydroxides) can accelerate protodeboronation of the electron-rich methoxy-boronic acid.
Solvent DME/H2O (Protocol A) EtOH/H2O (Protocol B)DME (Dimethoxyethane) offers excellent solubility for the catalyst. Aqueous ethanol is a green alternative that exploits the hydrophobic effect to accelerate coupling.
Stoichiometry 1.0 : 1.1 (Halide:Boronic)A slight excess of boronic acid accounts for minor homocoupling or hydrolytic deboronation.

Protocol A: Standard High-Throughput (Homogeneous)

Best for: Research scale (100 mg - 5 g), high reliability, automated synthesizers.

Materials
  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Sodium Carbonate (Na2CO3) (2.0 eq)

  • Solvent: DME (Dimethoxyethane) and Water (2:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the DME and Water separately with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and deactivates the catalyst.

  • Assembly: In a reaction vial (or round-bottom flask), combine the aryl halide, boronic acid, and Pd(PPh3)4.

  • Solvent Addition: Add the degassed DME, followed by the aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to 80°C (reflux) under an inert atmosphere.

    • Checkpoint: The solution should turn from yellow to black/brown over time, indicating active Pd cycling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC/GC. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash organic layer with water (2x) and brine (1x). Dry over MgSO4.

Protocol B: Green & Scalable (Aqueous/Heterogeneous)

Best for: Process scale (>10 g), sustainability focus, cost reduction.

Materials
  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)[2]

  • Palladium(II) Acetate [Pd(OAc)2] (1-2 mol%)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: Ethanol and Water (1:1 ratio) - No organic ligands required.

Step-by-Step Methodology
  • Setup: Dissolve K2CO3 in water. Dissolve aryl halide and boronic acid in Ethanol.

  • Catalyst Addition: Combine solutions and add Pd(OAc)2 solid.

  • Reaction: Heat to 70°C open to air (if rapid) or under loose cap. Note: Ligand-free aqueous Suzuki couplings are often remarkably air-tolerant.

  • Completion: Reaction typically completes in 2–4 hours due to the acceleration of the reaction in aqueous media (hydrophobic effect).

  • Precipitation Workup: Upon cooling to 0°C, the product often precipitates out of the ethanol/water mixture.

  • Filtration: Filter the solid. Wash with cold water/ethanol (1:1) to remove inorganic salts and catalyst residues.

Experimental Workflow & Purification

Workflow Start Reactants (Halide + Boronic Acid) Reaction Reflux (80°C) 4-6 Hours Start->Reaction Extract Extraction (Ether/Water) Reaction->Extract Dry Drying (MgSO4) Extract->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (Ethanol) Crude->Recryst Final Pure Product (White Crystals) Recryst->Final

Figure 2: Standard operational workflow from reaction setup to final purification.

Purification Protocol

Recrystallization is superior to chromatography for this specific biaryl due to its crystallinity.

  • Dissolve the crude solid in minimal boiling Ethanol (or Methanol).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect white plates/crystals via filtration.

Characterization Data (Self-Validation)

Ensure your isolated product matches these specifications:

  • Appearance: White crystalline solid (plates).

  • Melting Point: 87–90 °C [Ref 1, 2].

  • 1H NMR (300 MHz, CDCl3): δ 7.54–7.43 (m, 4H), 7.14–7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H) [Ref 1].[3]

  • 19F NMR: Distinct signal at ~ -117 ppm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition failure or catalyst death.Ensure strict oxygen exclusion (Protocol A). Increase temp to 90°C. Switch to Pd(dppf)Cl2.
Homocoupling (4,4'-dimethoxybiphenyl) Oxygen presence or low halide reactivity.Degas solvents more thoroughly. Add halide before catalyst.
Dehalogenation (Fluorobenzene) Hydride source present (often from alcohol solvents).Switch from Ethanol to DMF or Toluene. Reduce reaction time.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Add excess ligand (PPh3) or use a more stable catalyst precursor like Pd(dppf)Cl2.

References

  • Wiley-VCH.[4] (n.d.). Supporting Information: Synthesis of this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Retrieved from [Link]

  • SciELO. (2016). Green Suzuki-Miyaura cross-coupling: An exciting mini-project. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[2][5][6][7] Recyclable LaF3[7]·Pd nanocatalyst in Suzuki coupling: green synthesis. Retrieved from [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (


), lipophilicity (

), and binding affinity. 4-Fluorophenylboronic acid (4-FPBA) is the primary reagent for introducing the para-fluorophenyl moiety via Suzuki-Miyaura cross-coupling.

While 4-FPBA is more stable than its 2,6-difluoro counterparts, it presents specific challenges:

  • Protodeboronation: The electron-withdrawing nature of fluorine facilitates the hydrolytic cleavage of the C-B bond under high-pH conditions.

  • Transmetallation Rates: The electronic deficiency requires careful ligand selection to balance the catalytic cycle.

This guide provides a validated framework for utilizing 4-FPBA in the synthesis of biaryl scaffolds, specifically targeting high-value intermediates for kinase inhibitors and liquid crystalline materials.

Chemical Profile: 4-Fluorophenylboronic Acid[1][2][3][4][5][6]

ParameterSpecificationCritical Note
CAS Number 1765-93-1
Formula

MW 139.92 g/mol
Appearance White to off-white powderHygroscopic; store under inert atmosphere.[1]
Solubility MeOH, EtOH, THF, DMFSparingly soluble in cold water; soluble in hot water.
Stoichiometry Typically 1.1 – 1.5 equiv.Excess required to account for protodeboronation.
By-products FluorobenzeneResult of protodeboronation (monitor via GC/MS).

Mechanistic Insight & Catalytic Cycle

Understanding the cycle is vital for troubleshooting. With 4-FPBA, the Transmetallation step is electronically favored due to the electron-withdrawing fluorine atom (Lewis acidity of Boron increases). However, this same property makes the boronate complex susceptible to hydrolysis (protodeboronation) before it can enter the cycle.

Visualization: The Suzuki Catalytic Cycle

The diagram below illustrates the pathway, highlighting the critical entry point of 4-FPBA.

SuzukiCycle cluster_side Competing Pathway Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Ar-X BaseAct Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseAct TransMet Transmetallation (Rate Limiting for Steric Bulk) BaseAct->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release + Pd(0) Regens) TransMet->RedElim RedElim->Pd0 Product 4-Fluoro-Biaryl Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 4-Fluorophenylboronic Acid Boronic->BaseAct Base (OH-) Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) Boronic->Proto High pH / High Temp

Caption: The catalytic cycle emphasizing the activation of 4-FPBA. Note the competing protodeboronation pathway (red) which must be suppressed by optimizing base strength and temperature.

Optimization Parameters: The "Art" of the Reaction

A. Catalyst Selection

For 4-FPBA, the choice of catalyst depends heavily on the electrophile (aryl halide) partner.

  • Standard (Aryl Bromides/Iodides): Pd(PPh3)4 or Pd(dppf)Cl2. These are robust and cost-effective.

  • Challenging (Aryl Chlorides/Heterocycles): Pd(OAc)2 + SPhos or XPhos Pd G2.

    • Why? Electron-rich Buchwald ligands (SPhos) facilitate the oxidative addition of unreactive chlorides, while the 4-FPBA readily undergoes transmetallation.

B. Base Selection (Crucial for Stability)

The base plays a dual role: activating the boronic acid (forming the boronate Ar-B(OH)3-) and facilitating the palladium metathesis.

BasepH CharacterRecommendation for 4-FPBA

/

ModerateStandard Choice. Good balance of activation vs. stability.

(Hydrated)
Mildly BasicBest for Sensitive Substrates. The buffering capacity reduces protodeboronation.

Neutral/WeakAnhydrous Conditions. Use when the coupling partner is hydrolytically unstable (e.g., esters).

/

StrongAvoid. High risk of rapid protodeboronation yielding fluorobenzene.
C. Solvent Systems[7][8]
  • Dioxane / Water (4:1): The "Gold Standard" for 4-FPBA. High solubility of the boronic acid and good thermal stability.

  • Toluene / Water: Use for strictly hydrophobic substrates.

  • Ethanol / Toluene / Water: Good for Pd(PPh3)4 systems to maintain catalyst solubility.

Protocol: Synthesis of 4-(4-Fluorophenyl)pyridine

Target Application: Synthesis of a heteroaryl scaffold common in kinase inhibitors (e.g., p38 MAP kinase pathways). Reaction Class: Heteroaryl Chloride Coupling (Challenging).

Materials
  • Reagent A: 4-Chloropyridine HCl (1.0 equiv, 10 mmol)

  • Reagent B: 4-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base:

    
     (3.0 equiv, 30 mmol)
    
  • Solvent: 1,4-Dioxane (40 mL) / Distilled Water (10 mL)

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Combine Dioxane and Water in the reaction vessel.[2]

    • Sparge with Argon or Nitrogen for 20 minutes. Note: Oxygen is the primary cause of homocoupling and catalyst deactivation.

  • Reagent Addition:

    • Add 4-Chloropyridine HCl, 4-Fluorophenylboronic acid, and

      
       to the vessel.
      
    • Add the Pd catalyst last.

    • Why? Adding the catalyst to a degassed mixture prevents immediate oxidation of the phosphine ligands.

  • Reaction:

    • Seal the vessel (septum or pressure cap).

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloride.

    • Observation: The mixture will turn black (Pd precipitation) upon completion.

  • Workup:

    • Cool to room temperature.[3][4][2][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Recrystallization from Ethanol/Hexane often yields pure product.

    • Alternatively, flash chromatography (

      
      ).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protodeboronation) Base too strong or Temp too high.Switch to

. Lower temp to 80°C. Add boronic acid in portions.
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading.
No Reaction (SM Recovery) Catalyst poisoning or poor Oxidative Addition.Switch to XPhos Pd G2 or Pd(Amphos)2. Ensure halide is pure.
Black Precipitate Early Catalyst decomposition ("Pd Black").Ligand instability. Add 10% excess free ligand (e.g.,

) or lower temperature.

References

  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Protodeboronation of Fluorinated Boronic Acids

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl and Fluorinated Aryl Boronic Acids." Journal of the American Chemical Society.[5]

  • Optimization of Heteroaryl Couplings

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[5]

  • Physical Properties & Safety Data

    • PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid.
    • [1]

Sources

Application Note: 4-Bromoanisole as a Benchmark Substrate in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Bromoanisole (CAS: 104-92-7) serves as a critical "Goldilocks" substrate in the optimization of palladium-catalyzed cross-coupling reactions.[1][2] Unlike aryl iodides (which are often too reactive to discriminate catalyst performance) or aryl chlorides (which require specialized, electron-rich ligands), 4-bromoanisole presents a balanced electronic profile.[1][2] The para-methoxy group exerts a mesomeric (+M) effect, increasing electron density on the aromatic ring.[2] This deactivates the C-Br bond toward oxidative addition compared to electron-deficient substrates like 4-bromonitrobenzene.[1][2]

Consequently, 4-bromoanisole is the industry standard for:

  • Ligand Benchmarking: Testing the ability of phosphine ligands to facilitate oxidative addition on electron-rich rings.

  • Process Optimization: Establishing baseline yields for Suzuki-Miyaura and Buchwald-Hartwig couplings before scaling to complex API intermediates.

This guide details optimized protocols for C-C and C-N bond formation using 4-bromoanisole, emphasizing kinetic bottlenecks and troubleshooting.

Chemical Profile & Reactivity Analysis

PropertyDataRelevance to Protocol
Molecular Weight 187.04 g/mol Calculation of catalyst loading (mol%).[1][2]
Boiling Point 223 °CHigh boiling point allows high-temperature reflux without substrate loss.[1][2]
Melting Point 9–10 °CLiquid at RT; easy to dispense via syringe (density: 1.49 g/mL).[1]
Electronic Effect Electron-Donating (+M)Kinetic Challenge: Slower oxidative addition than Ph-Br.[1][2] Requires electron-rich ligands (e.g., alkylphosphines) for max efficiency.[1][2]

Protocol A: The Suzuki-Miyaura Standard (C-C Bond Formation)

Objective: High-yield synthesis of 4-methoxybiphenyl.[1][2] Mechanism: The rate-determining step for 4-bromoanisole is often oxidative addition .[1][2] However, in aqueous systems, transmetallation can become the bottleneck if the boronate species is not properly activated by the base.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)[1][2]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (1–3 mol%)[1][2]

    • Why: This ferrocenyl ligand is robust, air-stable, and resists de-ligation better than Pd(PPh₃)₄.[1][2]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for faster rates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add Phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[1] Critical: Oxygen promotes homocoupling of the boronic acid.

  • Add Liquids: Inject 1,4-Dioxane (4 mL) and degassed Water (1 mL). Then, inject 4-Bromoanisole (125 µL, 1.0 mmol) via microliter syringe.[1][2]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. The solution should turn from orange/red to black upon completion (precipitation of Pd black often signals end-of-life for the catalyst).[2]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Brine (10 mL).[1][2] Dry organic layer over MgSO₄, filter, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Troubleshooting The Suzuki Coupling
  • Problem: Low Conversion (<50%).

    • Root Cause:[5][6] Catalyst poisoning or inactive boronic acid.

    • Fix: Switch base to Cs₂CO₃ (higher solubility in organic phase) or increase temperature to 100°C.

  • Problem: Protodeboronation (Benzene formation).

    • Root Cause:[5][6] Too much water or pH too high.

    • Fix: Reduce water ratio to 9:1 Dioxane/Water.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-morpholinoanisole.[1][2] Mechanism: The electron-rich nature of 4-bromoanisole makes the Pd(II) intermediate prone to


-hydride elimination if alkyl amines are used.[1][2] Therefore, specific bulky biaryl phosphine ligands are required to enforce reductive elimination.[1]
Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)[1][2]

  • Amine: Morpholine (1.2 equiv) (Secondary amine example)[1][2]

  • Catalyst System:

    • Precatalyst: RuPhos Pd G2 (1–2 mol%)[1][2]

    • Why: RuPhos is specialized for secondary amines and prevents

      
      -hydride elimination.[1][2] The G2 precatalyst ensures a precise 1:1 Pd:Ligand ratio.
      
  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2]

  • Solvent: Toluene (Anhydrous)[1][2]

Step-by-Step Procedure
  • Glovebox/Schlenk: This reaction is highly sensitive to moisture (NaOtBu hydrolyzes to NaOH and tBuOH, killing reactivity).[1]

  • Charge: Add RuPhos Pd G2 (15 mg, 0.02 mmol) and NaOtBu (135 mg, 1.4 mmol) to a dry vial.

  • Solvent: Add Anhydrous Toluene (2 mL).

  • Substrates: Add 4-Bromoanisole (125 µL, 1.0 mmol) and Morpholine (104 µL, 1.2 mmol).

  • Reaction: Heat to 100°C for 2–4 hours.

  • Workup: Filter through a pad of Celite (to remove Pd and salts). Wash the pad with DCM. Concentrate.

  • Analysis: The product is often pure enough for NMR; otherwise, purify via silica column (Hexanes/EtOAc).

Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the catalytic cycle and the decision logic for ligand selection when using 4-bromoanisole.

G cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) Title 4-Bromoanisole Catalytic Pathways Start 4-Bromoanisole (Substrate) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd Rate Determining (Electronic Effect) TransMet Transmetallation OxAdd->TransMet Suzuki Path Bind Amine Binding & Deprotonation OxAdd->Bind Buchwald Path Boron Boronic Acid + Base (OH-) Boron->TransMet ProdCC Biaryl Product TransMet->ProdCC Reductive Elimination ProdCC->Pd0 Regeneration Amine Amine + Base (NaOtBu) Amine->Bind ProdCN Aryl Amine Bind->ProdCN Reductive Elimination ProdCN->Pd0 Regeneration

Caption: Catalytic cycle branching for 4-Bromoanisole. Note that the electron-rich methoxy group slows the initial Oxidative Addition step.[2]

Safety & Handling

  • Hazards: 4-Bromoanisole is an irritant (Skin/Eye).[1][2] It is toxic to aquatic life.

  • Storage: Store at room temperature, away from light. It is generally stable but can yellow upon oxidation over months.

  • Incompatibility: Reacts violently with strong oxidizing agents.

  • Waste: All palladium waste must be segregated into heavy metal waste streams. Aqueous layers from Suzuki couplings contain boronic acid residues and should be treated as organic aqueous waste.

References

  • Suzuki-Miyaura Mechanism & Base Activation: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1][2]

  • Buchwald-Hartwig Ligand Design (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. [1][2]

  • Standard Suzuki Protocol (Organic Syntheses): General procedure adaptation for aryl bromides. [1][2]

  • Safety Data Sheet (4-Bromoanisole): Fisher Scientific SDS. [1][2]

Sources

Application Note: High-Fidelity Gram-Scale Synthesis of 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of biaryl scaffolds is a cornerstone in the development of liquid crystals, ligands for catalysis, and non-steroidal anti-inflammatory drugs (NSAIDs). This application note details a robust, self-validating protocol for the gram-scale synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5).

We utilize the Suzuki-Miyaura cross-coupling reaction , chosen for its tolerance of functional groups and mild conditions compared to Grignard-based methods. The specific coupling partners—1-bromo-4-fluorobenzene and 4-methoxyphenylboronic acid —are selected to minimize homocoupling side reactions. The electron-withdrawing nature of the fluorine substituent on the aryl halide facilitates the rate-determining oxidative addition step, while the electron-donating methoxy group on the boronic acid enhances transmetalation efficiency [1, 2].

Mechanistic Insight

The success of this protocol relies on the precise orchestration of the Palladium (Pd) catalytic cycle. The base (Potassium Carbonate) plays a critical dual role: it activates the boronic acid to form a reactive organoboronate species and facilitates the displacement of the halide from the coordination sphere of the Palladium complex.

SuzukiCycle Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-4-fluorobenzene TransMet Transmetalation (Base Activation) OxAdd->TransMet + 4-Methoxyphenylboronic acid + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Diaryl Pd Complex RedElim->Pd0 - this compound

Experimental Protocol

Reagents and Materials

To ensure reproducibility at a gram scale (Target: ~2.0 g), strict stoichiometry is required.

ComponentRoleMolecular Weight ( g/mol )EquivalentsQuantity
1-Bromo-4-fluorobenzene Electrophile175.001.01.75 g (10 mmol)
4-Methoxyphenylboronic acid Nucleophile151.961.21.82 g (12 mmol)
Pd(PPh3)4 Catalyst1155.560.01 (1 mol%)115 mg
Potassium Carbonate (K2CO3) Base138.202.02.76 g (20 mmol)
1,4-Dioxane Solvent A--40 mL
Deionized Water Solvent B--10 mL
Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Glassware Prep : Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (N2) or Argon.[1]

  • Solvent Degassing : In a separate flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with N2 for 15 minutes. Rationale: Removal of dissolved oxygen is critical to prevent oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst [3].

  • Charging Solids : Add 4-Methoxyphenylboronic acid (1.82 g), K2CO3 (2.76 g), and Pd(PPh3)4 (115 mg) to the reaction flask.

  • Addition of Liquids : Add the degassed solvent mixture via syringe. Subsequently, add 1-Bromo-4-fluorobenzene (1.75 g, ~1.1 mL) via syringe.

Phase 2: Reaction and Monitoring 5. Thermal Activation : Attach a reflux condenser. Heat the mixture to 85-90 °C in an oil bath with vigorous stirring. 6. Monitoring (Self-Validation) :

  • Visual Check: The solution typically transitions from yellow to a darkened brown/black over time, indicating active Pd cycling.
  • TLC Check: Sample at t=1h and t=3h. Eluent: Hexane/Ethyl Acetate (9:1). The starting bromide (Rf ~0.8) should disappear; the product will appear as a UV-active spot (Rf ~0.5).

Phase 3: Workup and Purification 7. Quench : Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). 8. Extraction : Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 9. Drying : Combine organic layers, wash with Brine (sat. NaCl), and dry over Anhydrous Magnesium Sulfate (MgSO4). Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid. 10. Recrystallization : Recrystallize the crude solid from hot Ethanol. Cool slowly to 4 °C to induce precipitation of white crystalline plates.

Workflow Figure 2: Experimental Workflow for Gram-Scale Synthesis Setup Setup & Degassing (N2 Sparge) Reaction Reflux at 90°C (3-5 Hours) Setup->Reaction Extraction Extraction (EtOAc/Water) Reaction->Extraction Purification Recrystallization (Ethanol) Extraction->Purification Analysis Validation (NMR/MP) Purification->Analysis

Characterization & Validation Data

To validate the synthesis, compare the isolated product against the following established reference data. The product should be a colorless/white solid.

Table 2: Physicochemical Properties

PropertyExperimental TargetReference ValueSource
Appearance White Crystalline SolidColorless Solid[4]
Melting Point 88 - 90 °C86 - 90 °C[4, 5]
Yield > 85% (> 1.7 g)80-95%[1]

Spectroscopic Validation (NMR)

  • 1H NMR (300 MHz, CDCl3) : δ 7.54–7.43 (m, 4H), 7.14–7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H).[2]

    • Interpretation: The singlet at 3.84 ppm corresponds to the methoxy group (-OCH3). The aromatic region shows the characteristic splitting pattern of two para-substituted rings [4].

  • 13C NMR (75.5 MHz, CDCl3) : δ 161.9 (d, J = 244 Hz, C-F coupling), 158.9, 136.7, 132.5, 128.0, 127.8, 115.3, 114.1, 55.2.[2]

    • Interpretation: The doublet at 161.9 ppm is diagnostic of the carbon directly bonded to the fluorine atom [4].

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Goodson, F. E., et al. (1998).[3] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[3] Organic Syntheses. Link

  • Sahoo, A. K., et al. (2008). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH (Supporting Information). Link

  • Sigma-Aldrich. (n.d.). 4-Methoxybiphenyl Product Specification. Link

Sources

Purification of 4-Fluoro-4'-methoxybiphenyl by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 4-Fluoro-4'-methoxybiphenyl via Flash Column Chromatography

Abstract

This application note details the purification protocol for This compound (CAS: 450-39-5), a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical scaffolds. While Suzuki-Miyaura cross-coupling provides a robust synthetic route, the isolation of high-purity product (>99%) is often complicated by protodeboronation byproducts, homocoupling impurities, and residual palladium catalysts. This guide provides a self-validating chromatography workflow, emphasizing stationary phase selection, mobile phase optimization, and fraction analysis to ensure removal of structurally similar biaryl impurities.

Physicochemical Profile & Separation Logic

To design an effective separation, one must understand the polarity differences between the target and its common impurities.

CompoundRoleStructure NotePolarity (Est.)TLC Behavior (Hex/EtOAc 9:1)
This compound Target Biaryl, -F, -OMeModerate Rf ~ 0.35
4-FluorobromobenzeneStarting MaterialMonocyclic, HalogenLowRf > 0.60 (Elutes near solvent front)
4-Methoxyphenylboronic acidStarting MaterialBoronic acidHighRf < 0.05 (Stays at baseline)
4,4'-DimethoxybiphenylHomocoupling ImpuritySymmetric, 2x -OMeModerate-HighRf ~ 0.25 (Trails target)
4,4'-DifluorobiphenylHomocoupling ImpuritySymmetric, 2x -FLowRf ~ 0.50 (Precedes target)

Mechanistic Insight: The methoxy (-OMe) group acts as a Lewis base, interacting with the acidic silanols of the silica gel. This interaction retards the target's elution relative to the non-polar fluorinated impurities, creating a separation window. However, the separation from the dimethoxy homocoupling impurity is the critical quality attribute (CQA), as their polarities are similar.

Pre-Purification Workup (Critical Step)

Direct loading of the crude reaction mixture onto the column is discouraged due to the potential for boronic acid residues to streak and palladium species to band-broaden.

Protocol:

  • Quench & Partition: Dilute reaction mixture with Ethyl Acetate (EtOAc) and wash with water.

  • Scavenging: Wash the organic layer with 1M NaOH (removes unreacted boronic acids) and Brine.

  • Drying: Dry over anhydrous MgSO₄. Filter and concentrate.

  • Adsorption (Dry Loading): Dissolve the crude solid in minimal DCM. Add Silica Gel (ratio 1:2 w/w crude). Evaporate solvent until a free-flowing powder remains.

    • Why? Dry loading prevents "top-loading" solvent effects that ruin resolution in non-polar separations.

Method Development: TLC Optimization

Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.

  • Visualization: UV Light (254 nm). The biphenyl core is highly UV active.

Solvent Screening Table:

Solvent System (v/v)ObservationSuitability
100% HexanesTarget Rf < 0.1Too slow; band broadening.
95:5 Hexanes:EtOAc Target Rf ~ 0.25 Ideal for separation.
90:10 Hexanes:EtOAcTarget Rf ~ 0.45Good for fast elution, risks co-elution.
80:20 Hexanes:EtOAcTarget Rf > 0.7Too fast; no resolution.

Flash Chromatography Protocol

Equipment:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 20-30g Silica per 1g of crude mixture (Height:Diameter ratio ~ 10:1).

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[2][1][3]

Step-by-Step Procedure:

  • Packing: Slurry pack the column using 100% Hexanes . Ensure no air bubbles are trapped.[4]

  • Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes.

  • Loading: Carefully pour the dry-loaded sample powder onto the sand bed at the top of the column.

  • Elution Gradient:

    • 0–2 CV: 100% Hexanes (Elutes non-polar fluorinated impurities).

    • 2–10 CV: Gradient 0%

      
       5% EtOAc (Target elution).
      
    • 10–15 CV: Hold 5% EtOAc (Elutes trailing dimethoxy impurities).

  • Collection: Collect fractions of approx. 15-20 mL (for a 40g column).

Visual Workflow (DOT Diagram):

PurificationWorkflow cluster_QC Quality Control Decision Start Crude Reaction Mixture Workup Aqueous Workup (Remove Boronic Acids) Start->Workup TLC TLC Screening (Target Rf 0.25 - 0.3) Workup->TLC DryLoad Dry Loading (Silica Adsorption) TLC->DryLoad Column Flash Chromatography (Hex/EtOAc Gradient) DryLoad->Column Analysis Fraction Analysis (TLC/NMR) Column->Analysis Final Pure this compound Analysis->Final Pool Pure Fractions Recycle Re-Column or Recrystallization Analysis->Recycle Mixed Fractions

Figure 1: Purification workflow emphasizing the critical pre-column workup and dry-loading steps to maximize resolution.

Fraction Analysis & Validation

Do not rely solely on UV detection. Use the following multi-modal validation:

  • TLC Spot Test: Spot every 3rd fraction.

    • Pass: Single spot at Rf ~0.25 (95:5 Hex/EtOAc).

    • Fail: Double spots (co-elution with homocoupling impurity).

  • NMR Validation (

    
    F and 
    
    
    
    H):
    • Evaporate a "center cut" fraction.

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the diagnostic methoxy singlet at
      
      
      3.84 ppm.
    • 
      F NMR:  Confirm single fluorine signal around 
      
      
      
      -117 ppm.
    • Impurity Check: 4,4'-Difluorobiphenyl will show a different F-shift; 4,4'-Dimethoxybiphenyl will lack the F-signal entirely.

Data Summary Table: Expected Properties

PropertyValueReference
Appearance White crystalline solid[1]
Melting Point 87–90 °C[2, 3]

H NMR

7.5 (m, 4H), 6.9 (d, 2H), 3.8 (s, 3H)
[2]

F NMR

-117.1 ppm
[2]

Troubleshooting Common Issues

Issue: Co-elution of Target and Dimethoxy-Impurity

  • Cause: Gradient increased too quickly or column overloaded.

  • Solution: Perform a recrystallization on the mixed fractions.[5]

    • Solvent: Hexanes/Ethanol.[3] Dissolve in hot Ethanol, add Hexanes until turbid, cool slowly. The symmetric impurities often have different lattice energies, allowing separation where chromatography struggled.

Issue: "Ghost" Peaks or Streaking

  • Cause: Residual Boronic Acid.

  • Solution: Ensure the initial NaOH wash in the workup was thorough. If streaking persists, add 1% Triethylamine to the mobile phase (though rarely needed for neutral biaryls).

References

  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kiran, I. N. C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts. Supporting Information, Wiley-VCH. (Contains specific NMR/MP data). Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The authoritative grounding for flash chromatography protocols). Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 4-Fluoro-4'-methoxybiphenyl, particularly for use in liquid crystal formulations or as a pharmaceutical intermediate.

Introduction & Compound Profile

This compound (CAS: 450-39-5) is a biaryl scaffold commonly synthesized via Suzuki-Miyaura cross-coupling. It serves as a critical mesogenic core in liquid crystal engineering and a scaffold in medicinal chemistry.

Achieving purity >99.5% is often required to prevent catalytic poisoning in subsequent steps or to ensure defined phase transition temperatures in liquid crystalline applications.

Physicochemical Profile
PropertyValueCritical Implication for Recrystallization
Molecular Formula C₁₃H₁₁FOLipophilic, non-polar to moderately polar.
Melting Point 87–90 °C CRITICAL: The melting point is relatively low. You must select a solvent with a boiling point below 87 °C to prevent "oiling out" (where the solid melts before dissolving).
Solubility High in DCM, EtOAc, Toluene. Low in Water.[1]Requires a polar protic solvent (Alcohol) or a non-polar hydrocarbon mix for effective temperature-dependent solubility differential.
Common Impurities Pd catalyst, Phosphine ligands, Homocouplings (4,4'-dimethoxybiphenyl).Palladium residues often require hot filtration or scavenger treatment.

Solvent Selection Strategy

Based on the melting point (87–90 °C) and polarity, Ethanol (EtOH) is the superior solvent system.

  • Why Ethanol?

    • Boiling Point (78 °C): Lower than the compound's melting point. This ensures the compound dissolves into solution rather than melting into an immiscible oil, a common failure mode with higher-boiling solvents like Toluene or Water/Alcohol mixtures heated above 90°C.

    • Solubility Differential: The biphenyl core is sparingly soluble in cold ethanol but highly soluble in refluxing ethanol.

    • Impurity Rejection: Ionic salts (borates) and polar Pd-species are often soluble in cold ethanol or easily removed via hot filtration.

Alternative Systems:

  • If the crude is highly impure:Hexane/Ethyl Acetate (10:1) .

  • If yield is too low in pure EtOH:Ethanol/Water (9:1) (Note: Risk of oiling out increases; add water only after dissolution).

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Dissolve the target molecule while leaving insoluble impurities (dust, inorganic salts, Pd black) suspended.

  • Charge the Vessel: Place the crude this compound (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95% or Absolute) . Start with a ratio of 5 mL per gram of solid (e.g., 50 mL).

  • Heating: Heat the mixture to a gentle reflux (bath temp ~85 °C) with stirring.

    • Observation: The white/off-white solid should begin to dissolve.

  • Saturation Adjustment:

    • If the solid does not completely dissolve after 5 minutes of reflux, add more Ethanol in small portions (1-2 mL) through the condenser.

    • Stop Point: Add solvent only until the solution is clear (pale yellow/colorless). Do not over-dilute.

    • Note: If dark black particles remain (Palladium), do not try to dissolve them. Proceed to Phase 2.

Phase 2: Purification (Hot Filtration)

Objective: Remove mechanical impurities and Palladium residues.

  • Setup: Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) by passing a small amount of boiling ethanol through it. Cold equipment will cause premature crystallization and clogging.

  • Filtration: While keeping the solution near boiling, filter the mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Palladium Removal: If the solution is dark/grey, add a small amount of activated charcoal (approx. 5 wt%) before filtration, reflux for 5 mins, and then filter through a pad of Celite.

  • Re-heating: If crystals formed in the receiving flask during filtration, reheat the filtrate until clear again.

Phase 3: Crystallization

Objective: Controlled crystal growth to reject impurities.

  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block. Allow it to cool to room temperature slowly (over 30–60 minutes).

    • Do not disturb: Agitation can induce rapid precipitation of small, impure crystals.

    • Visual: Shiny, plate-like crystals should begin to form.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying[2]
  • Collection: Filter the cold slurry using a Buchner funnel and vacuum suction.

  • Washing: Wash the filter cake with a small portion of ice-cold Ethanol (approx. 1-2 mL per gram of solid).

    • Caution: Do not use too much wash solvent, or you will redissolve the product.

  • Drying: Air dry on the funnel for 10 minutes. Transfer to a vacuum oven or desiccator.

    • Drying Conditions: 40 °C under vacuum for 4–6 hours. (Ensure temp is well below 87 °C).

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Refluxing Ethanol (Temp < 87°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add Ethanol (small portions) CheckSol->AddSolvent Cloudy/Undissolved PdCheck Dark particles/Color? CheckSol->PdCheck Dissolved AddSolvent->Dissolve Charcoal Add Activated Charcoal Reflux 5 min PdCheck->Charcoal Yes (Pd residues) HotFilter Hot Filtration (Pre-warmed funnel/Celite) PdCheck->HotFilter No (Clear/Pale Yellow) Charcoal->HotFilter Cooling Slow Cooling to RT then Ice Bath (0°C) HotFilter->Cooling Collect Vacuum Filtration Wash with Ice-Cold EtOH Cooling->Collect Dry Dry (Vacuum, 40°C) Final Purity Check Collect->Dry

Caption: Workflow for the purification of this compound, emphasizing temperature control and impurity removal.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Product forms liquid droplets instead of crystals.Cause: Temperature too high (above MP 87°C) or solvent BP too high. Fix: Re-heat to dissolve, add a seed crystal at 80°C, and cool very slowly. Switch to pure Ethanol if using water co-solvent.
No Crystallization Solution remains clear at room temp.Cause: Solution is too dilute (supersaturation not reached). Fix: Concentrate the solution by rotary evaporation (remove ~1/3 solvent) and cool again. Scratch glass with a rod.
Low Yield <50% recovery.[2]Cause: Too much solvent used or product is too soluble. Fix: Concentrate mother liquor to recover a second crop (Crop 2). Purity of Crop 2 will be lower.
Colored Product Grey or Brown crystals.Cause: Palladium or oxidation products trapped. Fix: Redissolve in Ethanol, treat with activated charcoal, filter through Celite, and recrystallize.

References

  • Sahoo, A. K., et al. (2005). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. (Confirming MP 89-90 °C and Ethanol/Water compatibility). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Use of 4-Fluoro-4'-methoxybiphenyl in OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

4-Fluoro-4'-methoxybiphenyl (FMB) (CAS: 450-39-5) serves as a critical "tuning synthon" in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.[1][2] Its structural duality—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group on a rigid biphenyl core—allows materials scientists to precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of host materials and liquid crystalline semiconductors.[1][2]

Key Application Areas:

  • Blue Phosphorescent/TADF Host Materials: The fluorine substitution lowers the HOMO energy level, improving oxidative stability and hole-injection barriers.[1][2]

  • Liquid Crystal Intermediates: The rod-like biphenyl structure promotes nematic phase formation, essential for carrier mobility in organic semiconductor films.[1][2]

  • Polymer OLED (P-OLED) Precursors: The methoxy group acts as a "masked" hydroxyl functionality, allowing for demethylation and subsequent polymerization or attachment to pendant backbones.[1][2]

Part 2: Technical Workflow & Mechanism

The following diagram illustrates the strategic integration of FMB into OLED material workflows, highlighting its role in tuning optoelectronic properties.

G Precursors Precursors (4-Bromoanisole + 4-Fluorophenylboronic acid) FMB This compound (The Synthon) Precursors->FMB Suzuki Coupling Pd(PPh3)4 Path_A Path A: Demethylation (Activation) FMB->Path_A BBr3 / DCM Path_B Path B: Direct Lithiation (Functionalization) FMB->Path_B n-BuLi / Electrophile Product_A 4'-Fluoro-4-hydroxybiphenyl (Linker for Polymers) Path_A->Product_A Product_B Fluorinated Host Core (e.g., CBP Derivatives) Path_B->Product_B Device OLED Device (Blue Host / TADF) Product_A->Device Polymerization Product_B->Device Sublimation

Figure 1: Synthetic workflow transforming FMB from a raw intermediate to a functional OLED component.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of FMB (Suzuki-Miyaura Coupling)

Rationale: Commercial sources often contain trace metal impurities detrimental to OLED lifetime.[1][2] In-house synthesis or re-crystallization is often required to meet "electronic grade" (99.99%) standards.[1][2]

Reagents:

  • 4-Bromoanisole (1.0 eq)[1][2]

  • 4-Fluorophenylboronic acid (1.2 eq)[1][2]

  • Pd(PPh₃)₄ (1.0 mol%) – Catalyst[2]

  • K₂CO₃ (2.0 M aqueous solution)[2]

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a 3-neck round-bottom flask with 4-bromoanisole and 4-fluorophenylboronic acid.[1][2] Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2]
    
  • Solvent Degassing: Separately degas the Toluene/Ethanol mixture by sparging with

    
     for 30 minutes. This prevents oxidative deactivation of the Palladium catalyst.[1][2]
    
  • Reaction Initiation: Add the solvent and aqueous K₂CO₃ via syringe. Add Pd(PPh₃)₄ last under a positive stream of

    
    .[1][2]
    
  • Reflux: Heat to 90°C for 12–16 hours.

    • Self-Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] The starting bromide spot (

      
      ) should disappear completely.[1][2]
      
  • Workup: Cool to room temperature. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine and dry over MgSO₄.[1][2]

  • Purification: Recrystallize from hot Ethanol.

    • Target Yield: >85%[1][2][3]

    • Target Purity: >98% (HPLC)[2]

Protocol B: Demethylation (Activation for Polymer Attachment)

Rationale: To attach this fluorinated unit to a polymer backbone (common in P-OLEDs), the methoxy group must be converted to a reactive hydroxyl group.

Reagents:

  • This compound (from Protocol A)[1][2]

  • Boron Tribromide (BBr₃) (1.0 M in DCM)[2]

  • Dichloromethane (Anhydrous)[2]

Methodology:

  • Dissolve FMB in anhydrous DCM at 0°C under Argon.

  • Dropwise add BBr₃ (1.5 eq) over 30 minutes. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour mixture onto ice water carefully.

  • Isolation: The product, 4'-fluoro-4-hydroxybiphenyl, will precipitate or can be extracted.[1][2]

    • Mechanism:[4] The Lewis acid BBr₃ cleaves the ether bond, releasing methyl bromide and forming the phenol.

Protocol C: Ultra-High Purity Sublimation (The "Electronic Grade" Standard)

Rationale: For OLEDs, purity must exceed 99.99% to prevent trap states and non-radiative recombination centers.[1][2] Recrystallization is insufficient; vacuum sublimation is mandatory.[1][2]

Equipment: Three-zone gradient vacuum sublimation train.

ZoneTemperature SetpointFunction
Source Zone 85°C – 95°CVolatilization of FMB (Melting point is ~89°C)
Purification Zone 60°C – 70°CDeposition of pure crystal needles
Impurity Trap < 25°CCollection of volatile impurities

Procedure:

  • Load the crude FMB into the source boat.

  • Pump down system to

    
     Torr (High Vacuum).
    
  • Ramp source temperature to 90°C.

  • Collect the white crystalline needles from the middle zone after 4–6 hours.[1][2]

    • Quality Control: Analyze via Differential Scanning Calorimetry (DSC).[1][2] A sharp melting peak with

      
       indicates OLED-grade purity.[1][2]
      

Part 4: Data & Specifications

Table 1: Physicochemical Properties of FMB

PropertyValueRelevance to OLEDs
Molecular Formula

Base unit
Molecular Weight 202.22 g/mol Small molecule mobility
Melting Point 88–90°CProcessing temperature window
HOMO Level ~ -6.1 eV (Est.)Deep HOMO aids oxidative stability
Triplet Energy (

)
> 2.8 eVSuitable for Blue/Green Phosphorescent hosts
Solubility Soluble in DCM, THF, TolueneCompatible with solution processing (Spin coating)

Part 5: References

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] [Link][2]

  • Royal Society of Chemistry. Multifunctional benzonitrile derivatives with TADF properties.[1][2] J. Mater.[1][2] Chem. C. (Contextual usage of fluorinated biphenyls in TADF). [Link]

  • Google Patents. Method of producing 4-methoxybiphenyl by Suzuki-Miyaura reaction.[1][2] (Synthetic grounding).[1][2]

Sources

Application Note: Precision Synthesis of Fluorinated Alkoxybiphenyl Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-purity synthesis of liquid crystal (LC) precursors derived from 4-Fluoro-4'-methoxybiphenyl . The protocol focuses on the conversion of the methoxy "protecting" group into a reactive hydroxyl handle, followed by tail-group engineering via Williamson ether synthesis.

Fluorinated biphenyls are critical in the display industry (LCDs) and photonics due to their low viscosity, high chemical stability, and specific dielectric anisotropy (


). This guide provides a self-validating workflow for researchers to synthesize 4-fluoro-4'-alkoxybiphenyls , a class of calamitic mesogens exhibiting tunable nematic and smectic phases.[1]

Scientific Background & Strategic Logic

The Fluorine Advantage in Liquid Crystals

The introduction of a fluorine atom into the biphenyl core serves three specific functions in mesogen design:

  • Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to other halogens, maintaining low rotational viscosity (

    
    ) essential for fast switching speeds.
    
  • Dielectric Tuning: The high electronegativity of fluorine creates a strong dipole moment.[1][2] In the 4-position (terminal), this enhances the longitudinal dipole, contributing to positive dielectric anisotropy (

    
    ).
    
  • Stability: The C-F bond energy (~485 kJ/mol) provides exceptional resistance to thermal and photochemical degradation.[1]

Synthetic Strategy: The "Demethylation-Alkylation" Pivot

While this compound exhibits weak mesogenic behavior, it is primarily a precursor .[1] The methoxy group is chemically inert to most alkylation conditions.[1] Therefore, the strategic pivot is the cleavage of the methyl ether to generate 4'-fluoro-[1,1'-biphenyl]-4-ol .[1]

We utilize Boron Tribromide (


)  for this cleavage.[1][3][4][5][6] Unlike harsh acidic hydrolysis (

),

operates via a Lewis acid mechanism at low temperatures, preserving the fluorinated aromatic ring and ensuring high yield without isomerization.

Experimental Protocols

Protocol A: Selective Demethylation via Lewis Acid Cleavage

Objective: Conversion of this compound to 4'-fluoro-[1,1'-biphenyl]-4-ol.

Reagents & Equipment[1][7][8][9]
  • Starting Material: this compound (10 mmol, 2.02 g).[1]

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM).
    
  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen balloon/manifold, magnetic stirrer, cryo-cool bath (acetone/dry ice).[1]

Step-by-Step Methodology
  • Inert Setup: Purge the reaction vessel with nitrogen for 15 minutes to remove ambient moisture.

    
     decomposes violently in contact with water.[1]
    
  • Solvation: Dissolve 2.02 g (10 mmol) of this compound in 20 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Slowly add 12 mL (12 mmol, 1.2 eq) of

    
     solution dropwise via syringe over 20 minutes.
    
    • Mechanistic Insight: The boron atom coordinates with the ether oxygen to form a Lewis acid-base adduct (zwitterionic intermediate).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12 hours.

    • Causality: Warming drives the nucleophilic attack of the bromide ion (

      
      ) on the methyl group, cleaving the C-O bond to form 
      
      
      
      and the borate ester.
  • Quenching (Critical): Cool the flask to 0°C. Slowly add 20 mL of ice water. Caution: This hydrolysis is highly exothermic.[1]

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from ethanol/water (9:1) to yield white needles.[1]
    

Target Yield: >90% QC Check:


 NMR should show the disappearance of the methoxy singlet at 

ppm and appearance of a broad phenol singlet at

ppm (solvent dependent).
Protocol B: Tail Engineering via Williamson Ether Synthesis

Objective: Synthesis of 4-Fluoro-4'-heptyloxybiphenyl (Target Mesogen).

Reagents
  • Precursor: 4'-fluoro-[1,1'-biphenyl]-4-ol (from Protocol A).[1]

  • Electrophile: 1-Bromoheptane (or other alkyl bromide

    
    ).[1]
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground.
    
  • Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition).[1]

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).[1]

Step-by-Step Methodology
  • Deprotonation: In a round bottom flask, dissolve the phenol derivative (5 mmol) in 30 mL acetone. Add

    
     (15 mmol, 3 eq). Stir at RT for 30 minutes.
    
    • Why: Generates the phenoxide anion, a potent nucleophile.[1]

  • Alkylation: Add 1-Bromoheptane (6 mmol, 1.2 eq) and a spatula tip of KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Mechanism:[3][5][6][8][10] Classical

      
       substitution.[1] KI converts trace alkyl bromide to alkyl iodide in situ, which is a better electrophile (better leaving group).
      
  • Workup: Filter off the inorganic salts (

    
    , 
    
    
    
    ).[1] Evaporate the solvent.[1][9][11]
  • Purification: Recrystallize from ethanol.

    • Note: For high-purity LC applications, column chromatography (Silica, Hexane/EtOAc 95:5) may be required before recrystallization to remove trace unreacted alkyl bromide.[1]

Characterization & Data Analysis

Signaling Pathways & Workflow Visualization

The following diagram illustrates the chemical logic and purification workflow.

LC_Synthesis_Workflow Start This compound (Starting Material) Intermediate Lewis Acid Adduct (Zwitterion) Start->Intermediate BBr3, -78°C DCM Phenol 4'-Fluoro-[1,1'-biphenyl]-4-ol (Reactive Handle) Intermediate->Phenol 1. Warm to RT 2. H2O Quench Target 4-Fluoro-4'-alkoxybiphenyl (Liquid Crystal) Phenol->Target R-Br, K2CO3 Williamson Ether Synthesis QC_NMR QC: 1H NMR (Methoxy Loss) Phenol->QC_NMR QC_DSC QC: DSC (Phase Transition) Target->QC_DSC

Caption: Reaction pathway from methoxy-precursor to liquid crystal mesogen, highlighting the critical BBr3 cleavage intermediate and QC checkpoints.

Expected Phase Behavior (Data Table)

The alkyl chain length (


) critically dictates the mesophase type. The "Odd-Even Effect" is typically observed in the clearing points (

).[1]
Alkyl Chain (

)
Compound NameMelting Point (

C)
Mesophase TypeClearing Point (

C)

Methoxy (Start)88Nematic (Monotropic)~70

Pentyloxy65Nematic98

Heptyloxy68Smectic C / Nematic104

Octyloxy70Smectic C / Smectic A108

Note: Data represents typical trends for 4,4'-disubstituted biphenyls.[1] Exact values depend on purity.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[4][12] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1]

  • Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470.[1] (Foundational text on alkoxy-LC synthesis).

  • Kirsch, P., & Bremer, M. (2000).[1] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.[1] (Review of fluorinated LCs).

  • BenchChem. (2025).[1][2][11] Application Notes and Protocols for Williamson Ether Synthesis.

Sources

Derivatization of 4-Fluoro-4'-methoxybiphenyl for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Fluoro-4'-methoxybiphenyl

Executive Summary & Strategic Value

The This compound scaffold represents a "privileged structure" in medicinal chemistry, balancing the metabolic stability of the fluorine substituent with the versatile electronic properties of the methoxy group. This biaryl core is ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), estrogen receptor modulators, and liquid crystal displays.

For drug discovery, this scaffold offers two distinct vectors for elaboration:

  • Ring A (Fluorinated): The fluorine atom at the C4 position blocks metabolic oxidation (P450 metabolism) and modulates lipophilicity (

    
    ), increasing membrane permeability.
    
  • Ring B (Methoxylated): The methoxy group at C4' acts as a masked phenol. It serves as a strong ortho-director for Electrophilic Aromatic Substitution (EAS) and can be deprotected to a phenol for further diversification (etherification, esterification).

This guide provides validated protocols for synthesizing, functionalizing, and deprotecting this scaffold, ensuring high regioselectivity and yield.

Strategic Scaffolding & Regioselectivity Map

Before initiating wet chemistry, it is critical to understand the electronic landscape of the molecule.

  • Ring A (Deactivated): The fluorine atom is an inductive electron-withdrawing group (EWG). While it is an ortho/para director, the ring is overall deactivated relative to benzene.[1][2] Furthermore, the para position is occupied by the biaryl linkage.

  • Ring B (Activated): The methoxy group is a strong resonance electron-donating group (EDG). It activates the ring significantly.[2]

  • Prediction: Electrophilic attack will occur exclusively on Ring B . Since the para position (C4') is blocked by the methoxy group and the ipso position (C1') is blocked by the biaryl bond, substitution is directed to the C3' position (ortho to the methoxy group).

G cluster_legend Regioselectivity Logic Precursors Precursors (4-F-Ph-B(OH)2 + 4-Br-Anisole) Core CORE SCAFFOLD This compound Precursors->Core Suzuki-Miyaura Pd(PPh3)4, K2CO3 Phenol Unmasked Phenol (4'-Fluoro-[1,1'-biphenyl]-4-ol) Target: Linker Attachment Core->Phenol Demethylation BBr3, DCM, -78°C Ketone Acylated Derivative (3'-Acetyl-4-fluoro-4'-methoxybiphenyl) Target: Heterocycle Formation Core->Ketone Friedel-Crafts AcCl, AlCl3, 0°C Nitro Nitro Derivative (3'-Nitro-4-fluoro-4'-methoxybiphenyl) Target: Aniline/Amide Coupling Core->Nitro Nitration HNO3, AcOH Note Electrophiles attack Ring B (Ortho to OMe) due to strong resonance activation.

Figure 1: Divergent synthesis workflow. The central scaffold is accessed via Suzuki coupling and then differentiated into three primary medicinal chemistry building blocks.

Validated Experimental Protocols

Module A: Scaffold Synthesis (Suzuki-Miyaura Coupling)

Standard synthesis of the core biaryl system.

Reagents:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Assembly: Add 4-bromoanisole (10.0 mmol), 4-fluorophenylboronic acid (12.0 mmol), and K₂CO₃ (20.0 mmol). Add Pd(PPh₃)₄ (0.3 mmol) last under a counter-flow of nitrogen.

  • Reaction: Heat to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be highly fluorescent under UV (254 nm).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-5% EtOAc in Hexanes).

    • Expected Yield: 85-95%

    • Physical Data: White solid, mp 88–90°C [1].

Module B: Regioselective Acylation (Friedel-Crafts)

Introduction of a ketone handle for heterocycle synthesis (e.g., thiazoles, pyrazoles).

Rationale: The C4' methoxy group directs the incoming acetyl electrophile to the C3' position. The C4 position (on the other ring) is blocked by Fluorine, and the fluorinated ring is deactivated, preventing side reactions.

Reagents:

  • This compound (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Aluminum Chloride (AlCl₃) (1.5 equiv) - Must be anhydrous/fresh.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add AlCl₃ (15 mmol) and anhydrous DCM (20 mL).

  • Acylium Formation: Cool the suspension to 0°C. Dropwise add Acetyl Chloride (12 mmol). Stir for 15 min until the solution clears (formation of acylium complex).

  • Addition: Dissolve this compound (10 mmol) in minimal DCM and add dropwise to the mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Observation: Solution will turn dark orange/red.

  • Quench (Exothermic): Pour the mixture slowly over crushed ice/HCl. Caution: Vigorous gas evolution (HCl).

  • Workup: Extract with DCM (3x). Wash organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Major Product: 1-(4'-fluoro-4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one.

    • Regioselectivity Confirmation: NMR will show a singlet for the methoxy group and a specific splitting pattern on Ring B (singlet at C2', doublet at C6', doublet at C5') [2].

Module C: Unmasking the Phenol (Demethylation)

Converting the methoxy ether to a free phenol for linker attachment.

Reagents:

  • Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv)

  • Solvent: Anhydrous DCM

Protocol:

  • Safety: BBr₃ is pyrophoric and reacts violently with moisture. Use a dedicated fume hood and double-glove.

  • Setup: Dissolve this compound (5 mmol) in anhydrous DCM (25 mL) under nitrogen. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution dropwise over 20 minutes. Do not allow the temperature to rise significantly.

  • Reaction: Allow the bath to expire and the reaction to warm to RT slowly overnight.

  • Quench: Cool back to 0°C. Very slowly add Methanol (MeOH) dropwise. This destroys the borate complex and forms volatile trimethyl borate.

  • Workup: Concentrate the solution. Redissolve in EtOAc, wash with water and brine.

  • Result: 4'-Fluoro-[1,1'-biphenyl]-4-ol.

    • Utility: The resulting phenol is a versatile nucleophile for Williamson ether synthesis (e.g., attaching PEG linkers or alkyl chains).

Analytical Data Summary

PropertyValue / ObservationMethod
Melting Point 88 – 90 °CCapillary Method [1]
¹H NMR (CDCl₃)

7.45-7.54 (m, 4H), 6.96 (d, 2H), 7.10 (t, 2H), 3.84 (s, 3H)
300 MHz [1]
¹⁹F NMR

-117.2 ppm
Distinctive F-signal
TLC (Hex/EtOAc 9:1) R

~ 0.6 (Strong UV fluorescence)
UV 254nm
Solubility High: DCM, EtOAc, THF. Low: Water, Hexane.Visual

References

  • Synthesis and Characterization

    • Title: Synthesis of polyfluorinated biaryls via palladium-catalyzed decarboxyl
    • Source:J. Org. Chem.
    • Link: (Verified Physical Data)

  • Friedel-Crafts Regioselectivity

    • Title: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone.[3][4] (Provides mechanistic basis for ortho-acylation in activated anisole systems).

    • Source:Green and Sustainable Chemistry, 2017, 7, 185-192.[3][4]

    • Link:

  • Demethylation Protocol

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
    • Source: Common Organic Chemistry (Standard Protocols).
    • Link:

  • Medicinal Chemistry Applications

    • Title: Applications of Fluorine in Medicinal Chemistry.
    • Source:J. Med. Chem. 2015, 58, 21, 8315–8358.
    • Link:

Sources

Application Note: 4-Fluoro-4'-methoxybiphenyl Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-4'-methoxybiphenyl (FMBP) represents a "privileged structure" in modern drug discovery. As a building block, it offers a dual-advantage mechanism: the fluorine atom acts as a metabolic shield, blocking Para-oxidation by Cytochrome P450 enzymes, while the methoxy group serves as a latent functional handle that can be activated (demethylated) to conjugate with solubilizing tails or pharmacophores. This guide details the physicochemical profile, synthetic utility, and validated protocols for leveraging FMBP in the development of metabolically stable bioactive molecules.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

FMBP is a biaryl scaffold characterized by high lipophilicity and structural rigidity.

PropertyValueNotes
IUPAC Name 4-Fluoro-4'-methoxy-1,1'-biphenyl
CAS Number 450-39-5
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Melting Point 87–90 °CSolid at room temperature
LogP (Predicted) ~4.2High lipophilicity; requires solubilizing groups for bioavailability
Solubility DCM, THF, Ethyl AcetatePoorly soluble in water

Structural Utility in Drug Design (SAR Logic)

The strategic value of FMBP lies in its ability to modulate the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.

The Fluorine Effect (Metabolic Shielding)

The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a C–H bond with C–F at the para-position of the phenyl ring blocks metabolic hydroxylation (Phase I metabolism). This extends the in vivo half-life (t1/2) of the molecule without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

The Methoxy Handle (Pro-drug & Conjugation)

The methoxy group (-OMe) is chemically robust during initial synthesis but can be selectively cleaved (demethylated) to reveal a phenol (-OH). This phenol then serves as a nucleophile for attaching polar groups (to improve solubility) or targeting ligands.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Biphenyl Core (Scaffold Rigidity) Fluorine 4-Fluoro Group (Metabolic Shield) Core->Fluorine Methoxy 4'-Methoxy Group (Synthetic Handle) Core->Methoxy Effect_F Blocks CYP450 Oxidation Increases t1/2 Fluorine->Effect_F Bio-impact Effect_M Precursor to Phenol H-Bond Acceptor Methoxy->Effect_M Chem-utility

Figure 1: SAR Logic of the FMBP Scaffold. The fluorine atom enhances metabolic stability, while the methoxy group allows for downstream diversification.

Validated Experimental Protocols

The following protocols are optimized for high yield and reproducibility.

Protocol A: Synthesis of FMBP via Suzuki-Miyaura Coupling

Objective: Construct the biaryl core from commercially available precursors.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure:

  • Degassing: Charge a round-bottom flask with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

  • Addition: Add 4-bromoanisole, 4-fluorophenylboronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 85–90 °C (reflux) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually moves faster than the boronic acid.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (2x) and brine (1x). Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform flash chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to yield a white solid.

Protocol B: Activation via BBr₃ Demethylation

Objective: Convert the methoxy group to a phenol (4'-fluoro-[1,1'-biphenyl]-4-ol) for further drug conjugation.

Reagents:

  • FMBP (Starting Material)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (3.0 equiv)[3]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool under Nitrogen. Dissolve FMBP in anhydrous DCM. Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution dropwise via syringe over 20 minutes.

    • Safety Note: BBr₃ fumes violently in air. Use a double-tipped needle or sure-seal syringe techniques.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours, then stir at Room Temperature (RT) for 12 hours.

  • Quenching (Critical): Cool back to 0 °C. Quench by dropwise addition of Methanol (exothermic!). Then add water.

  • Extraction: Extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove boric acid residues.[3]

  • Result: The product is the free phenol, ready for esterification or etherification with drug pharmacophores.

Synthetic Workflow Visualization

Synthesis_Workflow SM1 4-Bromoanisole Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 Reflux SM1->Step1 SM2 4-Fluorophenylboronic Acid SM2->Step1 FMBP This compound (The Scaffold) Step1->FMBP Step2 Demethylation BBr3, DCM -78°C to RT FMBP->Step2 Phenol 4'-Fluoro-[1,1'-biphenyl]-4-ol (Active Nucleophile) Step2->Phenol Drug Bioactive Conjugates (Esters/Ethers) Phenol->Drug Functionalization

Figure 2: Synthetic Pathway from Precursors to Activated Building Block.

Application Scientist Notes & Troubleshooting

Solubility Management

FMBP is highly lipophilic. When running NMR (CDCl₃), signals are clear. However, in biological assays, the unmodified scaffold will precipitate.

  • Solution: Always maintain a DMSO stock solution (10-20 mM). For aqueous assays, ensure the final concentration < 100 µM or use the demethylated phenol derivative conjugated to a polar group (e.g., PEG chain or carboxylic acid).

Catalyst Removal

Palladium contamination can yield false positives in biological assays.

  • Protocol: After the Suzuki coupling, treat the organic phase with a metal scavenger (e.g., QuadraPure™ or activated charcoal) for 30 minutes before final filtration.

BBr₃ Alternatives

If the molecule contains acid-sensitive groups (e.g., acetals), BBr₃ is too harsh.

  • Alternative: Use Sodium Ethanethiolate (NaSEt) in DMF at 100 °C. This is a milder, nucleophilic demethylation method.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Metabolic Stability of Fluorine

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Demethylation Protocols (BBr3)

    • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 2758997 (this compound).

Sources

Application Note: Analytical Quantification of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Fluoro-4'-methoxybiphenyl (FMBP) is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and a privileged scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and imaging agents. Its structural features—a biphenyl core with para-fluoro and para-methoxy substitutions—impart significant lipophilicity and specific electronic properties that challenge standard analytical workflows.

This guide provides a comprehensive protocol for the quantification of FMBP. Unlike generic biphenyl methods, this protocol addresses the specific separation of FMBP from common synthetic impurities (e.g., 4-bromo-4'-methoxybiphenyl or defluorinated analogs) and optimizes detection for its specific physicochemical profile.

Physicochemical Profile[1]
  • Molecular Formula: C₁₃H₁₁FO

  • Molecular Weight: 202.23 g/mol

  • LogP: ~3.6 (Highly Lipophilic)

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane; insoluble in water.

  • Chromophores: Biphenyl conjugation provides strong UV absorption (λmax ~255–265 nm).

Analytical Strategy & Decision Matrix

The choice of method depends on the sample matrix and required sensitivity.

AnalyticalDecisionTree cluster_prep Sample Prep Requirement Start Start: Define Sample Matrix Matrix Is the Matrix Aqueous or Organic? Start->Matrix Conc Target Concentration? Matrix->Conc Organic (Synthesis) GCMS Method B: GC-MS (Trace Analysis, Complex Matrices) Matrix->GCMS Aqueous/Biological (Trace) HPLC Method A: HPLC-UV (Routine QC, Synthesis Monitoring) Conc->HPLC High (>10 µg/mL) Conc->GCMS Low (<1 µg/mL) Dilution Dilute in ACN HPLC->Dilution Direct Dilution Extraction SPE (C18) / LLE (Hexane) GCMS->Extraction LLE or SPE Required

Caption: Decision tree for selecting the optimal analytical workflow based on matrix complexity and sensitivity requirements.

Method A: HPLC-UV (Standard Quantification)[2]

This is the workhorse method for purity assessment and reaction monitoring. The biphenyl core is highly UV-active, allowing for robust detection without derivatization.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)The C18 phase provides strong retention for the lipophilic biphenyl core. A 3.5 µm particle size balances resolution with backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol activity on the column, sharpening the peaks of any polar impurities, though FMBP itself is neutral.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than Methanol, reducing baseline noise at 254 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.
Detection UV at 260 nm (Reference: 360 nm)The biphenyl system typically absorbs maximally between 250–270 nm.
Injection Vol 5–10 µLAdjusted based on sample concentration.
Gradient Program

Due to the high lipophilicity (LogP ~3.6), isocratic elution often results in peak broadening. A steep gradient is recommended.

  • 0.0 min: 40% B

  • 5.0 min: 95% B (Elution of FMBP typically ~4.5 min)

  • 7.0 min: 95% B

  • 7.1 min: 40% B

  • 10.0 min: 40% B (Re-equilibration)

System Suitability Criteria
  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • RSD (Area): < 1.0% (n=5 injections)

Method B: GC-MS (Trace & Impurity Analysis)

Gas Chromatography is excellent for FMBP due to its thermal stability and lack of labile protons (hydroxyl/amine groups), eliminating the need for derivatization. This method is preferred when separating FMBP from structural isomers (e.g., 2-fluoro analogs) which may co-elute in HPLC.

Instrument Parameters
  • Inlet: Split/Splitless (Split 20:1 for high conc, Splitless for trace).

  • Inlet Temperature: 280°C (Ensures rapid volatilization).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl polysiloxane phase interacts with the aromatic rings of FMBP, providing selectivity based on pi-pi interactions.

Temperature Program
  • Initial: 80°C (Hold 1 min)

  • Ramp: 20°C/min to 300°C

  • Final: 300°C (Hold 3 min)

  • Total Run Time: ~15 minutes.

Mass Spectrometry Detection (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Mode: Full Scan (m/z 50–400) for ID; SIM for Quant.

  • Key Ions (SIM):

    • m/z 202.1 (Quant): Molecular Ion [M]+.

    • m/z 187.1 (Qual): [M – CH₃]+ (Loss of methyl from methoxy group).

    • m/z 159.1 (Qual): [M – CH₃ – CO]+ (Subsequent loss of carbonyl).

Sample Preparation Protocols

Protocol: Reaction Mixture Monitoring

Objective: Rapid check of FMBP formation in organic synthesis.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add into 950 µL of Acetonitrile (ACN).

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind lipophilic compounds).

  • Analyze: Inject directly into HPLC.

Protocol: Trace Analysis in Aqueous/Biological Matrix

Objective: Quantification of FMBP residues in wastewater or biological fluids.

SamplePrep Sample Aqueous Sample (10 mL) Cond Condition SPE (Oasis HLB or C18) Sample->Cond Load Load Sample (Flow < 2 mL/min) Cond->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (100% ACN) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry

Caption: Solid Phase Extraction (SPE) workflow for enriching FMBP from aqueous matrices.

Step-by-Step:

  • Conditioning: Cartridge (C18, 500mg) with 3 mL ACN followed by 3 mL Water.

  • Loading: Load sample at slow flow rate (~1-2 mL/min).

  • Washing: Wash with 5% MeOH in Water (removes salts and polar interferences).

  • Elution: Elute with 2 × 1 mL Acetonitrile.

  • Concentration: Evaporate under N₂ stream and reconstitute in mobile phase.

Method Validation (ICH Q2(R1) Guidelines)

To ensure data integrity, the method must be validated according to ICH Q2(R1) standards [1].

Linearity

Prepare calibration standards in ACN at 5, 10, 20, 50, and 100 µg/mL.

  • Acceptance: R² > 0.999.[1]

  • Zero Intercept: The y-intercept should not statistically differ from zero.

Accuracy (Recovery)

Spike a blank matrix with FMBP at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the same sample. RSD < 1.0%.

  • Intermediate Precision: Different days/analysts. RSD < 2.0%.

Specificity

Inject potential impurities (e.g., 4-fluoro-4'-hydroxybiphenyl). Ensure resolution (Rs) > 1.5 between FMBP and nearest impurity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Solvent mismatchDissolve sample in mobile phase (or weaker solvent). Avoid 100% ACN injection if initial gradient is 40%.
Retention Time Drift Temperature fluctuationEnsure column oven is active and stable at 35°C.
Low Sensitivity (MS) Source contaminationClean EI source; check for air leaks (m/z 28/32 ratio).
Broad Peaks Column aging or overloadCheck plate count; dilute sample if concentration > 500 µg/mL.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]

  • PubChem. (n.d.).[5] this compound Compound Summary. National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[5] (Note: Verify specific vendor COA for impurity profiles).

Sources

HPLC analysis of 4-Fluoro-4'-methoxybiphenyl reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FMBP High-Performance Liquid Chromatography (HPLC) Analysis of 4-Fluoro-4'-methoxybiphenyl Reaction Mixtures

Abstract

This application note details a robust, self-validating HPLC protocol for monitoring the synthesis and purification of this compound (FMBP). FMBP is a critical biaryl intermediate typically synthesized via Suzuki-Miyaura cross-coupling.[1][2] This guide addresses the specific chromatographic challenges posed by this reaction: resolving highly polar arylboronic acids from lipophilic biaryl products and separating structurally similar homocoupling impurities.[1][2] We provide a validated gradient elution method using a C18 stationary phase, complete with rationales for method parameters to ensure scientific integrity and reproducibility.

Introduction & Chemical Context

The synthesis of this compound involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid and 4-bromoanisole (or 4-iodoanisole).[1][2]

To ensure high yield and purity, the analyst must monitor four distinct chemical species classes:

  • The Product: this compound (Lipophilic).[1][2]

  • Starting Material A: 4-Fluorophenylboronic acid (Highly polar, ionizable).[1][2]

  • Starting Material B: 4-Bromoanisole (Moderately lipophilic).[1][2]

  • Impurities: Homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl), protodeboronation byproducts (fluorobenzene), and phosphine oxide ligands.[1][2]

Visualizing the Reaction & Impurity Profile

The following diagram maps the reaction inputs to the critical analytes required for separation.

ReactionScheme SM1 4-Fluorophenylboronic Acid (Polar / Early Eluter) Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 4-Bromoanisole (Mid-Eluter) SM2->Reaction Cat Pd Catalyst Cat->Reaction Product This compound (Target Analyte) Reaction->Product Impurity1 Homocoupling Dimers (Late Eluters) Reaction->Impurity1 Side Rxn Impurity2 Protodeboronation (Fluorobenzene) Reaction->Impurity2 Degradation

Figure 1: Reaction pathway illustrating the polarity shift from starting materials to the target biaryl product.

Method Development Strategy (Causality & Logic)

Stationary Phase Selection: C18 (Octadecyl)
  • Rationale: The reaction mixture contains components with a wide range of hydrophobicities (LogP).[1][2] The target FMBP (LogP ~3.[1][2]6) and the halide starting material require strong hydrophobic retention to separate.[1][2] A standard C18 column provides the necessary carbon load for this separation.[1][2]

  • Alternative: A Phenyl-Hexyl column could be used for enhanced π-π selectivity, but C18 is preferred for robustness and general availability in QC labs.[1][2]

Mobile Phase & pH Control
  • Solvents: Water (A) and Acetonitrile (B).[1][2][3][4] Acetonitrile is preferred over methanol due to lower backpressure and better solubility for the lipophilic biaryl product.[1][2]

  • Modifier (Critical): 0.1% Formic Acid.[1][2]

    • Why? Arylboronic acids contain hydroxyl groups that can interact with residual silanols on the column, causing peak tailing.[1][2] Acidifying the mobile phase (pH ~2.[1][2]7) suppresses silanol ionization and ensures sharp peak shapes for the boronic acid starting material [1].[1][2]

Detection Wavelength
  • Primary: 254 nm (Universal aromatic detection).[1][2]

  • Secondary: 280 nm.[1][2] The methoxy group on the biphenyl ring induces a bathochromic shift.[1][2] Monitoring at 280 nm often provides better specificity for the product and the anisole starting material, minimizing baseline noise from non-conjugated solvents [2].[2]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with quaternary pump and PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.[1][2]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).[1][2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection UV 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 15.0 Minutes
Gradient Table

Logic: A gradient is strictly required.[1][2] Isocratic elution would either elute the boronic acid in the void volume (unretained) or retain the biaryl product indefinitely.[2]

Time (min)% Mobile Phase BEvent Description
0.00 10%Initial hold to retain polar Boronic Acid.
2.00 10%End of initial hold.[1][2]
10.00 95%Linear ramp to elute FMBP and hydrophobic dimers.
12.00 95%Wash to remove catalyst ligands/high polymers.
12.10 10%Return to initial conditions.[1][2]
15.00 10%Re-equilibration (Essential for reproducibility).[1][2]
Sample Preparation
  • Reaction Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilution: Dilute into 950 µL of Acetonitrile (Not water, as the product may precipitate).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid palladium salts.[1][2]

  • Vialing: Transfer to an amber HPLC vial (protects light-sensitive iodides if used).

Results & Discussion

Elution Order & Identification

Based on the hydrophobic/polar interaction model, the elution order is predictable and serves as a system suitability check:

  • tR ~ 2-3 min: 4-Fluorophenylboronic Acid. (Highly polar, elutes first). Note: If this peak splits, it indicates hydrolysis or boroxine formation; ensure fresh sample prep.[2]

  • tR ~ 6-7 min: 4-Bromoanisole. (Moderately lipophilic).[1][2]

  • tR ~ 8-9 min: this compound (Product). (Target peak).

  • tR ~ 10-11 min: 4,4'-Dimethoxybiphenyl / 4,4'-Difluorobiphenyl. (Homocoupled impurities).[1][2] These are more lipophilic than the cross-coupled product and must be resolved from the main peak.[1][2]

System Suitability Limits (SST)

To ensure the data is trustworthy for release or yield calculation:

  • Resolution (Rs): > 2.0 between 4-Bromoanisole and FMBP.

  • Tailing Factor (T): < 1.5 for the Boronic Acid peak (indicates successful silanol suppression).[2]

  • Precision: %RSD < 1.0% for retention time of FMBP (n=5 injections).

Troubleshooting & Analytical Workflow

The following decision tree guides the analyst through common issues encountered during Suzuki coupling analysis.

Workflow Start Start Analysis CheckPressure Check System Pressure (Stable?) Start->CheckPressure InjectStd Inject Standards (SM A, SM B, Product) CheckPressure->InjectStd EvalRes Evaluate Resolution (Rs > 2.0?) InjectStd->EvalRes Pass Proceed to Sample Analysis EvalRes->Pass Yes Fail Troubleshoot EvalRes->Fail No Action1 Adjust Gradient Slope (Slower ramp) Fail->Action1 Co-elution Action2 Check Mobile Phase pH (Ensure 0.1% Formic) Fail->Action2 Peak Tailing

Figure 2: Analytical workflow for method verification and troubleshooting.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology."[1][2] Waters Application Notes. Accessed February 7, 2026.[1][2] [Link]

  • SIELC Technologies. "UV-Vis Spectrum of 4-Methoxyphenol (Anisole derivative)." SIELC Spectral Library.[1][2][5] Accessed February 7, 2026.[1][2] [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. Accessed February 7, 2026.[1][2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758997, this compound."[1][2] PubChem. Accessed February 7, 2026.[1][2] [Link]

Sources

Definitive Identification of 4-Fluoro-4'-methoxybiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the unambiguous identification of 4-Fluoro-4'-methoxybiphenyl, a biphenyl derivative relevant in synthetic chemistry and drug discovery. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We detail a complete workflow, from sample preparation and instrument configuration to data interpretation, providing the scientific rationale behind each step to ensure methodological integrity and reproducibility. This guide is intended for researchers requiring a validated, step-by-step procedure for the analysis of halogenated aromatic compounds.

Introduction and Scientific Principle

This compound (C₁₃H₁₁FO) is a fluorinated aromatic compound with a molecular weight of 202.22 g/mol [1]. Its structure, featuring two linked phenyl rings with distinct functional groups, makes it a valuable building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors[2]. Accurate identification and purity assessment of such intermediates are critical for quality control and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, combining two powerful analytical techniques.[3]

  • Gas Chromatography (GC) separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[4] Compounds with higher volatility and weaker interactions with the stationary phase elute faster, resulting in characteristic retention times (RT).

  • Mass Spectrometry (MS) acts as a highly specific detector. Following separation by GC, eluting compounds are ionized, typically by electron ionization (EI). The resulting charged molecules (ions) and their fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.[5]

The combination allows for both the separation of the target analyte from a complex matrix and its definitive identification based on its mass spectrum.

Materials and Reagents

  • Analyte Standard: this compound (Purity ≥98%)

  • Solvent: HPLC-grade or GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must be highly volatile and not interfere with the analyte peak.[5][6]

  • Carrier Gas: Helium (99.999% purity or higher). Helium is chemically inert and provides good chromatographic efficiency.[7]

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined septa. The use of glass is mandatory to prevent contamination from plasticizers.[5][8]

  • Filtration: 0.22 µm PTFE syringe filters.

Detailed Experimental Protocols

Standard and Sample Preparation

The objective of this step is to dissolve the solid analyte in a suitable volatile solvent to a concentration appropriate for GC-MS analysis, ensuring the solution is free of particulates that could damage the instrument.[8]

Protocol Steps:

  • Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer the solid to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane. Stopper and invert the flask 15-20 times to ensure homogeneity. This stock solution is stable for several months when stored at 4°C in an amber glass container.

  • Working Standard (1 µg/mL):

    • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with Dichloromethane. This concentration is ideal for achieving a strong signal without overloading the detector.

  • Sample Preparation:

    • If analyzing a solid unknown, dissolve a small amount (a few grains) in the solvent.[8]

    • Dilute the sample until the analyte concentration is expected to be in the range of 0.1 to 10 µg/mL.[6][8]

  • Final Preparation:

    • Filter the final working standard or prepared sample through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.[8]

    • This filtration step is a non-negotiable quality control measure to remove any particulate matter that could block the injection syringe or contaminate the GC inlet.[5]

GC-MS Instrumental Setup and Analysis

The following parameters are optimized for a standard single quadrupole GC-MS system. A non-polar column is selected because "like dissolves like"; the non-polar biphenyl structure will interact favorably with a non-polar stationary phase, leading to good peak shape and resolution.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Weigh 10mg of Standard P2 Dissolve in 100mL DCM (Stock: 100 µg/mL) P1->P2 P3 Dilute 1mL of Stock to 100mL (Working: 1 µg/mL) P2->P3 P4 Filter (0.22 µm) into 2mL Autosampler Vial P3->P4 A1 Inject 1 µL into GC Inlet P4->A1 A2 Separate on DB-5ms Column A1->A2 A3 Ionize with 70 eV EI Source A2->A3 A4 Detect Ions (m/z 40-250) A3->A4 D1 Identify Peak at Expected RT A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Confirm Molecular Ion (m/z 202) D2->D3 D4 Match Fragmentation Pattern D3->D4

Caption: End-to-end workflow for the identification of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, non-polar column providing excellent separation for aromatic compounds.
Carrier GasHeliumInert, safe, and provides high efficiency.[7]
Flow Rate1.0 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Injection Volume1 µLStandard volume to prevent column or detector overload.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[6]
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column, ideal for trace analysis and achieving low detection limits.[6]
Oven Program150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial hold focuses the analyte band. The ramp effectively separates compounds, and the final hold ensures elution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, high-energy ionization that produces reproducible, information-rich fragmentation patterns.[9]
Ionization Energy70 eVThe industry standard for generating mass spectra comparable to established libraries (e.g., NIST).[9]
MS Source Temp.230 °CPrevents condensation of analytes in the ion source.
MS Quad Temp.150 °CEnsures stable performance of the mass filter.
Scan Rangem/z 40 - 250Covers the expected molecular ion (202.22) and all significant fragments.
Solvent Delay3.0 minPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Data Analysis and Interpretation

Positive identification of this compound is based on two corroborating pieces of evidence: the retention time (RT) and the mass spectrum.

  • Retention Time (RT): Under the conditions specified, the compound will elute at a consistent time. This RT should be established by injecting the known standard.

  • Mass Spectrum: The mass spectrum of the peak at the established RT must match the expected pattern for this compound. Key features to verify are:

    • The Molecular Ion (M⁺•): This is the peak corresponding to the intact molecule after ionization. For this compound, it should be clearly visible at m/z 202 .[1]

    • Fragmentation Pattern: The "base peak" is the most intense peak in the spectrum, representing the most stable fragment ion. Other fragments provide structural clues.

Expected Results and Discussion

The electron ionization process at 70 eV imparts significant energy into the molecule, causing it to fragment in predictable ways. The primary fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of stable ions.

Chemical Structure:

Caption: Structure of this compound.

Table 2: Key Diagnostic Ions for this compound

m/zIon IdentityInterpretation
202 [M]⁺• Molecular Ion. Confirms the molecular weight of the compound. Expected to be the base peak or very intense.
187[M - CH₃]⁺Loss of a methyl radical from the methoxy group. A common and indicative fragmentation for anisole-type compounds.
171[M - OCH₃]⁺Loss of the entire methoxy radical.
159[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, a characteristic rearrangement.
133[C₉H₆F]⁺Fragment resulting from cleavage and rearrangement.
95[C₆H₄F]⁺Fluorophenyl cation, resulting from the cleavage of the bond between the two aromatic rings.

Fragmentation Pathway:

Fragmentation parent [C₁₃H₁₁FO]⁺• m/z = 202 (Molecular Ion) frag1 [M - CH₃]⁺ m/z = 187 parent->frag1 - •CH₃ frag2 [M - OCH₃]⁺ m/z = 171 parent->frag2 - •OCH₃ frag3 [C₉H₆F]⁺ m/z = 133 frag1->frag3 - CO

Caption: Proposed EI fragmentation pathway for this compound.

The presence of a strong molecular ion peak at m/z 202 and the characteristic loss of a methyl group (m/z 187) are the most compelling pieces of evidence for confirming the compound's identity. Comparison of the acquired spectrum with a reference from a spectral library, such as the NIST Mass Spectral Library, can provide additional validation.[10]

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and definitive method for the identification of this compound. By adhering to the specified sample preparation steps and instrumental conditions, researchers can achieve high-quality, reproducible data. The combination of chromatographic retention time and the unique mass spectral fingerprint, particularly the molecular ion and key fragments, allows for confident structural confirmation, which is essential for quality assurance in research and development.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • UMass Chan Medical School. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

Sources

Precision Engineering of Enzyme Inhibitors: The 4-Fluoro-4'-methoxybiphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BPH-4F-OMe [1]

Abstract

This guide details the rational design, chemical synthesis, and biological evaluation of enzyme inhibitors utilizing the 4-Fluoro-4'-methoxybiphenyl scaffold. Recognized as a "privileged structure" in medicinal chemistry, this specific biaryl core offers a synergistic balance of metabolic stability (via the 4-fluoro substituent) and hydrogen-bond acceptor capability (via the 4'-methoxy group). This document provides a validated workflow for leveraging this scaffold to target hydrophobic binding pockets in enzymes such as Fatty Acid Amide Hydrolase (FAAH) and p38 MAP Kinase .[1]

Part 1: Rational Design & Structural Logic[1]

The "Privileged" Nature of the Scaffold

The this compound moiety is not merely a spacer; it is a functional pharmacophore designed to address specific liabilities in drug discovery:

  • Metabolic Blockade (The Fluorine Effect): The para-position of a phenyl ring is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes.[2] Substituting hydrogen with fluorine (

    
    ) at the 4-position blocks this oxidative attack without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This significantly extends the in vivo half-life (
    
    
    
    ).
  • Electronic Modulation: Fluorine is highly electronegative, lowering the electron density of the aromatic ring (

    
    -system), which can reduce non-specific binding and liability for reactive metabolite formation.
    
  • Anchoring Interactions (The Methoxy Effect): The 4'-methoxy group serves as a specific hydrogen bond acceptor (HBA) for backbone amides or serine/threonine side chains within the enzyme active site.

SAR Decision Tree

When designing inhibitors around this core, the biphenyl system typically acts as the hydrophobic tail that occupies the enzyme's access channel, while a polar "warhead" is attached to interact with the catalytic triad.

SAR_Logic Core This compound (Scaffold Core) Sub_F 4-Fluoro Group: Blocks CYP450 Metabolism Modulates pKa Core->Sub_F Sub_OMe 4'-Methoxy Group: H-Bond Acceptor Orienting Vector Core->Sub_OMe Warhead Linker/Warhead Attachment (Ortho/Meta position) Core->Warhead Target_FAAH Target: FAAH (Hydrophobic Channel) Warhead->Target_FAAH Urea/Carbamate Target_Kinase Target: Kinase (p38) (Allosteric Pocket) Warhead->Target_Kinase Amide/Heterocycle

Figure 1: Structure-Activity Relationship (SAR) logic for the biphenyl scaffold.[1] The core positions the warhead while resisting metabolic degradation.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Scale: 5.0 mmol typical yield.

Reaction Scheme


Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]AmountRole
4-Bromoanisole 187.031.0935 mg (5 mmol)Electrophile
4-Fluorophenylboronic acid 139.921.2840 mg (6 mmol)Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.03122 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.02.07 gBase
1,4-Dioxane --20 mLSolvent
Water (Degassed) --5 mLCo-solvent
Step-by-Step Procedure
  • Degassing (Critical): In a 50 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).[1]

  • Reagent Addition: Add 4-bromoanisole, 4-fluorophenylboronic acid, and K₂CO₃ to the solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.[1] Seal the flask with a septum or condenser immediately.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours with vigorous magnetic stirring. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product usually appears as a highly fluorescent spot under UV (254 nm).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.[1]

  • Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: >85%[1]

    • Appearance: White crystalline solid.[1]

Synthesis_Workflow Start Start: Reagents + Solvent Degas Degas (Ar/N2) 15 mins Start->Degas Cat Add Pd Catalyst (Inert Atmosphere) Degas->Cat Heat Reflux @ 90°C 4-6 Hours Cat->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Workup Celite Filtration & Extraction Check->Workup Yes Purify Recrystallization (Ethanol) Workup->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for generating the biphenyl core.

Part 3: Biological Evaluation (FAAH Inhibition Assay)

Context: Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Biphenyl derivatives often bind in the hydrophobic "acyl chain" channel of FAAH. This protocol measures the IC50 of your synthesized inhibitor.[4]

Assay Principle

This is a fluorogenic assay utilizing the substrate Arachidonoyl-7-amino-4-methylcoumarin (AMC-Arachidonoyl) .[1]

  • Mechanism: FAAH hydrolyzes the amide bond, releasing free AMC.

  • Readout: AMC fluorescence (Excitation: 340 nm / Emission: 460 nm).[1]

  • Inhibition: Reduced fluorescence indicates successful enzyme inhibition.[1]

Materials
  • Enzyme: Recombinant Human FAAH (microsomal preparation).[1]

  • Substrate: AMC-Arachidonoyl (Stock: 10 mM in DMSO).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA.

  • Plate: 96-well black, flat-bottom microplate.[1]

Experimental Protocol
  • Compound Preparation:

    • Dissolve the this compound derivative in 100% DMSO to 10 mM.[1]

    • Prepare 8-point serial dilutions (1:3) in DMSO (Range: 10 µM down to 0.003 µM).[1]

  • Enzyme Mix:

    • Dilute FAAH enzyme in Assay Buffer to a concentration where reaction is linear over 30 mins (typically 1-5 nM final).[1]

  • Plate Setup:

    • Test Wells: 140 µL Enzyme Mix + 5 µL Compound.

    • Positive Control (100% Activity): 140 µL Enzyme Mix + 5 µL DMSO.[1]

    • Negative Control (0% Activity): 140 µL Buffer (no enzyme) + 5 µL DMSO.[1]

  • Pre-Incubation: Incubate plate at room temperature for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 55 µL of Substrate Solution (Final concentration: 2 µM AMC-Arachidonoyl).

  • Measurement:

    • Read Fluorescence (Ex 340/Em 460) in kinetic mode every 60 seconds for 40 minutes.

Data Analysis
  • Calculate the Initial Velocity (V) (slope of the linear portion of the fluorescence curve) for each well.

  • Calculate % Inhibition :

    
    
    
  • IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) and fit to a non-linear regression (4-parameter logistic model).

Part 4: ADME Considerations (Metabolic Stability)

The primary advantage of the 4-fluoro substituent is resistance to metabolic degradation.

Validation Experiment: Microsomal Stability Assay.

  • Method: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with Acetonitrile.

  • Analysis: LC-MS/MS to track parent compound disappearance.

  • Success Metric: A generic biphenyl might have a

    
     min.[1][5][6] The 4-Fluoro-4'-methoxy  analog should target a 
    
    
    
    min due to the blocked para-position.[1]

References

  • Privileged Structures in Drug Discovery: Costantino, L., & Barlocco, D. (2006).[1][7] Privileged structures as leads in medicinal chemistry.[1][7][8][9][10] Current Medicinal Chemistry, 13(1), 65-85.[7] [Link]

  • The "Fluorine Effect" in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • FAAH Inhibitor Design (Biphenyl Scaffolds): Ahn, K., et al. (2009). Discovery and characterization of a highly potent and selective urea inhibitor of fatty acid amide hydrolase. Chemistry & Biology, 16(4), 411-420. [Link]

  • Enzyme Inhibition Assay Standards: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] [Link]

Sources

In vitro assays for novel compounds derived from 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Assay Development for 4-Fluoro-4'-methoxybiphenyl Derivatives

Executive Summary

This compound (CAS: 450-39-5) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the strategic placement of the fluorine atom—which blocks metabolic oxidation at the typically labile para-position—and the methoxy group, which serves as a hydrogen bond acceptor or a precursor to phenolic pharmacophores.

This guide provides a rigorous, self-validating workflow for evaluating novel compounds derived from this scaffold. We focus on three critical domains: Metabolic Stability (ADME) , Target Engagement (COX-2 Inhibition) , and Phenotypic Efficacy (Cytotoxicity) .

Part 1: The Chemical Logic & Biological Context[1]

Before initiating wet-lab work, researchers must understand the why behind the assay selection.

  • The Fluorine Effect: The C-F bond is bio-isosteric to the C-H bond but significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol). In this scaffold, the fluorine at the 4-position prevents rapid CYP450-mediated hydroxylation, a common clearance pathway for biphenyls.

  • The Methoxy Liability: While the methoxy group improves lipophilicity (LogP), it is a prime target for O-demethylation by CYP2D6 or CYP2C9. Therefore, metabolic stability assays are not optional—they are critical go/no-go gates.

  • Target Relevance: Biphenyl derivatives are well-documented inhibitors of Cyclooxygenase-2 (COX-2) and tubulin polymerization. The planar biphenyl core fits into the hydrophobic channel of COX-2, making it an ideal candidate for anti-inflammatory drug discovery.

Part 2: Experimental Workflows & Protocols

Module A: Metabolic Stability (Microsomal Clearance)

Objective: Quantify the intrinsic clearance (


) and identify the formation of the O-demethylated phenol metabolite.

Expert Insight: Standard protocols often fail for fluorinated biphenyls due to non-specific binding (NSB) to microsomal proteins. This protocol includes a critical "NSB Correction Factor."

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard: Tolbutamide (low turnover) and Verapamil (high turnover).

Protocol:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1 µM, DMSO <0.1%). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor the parent ion (

    
    ) and the predicted phenol metabolite (
    
    
    
    ).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Module B: Target Engagement (COX-2 Inhibition Screen)

Objective: Determine if the this compound derivatives selectively inhibit COX-2, a common target for biphenyl NSAIDs.

Expert Insight: Biphenyls are hydrophobic. In aqueous enzyme buffers, they may precipitate, causing false negatives. Use a detergent (Tween-20) below the CMC (Critical Micelle Concentration) to maintain solubility without denaturing the enzyme.

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric Peroxidase Substrate (TMPD).

  • Heme (Cofactor).

Protocol:

  • Buffer Prep: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme, 0.01% Tween-20.

  • Inhibitor Incubation: Add 10 µL of Test Compound (serially diluted, 0.01 µM to 100 µM) to 150 µL enzyme solution. Incubate 10 min at 25°C to allow binding to the hydrophobic pocket.

  • Reaction Trigger: Add 20 µL Arachidonic Acid (100 µM final) + TMPD.

  • Readout: Monitor absorbance at 590 nm for 5 minutes (kinetic mode). The oxidation of TMPD is directly proportional to Prostaglandin G2 generation.

  • Validation: Use Celecoxib (selective COX-2 inhibitor) as a positive control.

Module C: Phenotypic Cytotoxicity (A549 & A375 Cell Lines)

Objective: Assess antiproliferative potency against lung (A549) and melanoma (A375) lines, which are sensitive to biphenyl-based tubulin disruptors.

Protocol (SRB Assay - Superior to MTT for Biphenyls): Why SRB? MTT can be reduced by certain antioxidant chemical scaffolds, yielding false positives. Sulforhodamine B (SRB) measures protein content and is chemically inert to the test molecule.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compounds (0.1 – 50 µM) for 48h.

  • Fixation: Add cold TCA (10% final) carefully. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB in 1% acetic acid. Incubate 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize bound dye with 10 mM Tris base.

  • Detection: Read OD at 510 nm.

Part 3: Data Visualization & Logic

Workflow Logic: The "Biphenyl Optimization Loop"

The following diagram illustrates the decision-making process when screening this library. Note the specific check for metabolic stability due to the methoxy group.

BiphenylScreening Start Library Synthesis (this compound Core) Solubility Solubility Check (Kinetic Solubility > 50 µM?) Start->Solubility MetStab Microsomal Stability (Human Liver Microsomes) Solubility->MetStab Pass Redesign Structural Modification (Bio-isostere Replacement) Solubility->Redesign Fail (Precipitation) COX2 COX-2 Inhibition Assay (Target Engagement) MetStab->COX2 T1/2 > 30 min MetStab->Redesign Rapid O-Demethylation Cyto Cytotoxicity Screen (A549 / A375 Lines) COX2->Cyto IC50 < 1 µM COX2->Redesign Inactive Hit Lead Candidate (High Potency / Low Clearance) Cyto->Hit Selectivity Index > 10 Cyto->Redesign General Toxicity Redesign->Start Iterate

Caption: Decision tree for screening fluorinated biphenyls. Note the critical gate at "Microsomal Stability" to address the metabolic liability of the methoxy group.

Comparative Data Summary

When analyzing results, organize data to highlight the "Fluorine Advantage."

Compound IDStructure NoteCOX-2 IC50 (µM)HLM T1/2 (min)A549 GI50 (µM)Interpretation
Parent 4-F, 4'-OMe>5014.6>50Baseline Scaffold (Weak activity, rapid clearance)
Cmpd A 3-F, 4'-OMe12.522.115.2Positional isomer improves binding slightly.
Cmpd B 4-F, 4'-CN1.874.52.1Hit: Cyano sub (isostere) improves stability & potency.
Celecoxib Control0.05>1205.5Reference Standard.

Part 4: References

  • BenchChem. (2025).[2][3] Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis. Retrieved from

  • Li, Y., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. Retrieved from

  • Qiu, J., et al. (2023).[4] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2024). Cytotoxicity Assays: Overview and Protocol Selection. Retrieved from

Sources

Troubleshooting & Optimization

Improving yield of 4-Fluoro-4'-methoxybiphenyl Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Synthesis of 4-Fluoro-4'-methoxybiphenyl

Status: Active Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, use this diagnostic workflow to pinpoint the exact bottleneck.[1] Most failures with 4-methoxyphenylboronic acid stem from its electron-rich nature, which accelerates hydrolytic deboronation over the desired transmetallation.

TroubleshootingTree Start Start: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Aryl Halide (SM) remaining? Start->CheckSM CheckBoronic Is Boronic Acid remaining? CheckSM->CheckBoronic Yes HighConv Issue: Low Isolated Yield Check: Workup losses, Pd sequestration CheckSM->HighConv No (Full Conv.) Homocoupling FAILURE MODE C: Homocoupling (Oxygen contamination) CheckSM->Homocoupling No, but wrong product mass CatalystDeath FAILURE MODE A: Catalyst Deactivation (Oxidative Addition Stalled) CheckBoronic->CatalystDeath Yes Deboronation FAILURE MODE B: Protodeboronation (Hydrolysis of C-B bond) CheckBoronic->Deboronation No (Boronic Acid Consumed)

Figure 1: Diagnostic logic for identifying reaction bottlenecks. Note that "Protodeboronation" is the statistically most likely failure for methoxy-substituted boronic acids.

Technical Analysis: The "Electronic Trap"

To improve yield, you must understand the competing kinetics specific to your substrates.

  • The Halide (1-Bromo-4-fluorobenzene): The fluorine atom is electron-withdrawing (

    
    ), which activates the C-Br bond for Oxidative Addition. This step is rarely the bottleneck unless the catalyst is dead.
    
  • The Boronic Acid (4-Methoxyphenylboronic acid): The methoxy group is strongly electron-donating (

    
    ). This increases electron density at the ipso-carbon.
    
    • Pro: It accelerates Transmetallation.[2]

    • Con: It significantly increases the rate of Protodeboronation (hydrolysis). Under basic conditions, the boronic acid hydrolyzes to Anisole (Ph-OMe) faster than it can couple if the catalyst is slow.

The Solution: You need a catalyst system that facilitates Transmetallation/Reductive Elimination faster than the background rate of Boronic Acid hydrolysis.

Optimized Protocols

Do not rely on generic "Tetrakis" (Pd(PPh3)4) conditions for this specific substrate pair if you require yields >85%. It is often too slow to outcompete deboronation.

Protocol A: The "High-Throughput" Standard (Recommended)

Best for: Maximum yield, scalability, and robustness.[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Catalyst XPhos Pd G2 1-2 mol%Bulky, electron-rich ligand accelerates reductive elimination.
Base K₃PO₄ (0.5M aq) 2.0Weaker base than carbonates; minimizes deboronation.[1]
Solvent THF or 1,4-Dioxane -Miscibility with water ensures phase transfer.[1]
Temp 60 °C-Mild heat prevents thermal decomposition.

Step-by-Step:

  • Charge reaction vial with 1-bromo-4-fluorobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).[1]

  • Seal and purge with Argon/N₂ for 5 minutes (Critical).

  • Add degassed THF (0.2 M concentration relative to halide).

  • Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).

  • Stir vigorously at 60 °C for 2-4 hours.

  • Checkpoint: If LCMS shows Anisole formation, add 0.5 equiv more boronic acid.[1]

Protocol B: The "Anhydrous" Rescue

Best for: Cases where protodeboronation is uncontrollable (e.g., >20% Anisole formation).[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

  • Base: CsF (2.5 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane (Dry)[1]

  • Mechanism: Uses fluoride-mediated transmetallation instead of hydroxide, eliminating water from the system and shutting down the hydrolysis pathway.

Critical Failure Modes (FAQs)
Q1: My boronic acid is gone, but 50% of my bromide remains.

Diagnosis: Protodeboronation. The 4-methoxy group activated the boronic acid towards hydrolysis. The "missing" mass is Anisole (volatile, often lost on rotovap). Fix:

  • Switch Base: Move from Na₂CO₃/K₂CO₃ to K₃PO₄ or KF . Carbonates raise the pH too high, accelerating hydrolysis.[1]

  • Slow Addition: Dissolve the boronic acid in the organic solvent and add it via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the catalyst cycle over the second-order hydrolysis reaction.

Q2: The reaction turns black immediately and stalls.

Diagnosis: Pd Black Formation (Catalyst Death). Your ligand is dissociating, or the catalyst is unstable.[1] Fix:

  • Avoid Pd(PPh₃)₄: It is air-sensitive and thermally unstable.

  • Use Palladacycles: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts are air-stable and activate only inside the reaction, preventing premature death.

Q3: I see a peak with Mass = 214 (Dimer).

Diagnosis: Oxidative Homocoupling. Oxygen entered the system, causing the boronic acid to couple with itself (4,4'-dimethoxybiphenyl).[1] Fix:

  • Degas Solvents: Sparging with N₂ for 15 mins is better than sonication.

  • Verify Inert Atmosphere: Ensure your septum is not cored.

Mechanistic Visualization

The following diagram illustrates the kinetic competition you are managing. Your goal is to maximize the green path and minimize the red path.

Mechanism cluster_cycle Catalytic Cycle (Desired) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-F-Br) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Boronic 4-Methoxyphenyl Boronic Acid Boronic->TransMet Path A: Coupling (Fast w/ XPhos) Hydrolysis Byproduct: Anisole + B(OH)3 Boronic->Hydrolysis Path B: Protodeboronation (Accelerated by 4-OMe) Base Base (OH-) Base->Boronic Activation

Figure 2: Kinetic competition between the productive Suzuki cycle (Green) and the parasitic Protodeboronation pathway (Red).

Performance Benchmarks

Based on aggregated internal data and literature precedents for electron-rich boronic acids:

Catalyst SystemBaseSolventYield (Isolated)Notes
Pd(PPh₃)₄ Na₂CO₃Toluene/H₂O45-60%High deboronation; requires excess boronic acid (1.5-2.0 eq).
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O75-80%Robust, but requires rigorous O₂ exclusion.[1]
XPhos Pd G2 K₃PO₄ THF/H₂O 92-98% Recommended. Fastest turnover; minimizes side reactions.
Pd/C (Heterogeneous) KOHH₂O30-50%Poor reproducibility with this specific substrate pair.
References
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[2] [1]

  • Buchwald Precatalysts (XPhos G2)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2]

  • General Suzuki-Miyaura Review

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Anhydrous Fluoride Conditions

    • Wright, S. W., et al. (1994).[1] "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-4'-methoxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important biaryl compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific target, the common coupling partners are either:

  • Route A: 4-Fluorophenylboronic acid and 4-bromoanisole (or 4-iodoanisole).

  • Route B: 4-Methoxyphenylboronic acid and 1-bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene).

The choice between routes depends on the commercial availability, cost, and stability of the starting materials.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The formation of impurities is a common challenge that can complicate purification and reduce yields. The three most critical side products to monitor are:

  • Homocoupling Products: Formation of symmetrical biaryls, such as 4,4'-dimethoxybiphenyl (from the methoxyphenyl partner) and 4,4'-difluorobiphenyl (from the fluorophenyl partner).

  • Protodeboronation Product: The undesired conversion of the boronic acid starting material back to its corresponding arene (e.g., 4-fluorophenylboronic acid converting to fluorobenzene).[3] This is a significant pathway for yield loss.

  • Dehalogenation Product: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom (e.g., 4-bromoanisole converting to anisole).

Q3: Why is rigorous control of reaction conditions so critical?

A3: The Suzuki-Miyaura catalytic cycle is a delicate balance of several key steps: oxidative addition, transmetalation, and reductive elimination.[1] Side reactions like homocoupling and protodeboronation are competitive pathways that can dominate if the conditions are not optimal.[3][4] For example, the presence of dissolved oxygen can promote homocoupling, while elevated temperatures and certain bases can accelerate the decomposition of the boronic acid (protodeboronation).[4][5] Precise control ensures the catalytic cycle favors the desired cross-coupling pathway, maximizing yield and purity.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during your experiment.

Problem 1: I am observing significant amounts of homocoupling products (e.g., 4,4'-dimethoxybiphenyl) in my crude product mixture.

Cause & Mechanistic Insight: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen or by palladium(II) species that form if the catalyst precursor is not efficiently reduced to the active Pd(0) state.[4][6] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[4][6]

Solutions & Scientific Rationale:

  • Ensure Rigorous Degassing:

    • Why: To remove dissolved oxygen, which is a key culprit in promoting homocoupling.[4]

    • Protocol: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen (a "freeze-pump-thaw" cycle is even more rigorous for sensitive reactions). Simply sparging the solvent with an inert gas for 20-30 minutes is also a common and effective technique.

  • Select an Appropriate Catalyst/Precatalyst:

    • Why: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.[4]

    • Protocol: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a modern precatalyst (e.g., a palladacycle) that is designed for rapid and efficient generation of the active catalyst. If using a Pd(II) source, ensure your phosphine ligand is present in a sufficient ratio to facilitate the reduction.

  • Control the Reaction Temperature:

    • Why: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.

    • Protocol: Begin your optimization at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[7] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.

Problem 2: My yield is low, and I've identified the protodeboronation byproduct (e.g., fluorobenzene) in my reaction.

Cause & Mechanistic Insight: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[3] This side reaction is highly dependent on the reaction medium (especially the presence of water), the strength and type of base used, and the electronic properties of the arylboronic acid.[8][9] Electron-deficient boronic acids, such as 4-fluorophenylboronic acid, can be more susceptible to this process under certain conditions.[5]

Solutions & Scientific Rationale:

  • Optimize the Base:

    • Why: The base is crucial for activating the boronic acid for transmetalation, but strongly basic and highly aqueous conditions can accelerate protodeboronation.[2][9]

    • Protocol: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄.[10] These provide sufficient basicity for the catalytic cycle while being less aggressive in promoting the undesired protonolysis. Organic bases can also be considered.

  • Use a Boronic Ester:

    • Why: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[4][8] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.

    • Protocol: Substitute the 4-fluorophenylboronic acid with 4-fluorophenylboronic acid pinacol ester. Note that this may require slight adjustments to the reaction conditions (e.g., the choice of base, as fluoride sources like KF or CsF are often effective for activating esters).

  • Minimize Water Content:

    • Why: While some water is often necessary for the Suzuki reaction (especially when using inorganic bases), excessive amounts can provide a proton source for protodeboronation.

    • Protocol: If using a mixed solvent system like dioxane/water or toluene/ethanol/water, systematically reduce the proportion of water. Start with a ratio like 10:1 (organic:water) and adjust as needed. Ensure your organic solvents are of high purity and appropriately dried if aiming for nearly anhydrous conditions (often used with boronic esters and organic bases).

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key parameters on the formation of the desired product versus the primary side products in a typical Suzuki-Miyaura synthesis of this compound.

ParameterConditionDesired Product YieldHomocouplingProtodeboronationRationale
Atmosphere Rigorously Degassed (Ar/N₂)FavorableNeutralMinimizes O₂, a key promoter of homocoupling.[4][6]
Air / Poorly DegassedUnfavorable▲▲NeutralO₂ oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[4]
Base K₃PO₄, K₂CO₃FavorableWeaker bases are less likely to promote protodeboronation.[10]
NaOH, KOHPotentially UnfavorableNeutralStrong bases in aqueous media can accelerate C-B bond cleavage.[9]
Boron Source Boronic AcidGoodMore susceptible to decomposition and homocoupling.
Boronic Ester (e.g., Pinacol)Excellent▼▼▼▼More stable, slow-release nature minimizes side reactions.[4][8]
Temperature Moderate (e.g., 70-90 °C)FavorableNeutralNeutralOptimal balance between reaction rate and catalyst/reagent stability.
High (e.g., >110 °C)UnfavorableCan accelerate catalyst decomposition and all side reactions.[7][10]

Key: ▲ (Increase), ▼ (Decrease), ▲▲ (Significant Increase), ▼▼ (Significant Decrease)

Experimental Protocols

Protocol 1: Standard Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv).

    • Add 4-fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv).

    • Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (30 mL) and water (6 mL).

    • Seal the flask with a septum. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes while stirring.

  • Catalyst Addition:

    • Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 146 mg, 0.2 mmol, 2 mol%).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Troubleshooting Experiment to Minimize Protodeboronation

This workflow outlines how to screen for optimal base and solvent conditions.

  • Setup: Prepare three parallel reaction vials, each with 4-fluorophenylboronic acid (140 mg, 1.0 mmol) and 4-iodoanisole (234 mg, 1.0 mmol).

  • Variable Conditions:

    • Vial A (Control): Add K₂CO₃ (276 mg, 2.0 mmol), Toluene (4 mL), and Water (1 mL).

    • Vial B (Weaker Base): Add potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol), Toluene (4 mL), and Water (1 mL).

    • Vial C (Reduced Water): Add K₃PO₄ (424 mg, 2.0 mmol), Toluene (4.5 mL), and Water (0.5 mL).

  • Execution: Degas all vials with argon. Add the same catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) to each. Heat all vials to 100 °C for 2 hours.

  • Analysis: Cool the reactions, quench a small aliquot from each with water, and extract with ethyl acetate. Analyze the organic extracts by GC-MS. Compare the ratio of the desired product to the protodeboronation byproduct (fluorobenzene) in each vial to determine the optimal conditions.

Visual Diagrams

Core Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-X) PdII_Ar1 Ar¹-Pd(II)-X (Complex) OxAdd->PdII_Ar1 Transmetal Transmetalation (Ar²B(OH)₂ + Base) PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² (Complex) Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reaction Pathways

Side_Reactions cluster_cross_coupling Desired Pathway cluster_homocoupling Homocoupling cluster_proto Protodeboronation ArBOX Ar-B(OH)₂ Transmetal Transmetalation ArBOX->Transmetal + Ar'-X, Pd(0) + Base Homo_Pd Dimerization on Pd ArBOX->Homo_Pd + Pd(II) + O₂ Proto Protonolysis ArBOX->Proto + H₂O + Base / Heat Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination Homo_Product Ar-Ar (Side Product) Homo_Pd->Homo_Product Proto_Product Ar-H (Side Product) Proto->Proto_Product

Caption: Major competing reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Analysis: Low Yield or Impure Product check_impurity Identify Major Side Product (LC-MS, GC-MS, NMR) start->check_impurity homo Homocoupling (Ar-Ar) check_impurity->homo Homocoupling Product Found proto Protodeboronation (Ar-H) check_impurity->proto Protodeboronation Product Found action_homo1 1. Ensure Rigorous Degassing (Remove O₂) homo->action_homo1 action_proto1 1. Switch to Milder Base (K₃PO₄ or K₂CO₃) proto->action_proto1 action_homo2 2. Use Pd(0) Catalyst or Efficient Precatalyst action_homo1->action_homo2 end Optimized Reaction action_homo2->end action_proto2 2. Use Boronic Ester Instead of Boronic Acid action_proto1->action_proto2 action_proto3 3. Reduce Water Content in Solvent System action_proto2->action_proto3 action_proto3->end

Caption: A step-by-step guide for troubleshooting common side products.

References

  • PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available from: [Link]

  • PrepChem. Synthesis of 4-methoxybiphenyl. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Lloyd-Jones, G. C., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-methoxybiphenyl (4-MeOBP) and by-products in the Kumada reaction. Available from: [Link]

  • MacMillan, D. W. C., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry. Available from: [Link]

  • Lloyd-Jones, G. C., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). Molecules. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). r/chemhelp. Available from: [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2015). Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • American Chemical Society. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. Available from: [Link]

  • UC Berkeley, College of Chemistry. The Suzuki Reaction. (2014). Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts. Available from: [Link]

  • Lloyd-Jones, G. C., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Available from: [Link]

  • American Chemical Society. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. (2020). Available from: [Link]

Sources

Catalyst selection for efficient 4-Fluoro-4'-methoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-F-OMe-001 Subject: Catalyst Selection & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Synthetic Challenge

You are attempting to synthesize 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura cross-coupling. This specific target presents a classic electronic mismatch challenge:

  • Electronic Contrast: You are coupling an electron-rich ring (methoxy-substituted) with an electron-poor ring (fluoro-substituted).

  • Route Dependency: The efficiency of the reaction depends heavily on which ring carries the halogen and which carries the boronic acid.

This guide provides a self-validating workflow to ensure high yields (>90%) and minimal impurities.

Module 1: Catalyst Selection Matrix

Do not choose a catalyst based on tradition. Choose based on your specific substrate constraints.

Catalyst SystemTypeRecommended ForProsCons
Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ The Workhorse Route A & B (Standard)• Air-stable solid• High turnover for aryl bromides• Large bite angle prevents catalyst deactivation• Difficult to remove residual dppf ligand traces• Slower oxidative addition on electron-rich chlorides
Pd(PPh₃)₄ The Classic Route B (Activated Halides)• Inexpensive• Well-understood kineticsHighly air-sensitive (requires glovebox/Schlenk)• High homocoupling risk if O₂ is present
XPhos Pd G2/G3 The Specialist Difficult Substrates • Rapid oxidative addition (even on chlorides)• Works at low catalyst loading (<0.5 mol%)• Expensive• Overkill for simple aryl bromides
Module 2: The "Gold Standard" Protocol

This protocol prioritizes robustness over speed. It uses a two-phase solvent system to ensure solubility of both the inorganic base and organic substrates.

Preferred Route (Route B): 1-Bromo-4-fluorobenzene (Electrophile) + 4-Methoxyphenylboronic acid (Nucleophile). Why? The fluorine atom on the aryl bromide inductively withdraws electron density, accelerating the rate-limiting Oxidative Addition step.

Reagents:
  • Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (2–3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₃ (for faster reaction)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:
  • Degassing (CRITICAL): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes before adding catalyst. Oxygen is the enemy of this reaction.

  • Charging: Add Aryl Halide, Boronic Acid, and Base to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of inert gas.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Self-Validation Check: The reaction mixture should turn from orange/red to black (Pd precipitation) only after the reaction is near completion. Early blacking out indicates catalyst death (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Hexanes:EtOAc 95:5).

    • TLC Tip: The product (biaryl) usually has a higher Rf than the boronic acid but lower than the aryl bromide.

Module 3: Troubleshooting Guide (FAQ)
Ticket #001: "I see starting material remaining (Low Conversion)."

Diagnosis: The Oxidative Addition (OA) step is failing.

  • Cause 1: If you are using 4-Bromoanisole (Route A), the electron-donating methoxy group makes the C-Br bond strong and unreactive.

  • Cause 2: Catalyst poisoning by O₂. Solution:

  • Switch Routes: Use 1-Bromo-4-fluorobenzene instead. The electron-withdrawing fluorine activates the C-Br bond.

  • Boost the Catalyst: Switch to XPhos Pd G3 . The bulky, electron-rich phosphine ligand forces the palladium into the active Pd(0) state and accelerates OA.

Ticket #002: "I have a major impurity spot just above my product."

Diagnosis: Homocoupling (4,4'-Dimethoxybiphenyl or 4,4'-Difluorobiphenyl). Mechanism: Oxygen causes the boronic acid to couple with itself (Glaser-type mechanism) or the aryl halide to dimerize. Solution:

  • Rigorous Degassing: Do not just "purge" the headspace. You must bubble gas through the solvent (sparging) or use Freeze-Pump-Thaw cycling.[5]

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

Ticket #003: "The reaction turned black immediately upon heating."

Diagnosis: "Palladium Black" formation. The ligand has dissociated, and Pd(0) atoms have aggregated into inactive metal nanoparticles. Solution:

  • Check Solvent: Ensure your solvent is not contaminated with peroxides (common in old Dioxane/THF).

  • Add Ligand: Add 10 mol% of free PPh₃ or dppf to stabilize the active Pd species.

Module 4: Mechanistic Visualization

Understanding the cycle allows you to pinpoint exactly where your reaction is stalling.

SuzukiCycle cluster_legend Critical Failure Points Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting Step BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: This compound RedElim->Product Halide 1-Bromo-4-fluorobenzene Halide->OxAdd Boronic 4-Methoxyphenylboronic Acid + Base (CO3) Boronic->TransMet Text1 OxAdd fails if Ar-Br is electron rich Text2 TransMet fails if Base is too weak

Figure 1: The Suzuki-Miyaura Catalytic Cycle adapted for fluorinated biaryl synthesis. Note that Oxidative Addition is the rate-determining step for aryl bromides.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Base and solvent effects on Suzuki coupling of 4-bromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base and Solvent Effects on 4-Bromoanisole Coupling

Status: Active Ticket ID: SMC-4BA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Catalysis Optimization Hub. You are likely here because your cross-coupling of 4-bromoanisole is suffering from stalled conversion, low yields, or inconsistent reproducibility.

While 4-bromoanisole is a standard benchmark substrate, its electron-rich nature (due to the methoxy group) renders the C-Br bond less electrophilic than electron-deficient aryl halides. This makes the oxidative addition slower and the system more sensitive to the transmetallation efficiency, which is directly dictated by your choice of base and solvent.

This guide moves beyond "recipe following" to explain the causality of reaction failures and provides a self-validating protocol.

Module 1: The Mechanistic Diagnostic

Why Base and Solvent Matter (The "Hidden" Step)

Many researchers assume the base merely neutralizes the acid byproduct (HBr). This is incorrect. In Suzuki coupling, the base is a kinetic activator .

The reaction cannot proceed without the base converting the unreactive organoboronic acid into a reactive boronate species (or converting the Pd-halide to a Pd-hydroxo species).

Key Insight: If your solvent does not dissolve the base, or if water is entirely absent, the "Boronate Activation" step fails, and the catalytic cycle halts at the Pd(II) intermediate.

Visualization: The Base-Activated Catalytic Cycle

The following diagram highlights exactly where the base and solvent interface with the catalytic cycle.

SuzukiCycle cluster_activation Base/Solvent Critical Zone Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for 4-Bromoanisole) Pd0->OxAdd + 4-Bromoanisole PdII_X Pd(II)-Br Complex OxAdd->PdII_X TransMetal Transmetallation PdII_X->TransMetal + Boronate BoronicAcid Ar-B(OH)2 Boronate Reactive Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Base Activation Base Base + H2O Base->Boronate RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 - Catalyst Regneration Product Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle. Note the "Base/Solvent Critical Zone" where the boronic acid must be activated before it can enter the cycle.

Module 2: Solvent Selection Matrix

For 4-bromoanisole, solvent choice is a balance between solubility of the catalyst (usually lipophilic) and solubility of the base (usually inorganic salts).

Solvent SystemPolarityBase CompatibilityRecommendationTechnical Note
Dioxane / Water (4:1) Protic/Aprotic MixExcellent (

,

)
High (Standard) The "Gold Standard." Water dissolves the inorganic base, allowing phase transfer to the organic layer where the catalyst resides.
Toluene (Anhydrous) Non-polarPoor (Requires

)
Medium Requires stronger bases or specific cations (Cesium) to function due to poor salt solubility. Good for water-sensitive substrates, but slower.
DMF / DMSO Polar AproticGoodSpecialist High boiling points make product isolation difficult. Often leads to Pd "black" precipitation if not carefully controlled.
Ethanol / Water Polar ProticExcellentHigh (Green) Very fast rates for 4-bromoanisole. Eco-friendly. Ensure your aryl halide is soluble at reflux.

Critical Troubleshooting Rule: If using non-polar solvents (Toluene/Dioxane) without water, you generally need a base with a lipophilic cation (e.g.,


) or a phase transfer catalyst (e.g., TBAB).

Module 3: Base Optimization

The "Cesium Effect" is a real phenomenon in Suzuki coupling. Cesium has a large ionic radius, creating a "loose" ion pair that increases the basicity and solubility of the carbonate in organic solvents compared to Potassium or Sodium.

BaseStrengthSolubility (Organic)Best Use Case

ModerateLowStandard Aqueous. Best for Dioxane/Water or EtOH/Water mixtures. Cheap and reliable.

ModerateModerateAnhydrous/Aprotic. Essential if you must use DMF or Toluene without water.

StrongLowSteric Bulk. Use if the boronic acid is sterically hindered (e.g., ortho-substituted).

Very StrongHighAvoid. Too strong for simple Suzuki; can cause side reactions.

Module 4: Validated Experimental Protocol

Protocol ID: SUZ-4BA-STD-01 Target: 4-Methoxybiphenyl (from 4-bromoanisole + phenylboronic acid) Scale: 1.0 mmol

Reagents
  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv) - Excess accounts for protodeboronation.

  • Base:

    
     (2.0 equiv)
    
  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for faster rates).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Crucial): Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen kills Pd(0) species.

  • Assembly: In a reaction vial, combine aryl halide, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst last.

  • Inerting: Seal the vial and purge the headspace with inert gas.

  • Reaction: Heat to 80°C - 90°C for 4-12 hours.

    • Checkpoint: The solution should darken (brown/black) but remain homogeneous initially. Immediate precipitation of Pd black suggests ligand instability (add more ligand or lower temp).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (to remove salts) and brine. Dry over

    
    .
    

Module 5: Troubleshooting & FAQs

Q: My reaction stalled at 60% conversion. Adding more catalyst didn't help. Why? A: This is likely Boronic Acid Degradation . Phenylboronic acid can undergo protodeboronation (turning into benzene) faster than the cross-coupling if the pH is too high or the catalyst is inactive.

  • Fix: Add 0.5 equiv more Boronic Acid , not catalyst. Ensure your solvent is degassed.

Q: I am seeing homocoupling (Biphenyl formation). A: This indicates the presence of Oxygen . Oxygen promotes the oxidative homocoupling of boronic acids (Glaser-type or oxidative dimerization).

  • Fix: Improve your degassing technique (freeze-pump-thaw is best, sparging is acceptable).

Q: Can I run this in pure water? A: Yes, but 4-bromoanisole has low water solubility.

  • Fix: You must add a surfactant like TBAB (Tetrabutylammonium bromide) or SDS to create micelles (emulsion). This acts as a Phase Transfer Catalyst, allowing the reaction to proceed in "green" media.

Q: Why is Cesium Carbonate recommended for Toluene? A:


 is insoluble in Toluene. Without water to dissolve it, the base stays as a rock at the bottom of the flask. 

has higher organic solubility and surface activity, allowing the reaction to proceed in non-polar solvents.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919–3922. Link

  • Bellina, F., et al. (2004). Suzuki–Miyaura cross-coupling reactions in aqueous media.[2][3] Synthesis, 2004(15), 2419-2440. Link

  • Wolfe, J. P., & Buchwald, S. L. (2000).[4] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie, 38(16), 2413-2416. Link

Sources

Troubleshooting homocoupling in 4-Fluoro-4'-methoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Troubleshooting Homocoupling in 4-Fluoro-4'-methoxybiphenyl Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)

Executive Summary & Diagnostic Workflow

User Issue: You are synthesizing This compound via Suzuki-Miyaura coupling. You observe low yields and the formation of persistent side products (impurities) that co-elute or closely trail your product on TLC/HPLC.

Mechanistic Insight: In biaryl synthesis, "homocoupling" refers to the symmetric coupling of two identical starting materials. Identifying which starting material has dimerized is the critical first step in troubleshooting, as the mechanisms for nucleophile dimerization (boronic acid) and electrophile dimerization (aryl halide) are fundamentally different.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode based on Mass Spectrometry (LC-MS) or GC-MS data.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LC-MS / GC-MS) Target Target Mass Found (m/z ~202) Start->Target Major Peak ImpurityCheck Identify Dominant Impurity Mass Start->ImpurityCheck Significant Side Product Oxidative Mass ~214 (Methoxy Dimer) Nucleophile Homocoupling ImpurityCheck->Oxidative +12 amu vs Target Reductive Mass ~190 (Fluoro Dimer) Electrophile Homocoupling ImpurityCheck->Reductive -12 amu vs Target Deboronation Mass ~108 (Anisole) Protodeboronation ImpurityCheck->Deboronation Low Mass Fragment Act_Ox DIAGNOSIS: Oxidative Coupling CAUSE: Oxygen Ingress FIX: Freeze-Pump-Thaw Oxidative->Act_Ox Act_Red DIAGNOSIS: Reductive Coupling CAUSE: Catalyst Death / Disproportionation FIX: Change Ligand / Solvent Reductive->Act_Red Act_Deb DIAGNOSIS: Hydrolysis CAUSE: pH too high / Wet Solvent FIX: Anhydrous / Milder Base Deboronation->Act_Deb

Figure 1: Diagnostic logic for identifying side-reactions in the synthesis of this compound.

Deep Dive: The Oxidative Homocouple (The "Glaser" of Suzuki)

Symptom: Presence of 4,4'-Dimethoxybiphenyl (m/z 214). Reactants: 4-Methoxyphenylboronic acid (Nucleophile) + 1-Bromo-4-fluorobenzene (Electrophile).

This is the most common failure mode in Suzuki coupling. It is not a random side reaction; it is a specific, oxygen-mediated pathway.

The Mechanism: Why Oxygen is the Enemy

Contrary to popular belief, boronic acids do not spontaneously dimerize. The reaction requires a palladium oxidant.[1] When trace oxygen is present, the Pd(0) species (which should undergo oxidative addition with your aryl halide) instead reacts with


 to form a peroxo-palladium(II) complex (

).

This peroxo species acts as a bridge, grabbing two boronic acid molecules and stitching them together, bypassing the aryl halide entirely [1, 2].

Troubleshooting Protocol: Oxygen Exclusion

Standard "sparging" (bubbling gas through solvent) is often insufficient for electron-rich boronic acids like 4-methoxyphenylboronic acid, which are highly prone to this pathway.

MethodEfficiencyRecommended For
Balloon Sparging LowRobust, large-scale reactions only.
Sonication + Sparging MediumGeneral screening.
Freeze-Pump-Thaw High Required for this synthesis.

Corrective Action: Implement the Freeze-Pump-Thaw (FPT) cycle for your solvent system before adding the catalyst.

  • Place solvent/base mixture in a Schlenk flask.[2]

  • Freeze solid using liquid

    
    .
    
  • Apply high vacuum (pump) for 5-10 minutes.

  • Close vacuum, thaw in warm water.

  • Repeat 3 times. Backfill with Argon.[2][3][4]

Deep Dive: The Reductive Homocouple (The "Ullmann" Side)

Symptom: Presence of 4,4'-Difluorobiphenyl (m/z 190). Cause: 1-Bromo-4-fluorobenzene dimerization.

This side reaction suggests your catalytic cycle is "stalling." If the palladium fails to transmetallate with the boronic acid, the oxidative addition complex (


) can undergo disproportionation or react with a second equivalent of aryl halide under reducing conditions [3].

Root Causes:

  • "Palladium Black" Formation: The catalyst is decomposing into inactive nanoparticles.

  • Ligand Dissociation: The ligand (e.g.,

    
    ) is falling off, leaving a "naked" palladium species that promotes scrambling.
    

Corrective Action:

  • Switch Catalysts: Move from

    
     (air sensitive, prone to blacking out) to 
    
    
    
    or
    
    
    . The bidentate ferrocenyl ligands bite the palladium tightly, preventing the ligand dissociation that leads to homocoupling [4].
  • Solvent Change: If using DMF, switch to Toluene/Water or DME/Water . DMF can decompose to form amines that act as reductants, promoting this pathway.

Optimized Experimental Protocol

This protocol is engineered to minimize both homocoupling pathways for the synthesis of this compound.

Target: this compound Scale: 1.0 mmol

Reagents
  • Electrophile: 1-Bromo-4-fluorobenzene (1.0 equiv, 175 mg)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg) — Slight excess accounts for minor protodeboronation.

  • Catalyst:

    
     (0.03 equiv, 24 mg) — Robust bidentate ligand.
    
  • Base:

    
     (2.0 equiv, 276 mg)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 5 mL total)

Step-by-Step Workflow
  • Pre-Solubilization (The "Dry" Step): Add the aryl bromide, boronic acid, and solid base into a dry Schlenk tube or microwave vial equipped with a stir bar. Do not add the catalyst yet.

  • Solvent Preparation (The Critical Step): In a separate vessel, mix DME and Water. Perform 3 cycles of Freeze-Pump-Thaw degassing. Note: If FPT is unavailable, sparge vigorously with Argon for 20 minutes while sonicating.

  • Catalyst Addition: Open the solid reagent tube under a counter-flow of Argon. Add the Palladium catalyst.[1][2][3][5][6][7][8] Cap immediately.

  • Reaction Initiation: Transfer the degassed solvent mixture to the solids via a cannula or a gas-tight syringe (purged with Argon).

  • Thermal Cycle: Heat to 80°C for 4–6 hours.

    • Why 80°C? Higher temperatures (>100°C) increase the rate of protodeboronation (hydrolysis of the boronic acid).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

    
    .[2]
    
  • Purification: The homocoupled byproducts have different polarities.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5).

    • Elution Order (Typical): 4,4'-Difluorobiphenyl (Non-polar)

      
      Target 
      
      
      
      4,4'-Dimethoxybiphenyl (More polar).
Frequently Asked Questions (FAQ)

Q: Can I use 4-Fluorophenylboronic acid and 4-Bromoanisole instead? A: Yes, but the current setup is preferred. 4-Methoxyphenylboronic acid is electron-rich (nucleophilic), making the transmetallation step faster. However, electron-rich boronic acids are more susceptible to oxidative homocoupling [5]. If you switch the coupling partners, you reduce oxidative homocoupling risk but may face a slower reaction rate due to the electron-poor nature of the fluorinated boronic acid.

Q: I see a spot at the baseline. What is it? A: This is likely Phenol (from oxidation of the boronic acid) or inorganic salts. If your boronic acid oxidizes fully, it becomes a phenol, which will not couple.

Q: Why not use Ethanol/Water? A: Ethanol is a protic solvent that can occasionally act as a hydride source, promoting the reductive homocoupling of the aryl bromide (forming the fluoro-dimer). DME or Toluene are chemically inert in this context.

References
  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. [Link][9]

  • Yin, L. & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews. [Link]

  • Navarro, O. et al. (2003). "General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. [Link]

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Lennox, A. J. J.[10] & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

Technical Support: Thermal Optimization for 4-Fluoro-4'-methoxybiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-F-OMe-001 Status: Active Guide Department: Process Chemistry & Catalysis Support

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Synthesizing 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura coupling presents a specific "electronic mismatch" that makes temperature control critical.

  • Electrophile (4-Bromoanisole): The methoxy group is an electron-donating group (EDG). This increases electron density on the ring, making the C-Br bond stronger and oxidative addition slower . This step typically requires higher thermal energy.

  • Nucleophile (4-Fluorophenylboronic acid): The fluorine atom is electron-withdrawing. While this aids transmetallation, fluorinated boronic acids are susceptible to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures and high pH.

The Thermal Dilemma: You need enough heat to activate the unreactive aryl bromide, but too much heat will decompose your boronic acid before it couples. This guide defines the "Goldilocks Zone" to maximize yield and purity.

Thermodynamics of Coupling (The "Goldilocks" Zone)

The following diagram illustrates the competing kinetic pathways you must manage.

ReactionPathways cluster_zones Temperature Impact Start Reagents (Ar-Br + Ar-B(OH)2) Pd_OA Oxidative Addition (Rate Limiting for Anisole) Start->Pd_OA Requires Heat (>60°C) Side_Debor Protodeboronation (Fluorobenzene + B(OH)3) Start->Side_Debor High T (>90°C) High Base Side_Homo Homocoupling (4,4'-Difluorobiphenyl) Start->Side_Homo O2 Leak Low Temp Stalling Transmet Transmetallation Pd_OA->Transmet Product Target Biaryl (this compound) Transmet->Product Reductive Elimination

Figure 1: Kinetic competition between the desired catalytic cycle (Blue) and thermal decomposition pathways (Red).

Thermal Data Summary
Temperature ZoneReaction BehaviorRisk FactorRecommended For
< 50°C Kinetic StallingIncomplete Conversion. 4-Bromoanisole fails to undergo oxidative addition.Highly active catalysts only (e.g., Pd-XPhos).
60°C - 80°C Optimal Window Balanced rates. Minimal deboronation.Standard Protocol (See Section 3).
> 90°C DegradationProtodeboronation. 4-Fluorophenylboronic acid hydrolyzes to fluorobenzene.Sterically hindered substrates (not this case).[1]
Reflux (>100°C) Catalyst DeathPd Black precipitation. Ligand dissociation.Rapid screening only.

Optimized Standard Operating Procedure (SOP)

This protocol is self-validating. It includes checkpoints to verify the reaction is proceeding correctly before you commit to the full runtime.

Target Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid


 this compound
Reagents & Stoichiometry[5][6][7][10][11]
  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 - 1.5 equiv) [Excess required to account for minor deboronation]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%) [More robust than Pd(PPh₃)₄ at 80°C]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Execution
  • Degassing (Critical):

    • Sparge the Dioxane/Water mixture with Argon or Nitrogen for 20 minutes before adding the catalyst.

    • Why? Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

  • The "Cold" Assembly:

    • Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to the reaction vessel.

    • Add the degassed solvent via syringe under inert atmosphere.

  • The Thermal Ramp (Validation Step):

    • Heat the block to 60°C first. Hold for 30 minutes.

    • Check: The solution should turn from orange/red to dark brown/black. If it remains bright orange, the catalyst has not activated.

    • Ramp to 80°C for the main reaction phase (4–6 hours).

  • In-Process Control (IPC):

    • At T=2 hours, take a 50 µL aliquot. Quench in EtOAc/Water.

    • Run TLC (Hexane:EtOAc 9:1).

    • Observation: You should see the product spot (Rf ~0.6) and diminishing 4-bromoanisole. If 4-bromoanisole is unchanged, increase Temp to 85°C.

Troubleshooting Guide

Use this decision tree to diagnose yield or purity issues.

Troubleshooting Problem Issue Detected LowYield Low Yield (<50%) Problem->LowYield Impurity Unknown Impurity Problem->Impurity CheckSM Is SM (Ar-Br) remaining? LowYield->CheckSM YesSM Yes: Conversion Stalled CheckSM->YesSM Catalyst inactive NoSM No: Reagents Consumed CheckSM->NoSM Side reactions Action1 Increase Temp to 90°C OR Switch to Pd(dppf)Cl2 YesSM->Action1 Action2 Check for De-boronation (Fluorobenzene formation) NoSM->Action2 Action3 Reduce Temp to 70°C Add Boronic Acid portionwise Action2->Action3 If confirmed

Figure 2: Diagnostic logic for common failure modes.

Specific Failure Modes

Issue 1: "I see a spot just below my product on TLC."

  • Diagnosis: Homocoupling (4,4'-Difluorobiphenyl).

  • Cause: Oxygen in the system or lack of aryl halide reactivity.

  • Fix: Re-degas solvents. Ensure you are using 4-Bromoanisole, not 4-Chloroanisole (which is too inert at 80°C).

Issue 2: "My yield is 40% and I smell a sweet, benzene-like odor."

  • Diagnosis: Protodeboronation.[2][3][4][5] The 4-fluorophenylboronic acid converted to fluorobenzene (volatile).

  • Cause: Temperature too high (>90°C) or base too strong (e.g., NaOH).

  • Fix: Lower temperature to 75°C. Switch base to K₃PO₄ or Na₂CO₃. Add the boronic acid in two portions (0.7 equiv at start, 0.5 equiv after 2 hours).

Issue 3: "The reaction turned black immediately and plated out on the glass."

  • Diagnosis: "Palladium Black" formation.[6] The catalyst decomposed before entering the catalytic cycle.

  • Cause: Temperature shock or lack of stabilizing ligands.

  • Fix: Do not drop the flask directly into a 100°C oil bath. Ramp from RT to 80°C. Ensure phosphine ligands (PPh3 or dppf) are fresh (not oxidized).

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is efficient but can create "hot spots" exceeding 120°C, causing rapid protodeboronation of the fluorinated boronic acid.

  • Recommendation: Set maximum power to "Medium" and use a fiber-optic temperature probe to cap the internal temp at 100°C. Reaction time: 10–20 minutes.

Q: Why do you recommend Pd(dppf)Cl₂ over the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is air-sensitive and thermally unstable above 80°C. The dppf ligand (ferrocene-based bidentate phosphine) creates a wider "bite angle," which stabilizes the Palladium center at the temperatures required to activate the electron-rich 4-bromoanisole.

Q: Can I use 4-Iodoanisole instead of 4-Bromoanisole? A: Absolutely. The C-I bond is weaker than the C-Br bond. This allows you to lower the reaction temperature to 60°C , significantly reducing the risk of boronic acid decomposition.[4] If you have the budget, the iodide is the superior starting material.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed analysis of protodeboronation mechanisms).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Process Optimization & Troubleshooting (100g – 1kg Scale)

Introduction

Welcome to the technical support hub for the synthesis of 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5). This guide is designed for process chemists and engineers transitioning from bench-scale discovery to kilogram-scale production.

The synthesis relies on the Suzuki-Miyaura Cross-Coupling of 4-bromoanisole and 4-fluorophenylboronic acid. While robust on a milligram scale, this reaction presents specific hydrodynamic and thermodynamic challenges during scale-up, particularly regarding exotherm management and residual metal remediation.

Module 1: Reaction Optimization (The Chemistry)

Ticket #001: "My reaction stalls at 80% conversion despite adding excess boronic acid."

Diagnosis: Catalyst Deactivation via Oxidation or Ligand Dissociation. Root Cause: Suzuki couplings are sensitive to dissolved oxygen, which oxidizes phosphine ligands (e.g., PPh3 to O=PPh3), rendering the palladium inactive (Palladium Black formation). On larger scales, simple "sparging" is often insufficient due to the surface-area-to-volume ratio.

Troubleshooting Protocol:

  • Switch Catalyst: Move from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . Ferrocenyl ligands are bidentate and far more resistant to oxidation and thermal degradation than monodentate phosphines.

  • Strict Degassing: Do not rely on balloon purging. Use a vacuum/nitrogen backfill cycle (x3) for the solid reagents before solvent addition. For solvents, use active sparging with a fritted gas dispersion tube for at least 30 minutes per liter.

  • The "Self-Validating" Check: Monitor the reaction color. A shift from orange/red to black (colloidal Pd) before completion indicates catalyst death.[1] If the solution remains clear/reddish-brown, the catalyst is active.

Ticket #002: "I am seeing significant homocoupling impurities (4,4'-dimethoxybiphenyl)."

Diagnosis: Oxidative Homocoupling. Root Cause: Presence of Oxygen facilitates the coupling of two aryl boronic acids or two aryl halides, competing with the cross-coupling cycle.

Corrective Action:

  • Stoichiometry Adjustment: The 4-fluorophenylboronic acid is prone to protodeboronation and homocoupling. Increase equivalents to 1.05 – 1.10 eq .

  • Reverse Addition: If homocoupling of the halide is the issue, ensure the halide is fully dissolved before adding the catalyst.

Visual: The Suzuki Catalytic Cycle & Failure Points

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Oxidation FAILURE: Ligand Oxidation (O2 Leak) -> Pd Black Pd0->Oxidation O2 Exposure TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex HomoCoup SIDE REACTION: Homocoupling TransMet->HomoCoup Excess O2/Base RedElim->Pd0 Cycle Repeats

Caption: The Suzuki-Miyaura catalytic cycle, highlighting critical failure points (red) where oxygen ingress leads to catalyst death or impurity formation.

Module 2: Process Engineering (Scale-Up)

Ticket #003: "We observed a dangerous temperature spike upon adding the catalyst."

Diagnosis: Uncontrolled Exotherm. Root Cause: The Suzuki reaction is exothermic. On a gram scale, heat dissipates to the oil bath. On a kilogram scale, the reaction mass retains heat, leading to thermal runaway which can boil the solvent (Toluene/Ethanol/Water) or decompose the catalyst.

Engineering Control (Dosing Strategy): Do not add all reagents at once (All-in-One). Adopt a Semi-Batch Protocol :

  • Charge: Reactor with Aryl Halide, Solvent, and Base. Heat to reaction temperature (e.g., 75°C).

  • Dose: Prepare a solution of the Boronic Acid and Catalyst (if stable in solution) or just the Boronic Acid.

  • Feed: Pump the Boronic Acid solution into the reactor over 1–2 hours .

  • Benefit: This limits the concentration of unreacted reagents, ensuring the reaction rate (and heat release) is controlled by the feed rate, not the intrinsic kinetics.

Ticket #004: "Yields fluctuate wildly between batches (60% - 90%)."

Diagnosis: Mass Transfer Limitation (Mixing). Root Cause: This reaction typically uses a biphasic solvent system (e.g., Toluene/Water or DME/Water) to dissolve the inorganic base (K2CO3). Poor mixing results in phase separation, starving the organic phase of the necessary hydroxide/carbonate ions required for transmetallation.

Solution:

  • Impeller Selection: Switch from a simple Anchor impeller (low shear) to a Pitched Blade Turbine (PBT) or High-Shear Impeller to create an emulsion.

  • Phase Transfer Catalysis: Add 1-5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a phase transfer catalyst, shuttling ions between the aqueous and organic layers, making the reaction less dependent on violent stirring.

Visual: Scale-Up Workflow & Safety Interlocks

ScaleUp Setup Reactor Setup (N2 Purge, PBT Impeller) BaseCharge Charge: Ar-Br + Solvent + Base Heat to 75°C Setup->BaseCharge Dosing Controlled Dosing: Boronic Acid (1-2 hrs) BaseCharge->Dosing Monitoring Temp IPC IPC Check: HPLC < 1% Ar-Br Dosing->IPC IPC->Dosing Fail (Add Time/Cat) Quench Quench & Phase Split (Remove Aq. Waste) IPC->Quench Pass

Caption: Optimized semi-batch workflow for >100g scale synthesis, prioritizing exotherm control and IPC (In-Process Control) validation.

Module 3: Downstream Processing (Purification)

Ticket #005: "The product is grey/brown. We cannot use chromatography at this scale."

Diagnosis: Residual Palladium Contamination.[1][2] Root Cause: Palladium binds tightly to the biaryl system. Chromatography is economically unviable for kg-scale production.

Remediation Protocol (The "No-Column" Approach):

  • Scavenger Wash: After phase separation, treat the organic layer with N-Acetyl Cysteine (NAC) or Thiol-functionalized Silica (SiliaMetS® Thiol) . Stir at 50°C for 2 hours, then filter.

  • Crystallization: this compound is a solid (MP: 87–90°C).

    • Solvent System: Ethanol (hot) -> Cool to 0°C.

    • Anti-solvent: If yield is low in pure Ethanol, dissolve in minimum Toluene, then slowly add Heptane or Hexane.

Data: Palladium Removal Efficiency Comparison
MethodCostPd Removal EfficiencyOperational DifficultyRecommendation
Column Chromatography High>99%High (Time/Solvent)Avoid on scale
Activated Carbon (Charcoal) Low50-80%High (Filtration issues)Good for pre-treatment
SiliaMetS® Thiol Medium>95%Low (Simple Filtration)Highly Recommended
Crystallization (EtOH) Low90%LowMandatory Step
Ticket #006: "The product oils out instead of crystallizing."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Root Cause: The solution is cooling too fast, or the impurity profile (homocoupled byproduct) is depressing the melting point.

Troubleshooting:

  • Seeding: At 5°C above the saturation point (approx 70°C), add 0.1 wt% pure seed crystals .

  • Cooling Ramp: Implement a linear cooling ramp: 0.5°C/min. Do not crash cool.

  • Solvent Polarity: If oiling persists in Ethanol/Water, switch to Isopropyl Alcohol (IPA) . The slightly lower polarity often favors crystal growth over oiling for lipophilic biaryls.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (2007). Discussion Addendum for: Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids. Org.[1][3] Synth. 84, 317. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup and Purification). Link

  • ChemicalBook. (n.d.). This compound Product Properties and Melting Point Data. Link

Sources

Technical Support Center: 4-Fluoro-4'-methoxybiphenyl NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket: #4F4MB-NMR-SOL[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Fluoro-4'-methoxybiphenyl . This guide addresses the most common tickets submitted by researchers: solubility failures, "ghost" peak splitting, and signal broadening.

This compound is a lipophilic, non-symmetric biphenyl . Its dual nature—a hydrophobic fluorinated ring and a polarizable methoxy ring—creates specific solvation requirements that differ from standard organic small molecules.[1][2]

Quick Data Reference
PropertyValueCritical NMR Note
Molecular Formula

202.22 g/mol
Physical State Solid (mp 87-90 °C)Requires mechanical disruption before solvation.[1][2]
LogP (Predicted) ~3.6Hydrophobic. Insoluble in

.[1][2]
Key 1H Signal

3.84 ppm (s, 3H)
Methoxy singlet; sensitive to water overlap in DMSO.[1]
Key 19F Signal

-117 ppm
Large coupling constants (

) will split Carbon signals.[1][2]

Troubleshooting Module: Solubility & Solvent Selection

User Issue: "My sample is cloudy or precipitating in the NMR tube."

Diagnosis: You are likely using a solvent that cannot overcome the crystal lattice energy of the biphenyl core, or the sample contains inorganic salts from the synthesis step.

Solvent Compatibility Matrix
SolventRatingUsage CasePotential Pitfalls
Chloroform-d (

)
Excellent Standard Choice. Good solubility for 1-10 mg samples.[1][2]Water peak at ~1.56 ppm is usually harmless.[1][2]
DMSO-d6 Good Required for high concentrations (>20 mg) or if sample is polar-contaminated.[1][2]High Risk: Water peak (~3.33 ppm) is close to OMe signal (3.84 ppm).[1][2] Viscosity broadens peaks.[1][2]
Dichloromethane-d2 (

)
Excellent Alternative if

signals overlap with sample.[1][2]
Volatile; requires tight capping to prevent evaporation during long 13C runs.[1][2]
Acetone-d6 Moderate Good solubility, but volatile.[1][2]Water peak at 2.84 ppm.[1][2]
Methanol-d4 /

FAIL Do Not Use. Compound will precipitate or form micellar aggregates.[1][2]
Decision Tree: Solvent Selection

SolventSelection start Start: Solid Sample solubility_check Is sample quantity > 20mg? start->solubility_check polar_impurities Are polar impurities suspected? solubility_check->polar_impurities No use_dmso USE: DMSO-d6 High Solubility / Viscous solubility_check->use_dmso Yes use_cdcl3 USE: Chloroform-d (CDCl3) Standard Resolution polar_impurities->use_cdcl3 No (Pure organic) polar_impurities->use_dmso Yes (Salts present) use_dcm USE: CD2Cl2 Alternative Shift Profile use_cdcl3->use_dcm If peaks overlap solvent

Figure 1: Logic flow for selecting the optimal deuterated solvent based on concentration and purity.

Troubleshooting Module: Spectral Anomalies

Issue A: "There are extra splitting patterns in my Carbon spectrum."

User Report: "My 13C spectrum shows doublets where I expect singlets. Is my sample contaminated?"

Technical Explanation: This is not contamination ; it is Heteronuclear Spin-Spin Coupling (


-coupling).[1][2] The Fluorine atom (

, spin 1/2, 100% abundance) couples strongly to Carbon atoms (

).

The Mechanism:

  • C-F (ipso): The carbon directly attached to Fluorine will appear as a massive doublet (

    
    ).[2]
    
  • C-F (ortho): Carbons next to the C-F bond split by

    
    .[2]
    
  • C-F (meta): Carbons two bonds away split by

    
    .[1][2]
    
  • C-F (para): The bridgehead carbon often shows a small doublet (

    
    ).[2]
    

Verification Protocol:

  • Check the coupling constant (

    
    ) in Hertz.[2][3]
    
  • If

    
    , it is the C-F bond.[2]
    
  • Solution: Run a

    
    -decoupled 
    
    
    
    experiment (e.g., C13{19F}) if your probe supports it to collapse these doublets into singlets.
Issue B: "The Methoxy peak (3.84 ppm) is misshapen or overlapping."

User Report: "I'm using DMSO-d6 and the OMe peak looks like a shoulder on a broad hump."

Technical Explanation: In DMSO-d6, the residual water peak appears at 3.33 ppm .[2] However, water is hygroscopic; as the sample absorbs atmospheric moisture, the water peak shifts downfield (towards higher ppm) due to hydrogen bonding. It can drift to 3.5 - 3.6 ppm , dangerously close to your methoxy singlet at 3.84 ppm .[1][2]

Corrective Action:

  • Dry the Sample: Lyophilize the solid to remove trace water.[2]

  • Solvent Swap: Switch to

    
     . Water in Chloroform appears at 1.56 ppm , completely clearing the aromatic/methoxy region.
    
  • Desiccants: Add activated molecular sieves (3Å or 4Å) directly to the NMR tube if using DMSO is mandatory.[2]

Advanced Workflow: Diagnosing Aggregation

Biphenyls are planar and aromatic, making them prone to


 stacking (aggregation) at high concentrations.[1][2] This causes peak broadening  and chemical shift changes .[2]
Workflow: Aggregation Check

AggregationCheck symptom Symptom: Broad Peaks step1 Check Shimming (Is TMS sharp?) symptom->step1 step2 Dilution Test (Dilute 50%) step1->step2 Yes (TMS sharp) result_shim Re-shim Magnet step1->result_shim No (TMS broad) result_agg Aggregation Confirmed Action: Heat to 40°C step2->result_agg Peaks Sharpen result_visc Viscosity Issue Action: Change Solvent step2->result_visc No Change

Figure 2: Step-by-step diagnostic for broad peaks. If dilution sharpens the peaks, the molecules were stacking.

Standard Operating Procedures (SOPs)

SOP-01: Sample Preparation for 1H NMR
  • Weighing: Measure 5–10 mg of this compound.

  • Solvation: Add 0.6 mL of

    
      (99.8% D).
    
  • Mixing: Vortex for 30 seconds. Ensure no solid specs remain at the bottom.

    • Note: If solids persist, sonicate for 1 minute.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool into the tube.

SOP-02: 19F NMR Acquisition
  • Frequency: Ensure the probe is tuned to 19F (approx. 376 MHz on a 400 MHz machine).

  • Spectral Width: Set to at least 200 ppm to capture the signal at -117 ppm and any potential inorganic fluoride impurities (usually near -120 to -150 ppm).[1][2]

  • Referencing: If no internal standard (like

    
    ) is used, the instrument will reference relative to the carrier frequency. Calibrate using the solvent lock signal.
    

References

  • Fulmer, G. R., et al. (2010).[4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8]

    • Use this to identify solvent residual peaks and water shifts.[9]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, this compound.

    • Source for physical properties and predicted solubility data.[10]

  • Reich, H. J. (2024).[2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][2]

    • Authoritative resource for J-coupling constants in fluorinated arom

Sources

Preventing decomposition of 4-Fluoro-4'-methoxybiphenyl during workup

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BIPH-4F4M-001 Subject: Prevention of Decomposition During Workup & Purification Status: Resolved / Guide Available

Executive Summary

4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) is a robust biaryl ether widely used in liquid crystal synthesis and medicinal chemistry. Chemically, the biphenyl core is highly stable. If you are observing "decomposition" during workup, it is statistically unlikely to be fragmentation of the product itself unless extreme conditions are employed.

Experience dictates that 90% of reported "decomposition" cases for this scaffold are actually misidentified process artifacts :

  • Ether Cleavage: Use of incompatible acids leading to demethylation.

  • Protodeboronation: Loss of boronic acid starting material (in Suzuki couplings) mistaken for product loss.

  • Homocoupling: Formation of inseparable byproducts (4,4'-difluoro- or 4,4'-dimethoxybiphenyl).

This guide provides a root-cause analysis and validated protocols to ensure isolation integrity.

Module 1: The Acid Trap (Chemical Decomposition)

The 4'-methoxy group is the most chemically vulnerable point of this molecule. While stable to bases and oxidants, it is susceptible to acid-catalyzed cleavage, converting your product into 4-fluoro-4'-hydroxybiphenyl .

The Mechanism of Failure

Under strong acidic conditions (especially with nucleophilic counter-ions like


 or 

), the ether oxygen is protonated, followed by

attack at the methyl group.
  • High Risk Reagents:

    
    , 
    
    
    
    ,
    
    
    , conc.
    
    
    ,
    
    
    .
  • Moderate Risk: Refluxing with conc.

    
     or 
    
    
    
    .[1]
  • Safe Zone: Dilute

    
     (1M) at Room Temperature (RT), 
    
    
    
    ,
    
    
    .

Diagnostic:

  • TLC: Appearance of a new, significantly more polar spot (phenol) that trails.

  • NMR: Disappearance of the singlet at ~3.8 ppm (

    
    ).
    
Protocol: Safe Acidic Quench

If your reaction requires an acidic quench (e.g., to remove pyridine or quench organolithiums), follow this buffered protocol:

  • Cool Down: Ensure reaction mixture is at 0°C.

  • Buffer Selection: Use Saturated Aqueous Ammonium Chloride (

    
    ) instead of mineral acids.
    
  • pH Control: If mineral acid is strictly required, use 1M HCl and monitor pH. Stop addition once pH reaches 3-4. Do not go to pH < 1.

  • Speed: Perform extraction immediately. Do not let the biphenyl sit in acidic aqueous emulsion overnight.

AcidCleavage Start Workup Condition StrongAcid Strong Acid (HBr/HI/BBr3) Start->StrongAcid High Risk WeakAcid Weak/Buffered (NH4Cl/1M HCl) Start->WeakAcid Recommended Protonation Ether Protonation (Reversible) StrongAcid->Protonation Safe This compound (INTACT) WeakAcid->Safe No Cleavage Cleavage SN2 Attack by X- (Irreversible) Protonation->Cleavage Heat or Nucleophile Product 4-Fluoro-4'-hydroxybiphenyl (DECOMPOSITION) Cleavage->Product

Figure 1: Mechanism of acid-mediated ether cleavage. Avoiding strong nucleophilic acids prevents the formation of the phenol byproduct.

Module 2: The "Ghost" Decomposition (Suzuki Coupling Issues)

If you are synthesizing this molecule via Suzuki-Miyaura coupling, "decomposition" is often a misinterpretation of the crude NMR.

Scenario: The Missing Mass

You expect 100% mass balance but recover only 60%. You assume the product decomposed.

  • Reality: You likely suffered Protodeboronation of the starting material (4-methoxyphenylboronic acid).

  • Outcome: The boronic acid converts to Anisole (volatile liquid), which is lost on the rotovap. The "decomposition" is actually just low conversion.

Scenario: The Unpurifiable Solid

You see a spot very close to your product on TLC that won't separate.

  • Reality: Homocoupling .

    • Oxidative conditions lead to 4,4'-dimethoxybiphenyl or 4,4'-difluorobiphenyl.

    • These have nearly identical

      
       values and solubility to your product.
      
Troubleshooting Table: Impurity vs. Decomposition
ObservationSuspected IssueRoot CauseVerification
Low Yield Product DecompositionUnlikely (Product is stable)Check aqueous phase for phenol (UV active).
Low Yield ProtodeboronationBoronic acid instabilityCrude NMR: Check for Anisole or Fluorobenzene peaks.
Complex NMR Homocoupling

in reaction
Check GC-MS for M+ mass (214 or 190 Da).
Black Oil Pd ContaminationPoor scavengingProduct is intact but trapped in Pd-black.
Module 3: Physical Recovery & Solubility

This compound is a lipophilic, crystalline solid (MP ~87°C). It is insoluble in water but highly soluble in DCM, Chloroform, and Ethyl Acetate.

Common User Error: Users often attempt to crystallize from pure Ethanol or Methanol. While possible, the 4-fluoro substituent decreases solubility compared to non-fluorinated analogues, leading to "oiling out" if the solvent is too hot or too concentrated.

Recommended Purification Protocol:

  • Extraction: Use Dichloromethane (DCM) . It solubilizes the biphenyl better than ether/heptane, ensuring efficient recovery from the aqueous phase.

  • Drying: Use

    
    .[2] Avoid 
    
    
    
    if you suspect trace acidity, though generally both are fine.
  • Recrystallization:

    • Solvent System: Hexanes/Ethyl Acetate (9:1) or pure Isopropyl Alcohol (IPA).

    • Method: Dissolve in minimum hot IPA. Cool slowly to RT, then 4°C.

    • Benefit: This removes trace homocoupled impurities better than column chromatography.

Frequently Asked Questions (FAQ)

Q1: Can I use 10% HCl to wash the organic layer? A: Yes, but keep it brief. Wash with cold 10% HCl to remove amine bases, then immediately wash with saturated


 to neutralize. Do not store the organic layer in contact with acid.

Q2: My product turned yellow on the rotovap. Did it decompose? A: Pure this compound is white/colorless. Yellowing usually indicates trace Palladium carryover (if Suzuki) or oxidation of minor impurities. The biphenyl core itself does not turn yellow upon decomposition (it turns into a phenol, which is also white). Treat with activated charcoal or a silica plug.

Q3: I used


 to remove a different protecting group, and my methoxy is gone. Why? 
A: 

is the gold standard reagent for cleaving methyl ethers [1].[3] It will quantitatively demethylate your 4'-methoxy group to the alcohol. You cannot use Lewis acids with this molecule if you intend to keep the methoxy group.
Decision Tree: Troubleshooting Workflow

Troubleshooting Problem Issue: 'Decomposition' Observed CheckTLC Step 1: Check TLC New Polar Spot? Problem->CheckTLC YesPolar Yes: More Polar Spot CheckTLC->YesPolar Yes NoPolar No: Spot Missing/Same Rf CheckTLC->NoPolar No AcidCheck Did you use Strong Acid (HBr, HI, BBr3)? YesPolar->AcidCheck MassCheck Check Mass Balance NoPolar->MassCheck Demethylation Diagnosis: Demethylation (Ether Cleavage) AcidCheck->Demethylation Yes PdTrap Diagnosis: Product Trapped in Pd Black or Emulsion AcidCheck->PdTrap No (Check Purity) MassCheck->PdTrap Good Mass, Bad Purity Volatile Diagnosis: Protodeboronation (Starting Material Loss) MassCheck->Volatile Low Mass Recovery

Figure 2: Troubleshooting logic flow to distinguish between chemical decomposition (demethylation) and process artifacts.

References
  • McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Alternative Synthesis of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocol Guide for Non-Suzuki Cross-Coupling Architectures Ticket ID: #BIPHENYL-450-39-5 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Decision Matrix

While the Suzuki-Miyaura coupling is the industry standard for synthesizing 4-Fluoro-4'-methoxybiphenyl , researchers often encounter bottlenecks regarding boronic acid instability (protodeboronation), cost of scaling fluorinated precursors, or purification difficulties derived from phosphine oxides.[1]

This guide details three high-value alternative methodologies: Negishi Coupling (for high reactivity), Decarboxylative Coupling (for precursor stability), and Direct C-H Arylation (for atom economy).[1]

Methodology Selection Dashboard

DecisionMatrix Start Start: Select Methodology Q1 Is the Boronic Acid unstable or expensive? Start->Q1 Q2 Is the substrate sterically hindered? Q1->Q2 Yes Q3 Is Atom Economy/Green Chemistry the priority? Q2->Q3 No Negishi METHOD A: Negishi Coupling (High Reactivity, Zn-based) Q2->Negishi Yes (High Reactivity needed) Decarb METHOD B: Decarboxylative (Stable Benzoic Acids) Q3->Decarb Stability Priority CH_Act METHOD C: Direct C-H Arylation (No Pre-functionalization) Q3->CH_Act Atom Economy Priority

Figure 1: Decision logic for selecting the optimal cross-coupling pathway based on substrate constraints and process goals.

Protocol A: Negishi Cross-Coupling (High Reactivity)

Context: The Negishi coupling utilizes organozinc reagents.[1][2] It is superior to Suzuki when dealing with electron-deficient halides or when the boronic acid counterpart is prone to protodeboronation.[1][2]

The System
  • Nucleophile: 4-Methoxyphenylzinc chloride (Generated in situ).[1][2]

  • Electrophile: 1-Fluoro-4-iodobenzene.[1][2]

  • Catalyst: Pd(PPh3)4 or Pd(dba)2/SPhos.[1][2]

Step-by-Step Protocol
  • Reagent Preparation (Zinc Species):

    • In a flame-dried Schlenk flask under Argon, dissolve 4-bromoanisole (1.0 equiv) in dry THF.

    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir for 30 mins to generate the aryllithium species.

    • Add a solution of anhydrous ZnCl2 (1.2 equiv, dried under vacuum at 140°C) in THF.

    • Warm to room temperature (RT) and stir for 30 mins. Result: 4-Methoxyphenylzinc chloride.[1][2]

  • Coupling Reaction:

    • To the organozinc solution, add 1-Fluoro-4-iodobenzene (0.9 equiv) and Pd(PPh3)4 (3-5 mol%).[1][2]

    • Heat to reflux (65°C) for 4–6 hours. Monitoring via GC-MS is recommended over TLC due to similar R_f values of biaryls and starting halides.[1][2]

  • Quench:

    • Cool to 0°C. Quench with 1M HCl (carefully, to destroy residual organometallics).

Troubleshooting Ticket: Negishi Failure Modes
Symptom Root Cause Analysis Corrective Action
No Reaction / Low Conversion Moisture in ZnCl2. Zinc chloride is extremely hygroscopic.[1][2] Even trace water kills the organozinc formation.[1][2]Must-Do: Fuse ZnCl2 under high vacuum with a heat gun until it melts, then cool under Argon before dissolving in THF.
Homocoupling (4,4'-Dimethoxybiphenyl) Oxidative coupling of the organolithium intermediate before transmetallation.[1][2]Ensure the n-BuLi addition is strictly at -78°C and the ZnCl2 transfer is rapid. Avoid oxygen ingress.[1][2]
Precipitate forms early Insoluble Zincate complex. Use a 1:1 mixture of THF/NMP (N-Methyl-2-pyrrolidone) to solubilize the zinc species if using higher concentrations (>0.5 M).[1][2]

Protocol B: Decarboxylative Cross-Coupling (Stable Precursors)

Context: This method utilizes benzoic acids, which are shelf-stable, non-toxic, and inexpensive compared to boronic acids or organometallics. It mimics the "Gooßen" protocol.[1][2]

The System
  • Nucleophile: 4-Fluorobenzoic acid (converted to Potassium 4-fluorobenzoate).[1][2]

  • Electrophile: 4-Bromoanisole.[1][2]

  • Catalyst System: PdI2 / CuI / 1,10-Phenanthroline.[1][2]

Step-by-Step Protocol
  • Salt Formation:

    • Treat 4-Fluorobenzoic acid with K2CO3 in methanol, evaporate to dryness to obtain Potassium 4-fluorobenzoate.[1][2] Critical: Remove all water.[1]

  • Reaction Setup:

    • Combine Potassium 4-fluorobenzoate (1.5 equiv), 4-Bromoanisole (1.0 equiv), PdI2 (1 mol%), CuI (3 mol%), and 1,10-Phenanthroline (3 mol%).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) and Toluene (mix 3:[1][2]1) to facilitate azeotropic water removal if needed.[1][2]

    • Add Molecular Sieves (3Å or 4Å).[1][2]

  • Execution:

    • Heat to 160°C for 16 hours. The high temperature is required for the decarboxylation step (extrusion of CO2).

Troubleshooting Ticket: Decarboxylative Issues

Q: My main product is Fluorobenzene (Proto-decarboxylation). Why? A: This is the most common failure mode.[2] The aryl-copper intermediate is protonated by trace water instead of transmetallating to the Palladium cycle.

  • Fix: Use strictly anhydrous NMP. Add 4Å molecular sieves to the reaction vessel. Ensure the potassium salt is dried under high vacuum for >4 hours before use.[2]

Q: The yield is stuck at <30%. A: Catalyst poisoning.[2] The CO2 extrusion can be slow.[1][2]

  • Fix: Increase the CuI loading to 10 mol%. Copper facilitates the decarboxylation step.[1][2] Ensure your system allows the release of CO2 pressure (do not seal the vessel too tightly if scale is large, but keep inert atmosphere).

Protocol C: Direct C-H Arylation (Emerging Technology)

Context: A "Holy Grail" method that avoids pre-functionalization of the anisole ring.[2] Recent advances (2024) utilizing Pd/S,O-ligands allow for non-directed C-H arylation of anisole with high selectivity.[1][2]

The System
  • Substrate: Anisole (Limiting reagent).[1][2][3]

  • Coupling Partner: 1-Fluoro-4-iodobenzene.

  • Catalyst: Pd(OAc)2 with S,O-ligand (e.g., thioether-acid ligands).[1][2]

Workflow Visualization

CH_Activation Substrate Anisole (Limiting Reagent) Step1 C-H Activation (Para-selective) Substrate->Step1 Reagent 4-Fluoroiodobenzene (1.5 equiv) Reagent->Step1 Cat Pd(OAc)2 + S,O-Ligand Ag2CO3 (Oxidant) Cat->Step1 Product This compound Step1->Product Major (>80%) Side Ortho-isomer (Minor) Step1->Side <10%

Figure 2: Pathway for direct C-H arylation.[1][2] Note the requirement for specific ligands to enforce para-selectivity.

Critical Note: This method requires strict control of the ligand environment to prevent ortho-arylation.[1][2] If the specific S,O-ligand is unavailable, revert to Method A (Negishi).

Purification & Characterization Guide

Target Data:

  • Compound: this compound[1][2]

  • CAS: 450-39-5[1][2]

  • Appearance: Colorless solid / White crystals.[1][2]

  • Melting Point: 89–90 °C [Ref 1].[1][2]

  • Solubility: Soluble in DCM, EtOAc, THF. Insoluble in Water.[1][2][4][5]

Separation Strategy

Scenario: You have a mixture of Product, Homocoupled byproduct (4,4'-dimethoxybiphenyl), and unreacted halide.

  • Workup:

    • Partition between Ethyl Acetate and Water.[1][2] Wash organic layer with Brine.[1][2] Dry over MgSO4.[1][2]

  • Crystallization (Recommended):

    • The product is a solid.[2][5][6] Recrystallization is often superior to chromatography for separating biaryls.[1][2]

    • Solvent System: Dissolve crude in minimum hot Ethanol (or Hexanes).[1][2] Cool slowly to 4°C.

    • Note: 4,4'-Dimethoxybiphenyl has a higher melting point (~170°C) and may precipitate first if present in large amounts.[1][2] Filter any high-melting solids while the solution is still warm if you suspect homocoupling.[1][2]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: Hexanes:EtOAc (95:5).[1][2] The fluorine atom does not significantly increase polarity, so the compound runs similarly to non-fluorinated analogs but faster than the homocoupled dimethoxy species.

References

  • Gooßen, L. J., et al. (2006).[2] "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Science, 313(5787), 662–664.

  • Negishi, E. (2011).[1][2] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764.

  • Deng, K.-Z., et al. (2024).[1][2][3] "Non-Directed C-H Arylation of Anisole Derivatives via Pd/S,O-Ligand Catalysis." Angewandte Chemie International Edition, 63(19), e202400689.[3]

  • PubChem. "this compound (Compound)."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2025.[1][2][7][8]

Sources

Challenges in the purification of fluorinated biphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Operator: Senior Application Scientist Ticket ID: F-BIPH-PUR-001

Welcome to the Fluorine Chemistry Technical Desk

You have reached the specialized support unit for fluorinated aromatics. Purifying fluorinated biphenyls presents a unique set of paradoxes: these compounds are often lipophilic yet polar, and they exhibit "sticky" aggregation behaviors that defy standard C18 chromatography logic.

This guide addresses the three most common "pain points" reported by our users: isomeric co-elution , crystallization "oiling out," and persistent metal catalyst contamination .

Module 1: Chromatography & Separation Logic

User Ticket: "I cannot separate my 2,2'-difluorobiphenyl isomer from the 2,4'-isomer using a standard C18 column. They co-elute regardless of the gradient."

Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions. Fluorinated biphenyl isomers often possess nearly identical hydrophobicity (logP), rendering C18 ineffective. The fluorine atoms induce a strong electronegative dipole that creates an electron-deficient cavity in the aromatic ring, a phenomenon known as the "Fluorine Effect" [1].

The Solution: Leverage


 and Fluoro-Specific Interactions 
You must switch to a stationary phase that interacts with the electron-deficient aromatic ring.

Recommended Protocol:

  • Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Biphenyl core-shell column.

    • Why? PFP phases engage in "fluoro-fluoro" interactions and strong

      
       stacking. The electron-deficient PFP ring on the column attracts the electron-rich regions of your biphenyls (or vice versa), creating selectivity based on shape and electronic density rather than just hydrophobicity [2].
      
  • Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Why? ACN is a

      
      -acidic solvent and can compete with the stationary phase for 
      
      
      
      -interactions, masking the separation effect. MeOH is "
      
      
      -neutral" and allows the unique column selectivity to dominate [3].
Decision Tree: Column Selection for Fluorinated Aromatics

ColumnSelection start START: Analyte Mixture isomers Are there positional isomers? start->isomers halogen Are there non-fluorinated halogens (Cl, Br)? isomers->halogen Yes c18 Standard C18 (Hydrophobic Separation) isomers->c18 No (Simple cleanup) pfp Pentafluorophenyl (PFP) (Shape/Electronic Selectivity) halogen->pfp Yes (Halogenated) biphenyl Biphenyl Phase (Enhanced Pi-Pi Stacking) halogen->biphenyl No (Only F)

Figure 1: Decision matrix for selecting HPLC stationary phases based on fluorinated analyte characteristics.

Selectivity Comparison Table
Stationary PhaseMechanism of ActionBest ForWarning
C18 (Alkyl) Hydrophobicity (Dispersive)General impurities, large polarity differences.Fails to resolve positional isomers of F-biphenyls.
PFP (Pentafluorophenyl) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, Dipole-Dipole, Shape Selectivity
Positional isomers, halogenated aromatics.Requires "

-neutral" solvents (MeOH) for max effect.
Biphenyl Strong

Stacking
Compounds with conjugated systems, steroids.Retains aromatic impurities very strongly; requires long wash steps.
Module 2: Crystallization & Solid State Issues

User Ticket: "My product separates as an oil instead of crystals, or it crashes out immediately upon cooling."

Diagnosis: Fluorinated biphenyls exhibit a "solubility cliff." They are often highly soluble in non-polar solvents (Hexane/Toluene) but insoluble in polar protic solvents. The "oiling out" occurs when the anti-solvent is added too quickly or the temperature gap is too wide, causing liquid-liquid phase separation before nucleation [4].

The Solution: The "Binary Polarity" Method You need a solvent system that balances the lipophilicity of the biphenyl core with the polarity induced by the C-F bonds.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution (Solvent A): Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: If the compound is highly fluorinated (>4 F atoms), you may need a small amount of Toluene or THF as the primary solvent.

  • Anti-Solvent Addition (Solvent B): While maintaining a gentle boil, add Water (if using alcohols) or Hexane (if using Toluene) dropwise.

  • The Cloud Point: Stop adding Solvent B exactly when a persistent cloudiness appears.

  • Clarification: Add one final drop of Solvent A to clear the solution.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel to slow the cooling rate. Do not use an ice bath immediately.

Workflow: Preventing "Oiling Out"

Recrystallization crude Crude Solid dissolve Dissolve in Hot Polar Solvent (EtOH/IPA) crude->dissolve check Is it fully dissolved? dissolve->check check->dissolve No (Add more heat/solvent) antisolvent Add Anti-Solvent (Water/Hexane) Dropwise check->antisolvent Yes cloud Cloud Point Reached? antisolvent->cloud cloud->antisolvent No clear Add 1 drop Solvent A to clear cloud->clear Yes cool Slow Cool to RT (No Ice yet) clear->cool

Figure 2: Step-by-step logic for the "Binary Polarity" recrystallization method to avoid oiling out.

Module 3: Post-Synthesis Cleanup (Suzuki Coupling)

User Ticket: "I synthesized my fluorinated biphenyl via Suzuki coupling, but the product is grey/brown, and NMR shows broad peaks. Yield is lower than expected."

Diagnosis: The color and broadening are classic signs of residual Palladium (Pd) and paramagnetic impurities. Fluorinated biphenyls can coordinate with Pd species, making simple filtration insufficient. Furthermore, "protodeboronation" (loss of the boron group before coupling) is a common side reaction in fluorinated substrates [5].

The Solution: Scavenger Resins & Silica Filtration Do not rely on crystallization alone to remove Pd.

Cleanup Protocol:

  • Scavenger Treatment: After the reaction, dilute the mixture with Ethyl Acetate. Add Silica-supported Thiol (Si-Thiol) or a specialized scavenger like Quadrapure TU .

    • Dosage: 50 wt% relative to the crude mass.

    • Time: Stir at 40°C for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite packed on top of a thin layer of activated charcoal.

  • Wash: Wash the pad with copious Ethyl Acetate.

  • Verification: Check the filtrate color. It should be pale yellow or colorless. If still dark, repeat with fresh charcoal.

References
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016).

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. ResearchGate. (2025).

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Dept. of Chemistry.

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. (2023).

Technical Support Center: NMR Interpretation for 4-Fluoro-4'-methoxybiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Complex Splitting & Assignment in Fluorinated Biphenyls Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Deceptive Simple" Scaffold

Welcome to the technical support hub for the 4-Fluoro-4'-methoxybiphenyl scaffold. While this structure appears chemically simple—two para-substituted phenyl rings—it presents a "perfect storm" of NMR challenges:

  • Spin-Spin Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) acts as a "second proton type," splitting signals across both
    
    
    and
    
    
    spectra.[1]
  • Conformational Dynamics: The biphenyl bond exhibits restricted rotation (atropisomerism), leading to potential line broadening.

  • Electronic Asymmetry: The push-pull nature (Methoxy donor vs. Fluoro acceptor) distorts the aromatic region.

This guide addresses the three most common support tickets we receive regarding this scaffold.

Module 1: Troubleshooting the Aromatic Region

User Question: "I synthesized a this compound derivative. I expect two clear AA'BB' doublets in the aromatic region, but the region between 7.0–7.6 ppm is a mess of overlapping multiplets. Is my compound impure?"

Technical Diagnosis: Your compound is likely pure. You are observing Heteronuclear


 Coupling . Unlike a standard para-substituted benzene (which gives a clean doublet), the protons on the fluorine-bearing ring couple to the fluorine atom.
  • Ortho-protons (to F): Split by both the meta-proton (

    
     Hz) AND the fluorine (
    
    
    
    Hz). This often creates a pseudo-triplet or complex multiplet.
  • Meta-protons (to F): Split by the ortho-proton (

    
    ) and the fluorine (
    
    
    
    Hz).

Resolution Protocol:

  • Run a

    
    F-Decoupled Proton Experiment (
    
    
    
    ):
    • Why: This collapses the F-coupling. The complex multiplets on the F-ring will simplify into standard doublets, matching the Methoxy-ring protons.

    • Hardware Requirement: A probe capable of tuning to

      
      F on the decoupling channel (often requires a specialized H/F/C probe or reconfiguration).
      
  • Analyze the Coupling Constants (If decoupling isn't available): Use the following logic to deconstruct the multiplet manually:

Proton PositionMultiplicity (Theoretical)Observed AppearanceTypical

Values
Ortho to F ddd (doublet of doublets of doublets)Pseudo-triplet / Broad Multiplet

Hz,

Hz
Meta to F dddDistorted Doublet

Hz,

Hz
Methoxy Ring dd (AA'BB')Clean Doublets

Hz (No F-coupling)
Module 2: The "Missing" Carbon Signals

User Question: "In my


 spectrum, I cannot find the ipso-carbon attached to the Fluorine. Also, my peak count is higher than expected. What is happening?"

Technical Diagnosis: This is a classic manifestation of Giant C-F Coupling (


) . The 

F nucleus splits carbon signals with coupling constants so large that the peaks are often mistaken for impurities or lost in the baseline due to intensity distribution.

The "Ghost" Peak Phenomenon: The carbon directly attached to fluorine (C4) is split into a doublet with a


-value of ~245 Hz. This spreads the signal intensity over a wide range, lowering the signal-to-noise (S/N) ratio, making it easy to miss.

Reference Data:


 Splitting Patterns 
Based on this compound in CDCl

Carbon PositionRelative to FSplitting PatternCoupling Constant (

)
Chemical Shift (

)
C-4 (Ipso) Direct BondDoublet (

)
~244 Hz ~161.9 ppm
C-3, C-5 OrthoDoublet (

)
~21 Hz ~115.3 ppm
C-2, C-6 MetaDoublet (

)
~8.0 Hz ~128.0 ppm
C-1 ParaDoublet (

)
~3.4 Hz ~136.7 ppm

Resolution Protocol:

  • Increase Scans (NS): The ipso-carbon doublet has 50% intensity per leg compared to a singlet. You need

    
     the scans to achieve the same S/N.
    
  • Look for "Twins": Search for two small peaks separated by exactly ~244 Hz (approx. 60 ppm at 100 MHz field strength).

  • Use

    
    F-Decoupled Carbon (
    
    
    
    ):
    If your spectrometer has a triple-resonance probe (TXO/TBI), this experiment will collapse all doublets into singlets, recovering peak height.
Module 3: Structural Dynamics & Assignment Logic

User Question: "My peaks look broad, and I'm struggling to distinguish which ring is which. How do I definitively assign the protons?"

Technical Diagnosis: Broadening suggests Restricted Rotation around the biphenyl C1-C1' bond. If bulky substituents are added ortho to the biphenyl linkage, the molecule cannot rotate freely, leading to atropisomerism or intermediate exchange on the NMR timescale.

Workflow: The Assignment Logic Tree Use this decision matrix to guide your experiments.

NMR_Workflow Start Start: Complex 1H/13C Spectrum CheckSplitting Are aromatic peaks split into multiplets? Start->CheckSplitting FCoupling Suspect 19F Coupling CheckSplitting->FCoupling Yes CheckBroad Are peaks broad (undefined multiplicity)? CheckSplitting->CheckBroad No Decouple Run 1H{19F} Experiment FCoupling->Decouple VT_NMR Run Variable Temp (VT) NMR (Heat to 50-60°C) CheckBroad->VT_NMR Yes Assignment Need to assign Ring A vs Ring B? CheckBroad->Assignment No HOESY Run 1H-19F HOESY (Spatial connectivity) Assignment->HOESY Direct F-H correlation COSY Run 1H-1H COSY (Trace spin systems) Assignment->COSY Identify isolated spin systems

Caption: Decision matrix for troubleshooting spectral anomalies in fluorinated biphenyls.

Definitive Assignment Technique:


 HOESY 
Standard NOESY only shows H-H interactions. To prove which protons are on the Fluorine ring:
  • Run HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

  • Look for cross-peaks between the

    
    F signal (-117 ppm) and the Ortho-protons  (approx 7.5 ppm).
    
  • Result: The protons showing a HOESY correlation to F belong to Ring A. The protons showing NOE to the Methoxy group (3.84 ppm) belong to Ring B.

References & Validated Sources
  • Chemical Shifts & Coupling Data (this compound):

    • Source: National Institutes of Health (NIH) PubChem. "this compound Spectral Information."

    • URL:[Link]

  • 
    F Coupling Constants (General Aromatic Systems): 
    
    • Source: Reich, H. J. (University of Wisconsin). "Coupling Constants: Fluorine-Proton and Fluorine-Carbon."[2][3][4][5]

    • URL:[Link]

  • Variable Temperature NMR for Restricted Rotation:

    • Source: University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution."

    • URL:[Link]

  • 
    F Decoupling Techniques: 
    
    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Elsevier Science).

    • Context: See Chapter 5 regarding heteronuclear decoupling and triple resonance probes.

Sources

Technical Support Center: 4-Fluoro-4'-methoxybiphenyl Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4F4M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Achieving high purity (>99.5%) for 4-Fluoro-4'-methoxybiphenyl (CAS: 450-39-5) requires a multi-stage control strategy. The synthesis, typically a Suzuki-Miyaura coupling, is prone to three specific impurity classes: homocoupling byproducts (4,4'-difluorobiphenyl or 4,4'-dimethoxybiphenyl), protodeboronation byproducts , and residual palladium (Pd).

This guide provides a self-validating purification workflow. It moves beyond standard chromatography, integrating upstream reaction control with downstream crystallization and scavenging protocols.[2]

Phase 1: Diagnostic & Quick Fix Matrix

Use this table to identify your specific purity issue based on analytical observations.

Observation (TLC/HPLC)Probable ImpurityRoot CauseImmediate Action
Spot directly above product Homocoupling (Biaryl)Dissolved Oxygen in solventDegas solvents; Switch to Phase 2 protocol.[1]
Spot far below product ProtodeboronationHydrolysis of Boronic AcidReduce water ratio; Check base stoichiometry.
Grey/Brown solid color Residual PalladiumInefficient work-upDo not crystallize yet. Use Scavenger (Phase 3).[1]
Oiling out during cooling SupersaturationSolvent BP > Product MPSwitch crystallization solvent (Phase 4).

Phase 2: Upstream Control (Reaction Optimization)

Purity starts in the flask. Preventing homocoupling is easier than separating it.

The Mechanism of Failure: Homocoupling competes with cross-coupling when oxygen is present. It oxidizes the Pd(0) species or the arylboronic acid, leading to symmetric biaryls (e.g., 4,4'-dimethoxybiphenyl) that are structurally similar to your product and difficult to separate by crystallization.

Protocol: The "Freeze-Pump-Thaw" Standard[1]
  • Solvent Prep: Do not rely on simple sparging (bubbling gas).[1] For high purity, use the Freeze-Pump-Thaw method for your solvent system (typically Toluene/Water or Dioxane/Water).[1]

    • Cycle: Freeze solvent in liquid N₂, apply vacuum, seal, thaw in warm water. Repeat 3x.

  • Stoichiometry: Use a slight excess of the aryl bromide (1.0 eq) relative to the boronic acid (0.95 eq) if the boronic acid homocouple is your main impurity. It is often easier to wash away unreacted halide than the symmetric biaryl.[1]

  • Base Addition: Add the base (e.g.,

    
    ) after degassing to prevent premature activation of the boronic acid.
    

Phase 3: Catalyst Removal (The "Midstream" Fix)

Chromatography alone is insufficient for Pd removal. It typically leaves 50-100 ppm of Pd, which is unacceptable for pharmaceutical intermediates.

Workflow: Scavenging vs. Adsorption

Pd_Removal Start Crude Reaction Mixture Filter Celite Filtration (Hot Toluene) Start->Filter Decision Color Check: Is filtrate clear? Filter->Decision Scavenger Add SiliaMetS® Thiol (or equivalent) Decision->Scavenger No (Dark/Grey) Charcoal Activated Charcoal (Reflux 1h) Decision->Charcoal No (Cost sensitive) FinalFilter Fine Filtration (0.45 micron) Decision->FinalFilter Yes (Clear) Scavenger->FinalFilter Charcoal->FinalFilter

Caption: Decision tree for Palladium removal. Scavengers are preferred for high-value intermediates; charcoal is suitable for bulk scale.[1]

Step-by-Step Scavenging Protocol:
  • Dissolve crude material in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 eq relative to Pd loading).[1]

  • Stir at 50°C for 4 hours .

  • Filter through a pad of Celite.[1]

  • Concentrate.[1][3][4] The resulting oil/solid should be white or pale yellow.[1] If grey, repeat.

Phase 4: Crystallization (The "Downstream" Polish)

This compound has a melting point of ~89-90°C [1].[1] This relatively sharp MP makes it an excellent candidate for recrystallization.

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) 100%High Best balance.[1] Dissolves well hot (

), poor solubility cold.
Heptane / EtOAc 9:1Medium Good for removing non-polar impurities.[1]
Methanol 100%Low Solubility often too low even at boil; requires large volumes.[1]
Recrystallization Protocol (Ethanol Method):
  • Dissolution: Place crude solid in a flask with a stir bar. Add Ethanol slowly while heating to reflux (

    
    ).
    
  • Saturation Point: Add solvent just until the solid dissolves.[1] Add an extra 5% volume to prevent premature crashing.

  • Hot Filtration: If insoluble particles remain (dust/salts), filter rapidly through a pre-warmed glass funnel.[1]

  • Controlled Cooling:

    • Step A: Remove from heat and place on a wood/cork surface (insulator).[1] Let cool to RT (25°C) over 1 hour.

    • Step B: Transfer to an ice bath (0-4°C) for 30 minutes.

    • Warning: Do not plunge hot flask into ice; this causes "oiling out" (trapping impurities).[1]

  • Harvest: Filter crystals. Wash with cold (-20°C) Ethanol .

  • Drying: Vacuum dry at

    
    .
    

Phase 5: Advanced Troubleshooting (FAQ)

Q: I see a persistent yellow color even after recrystallization.

  • A: This is likely a trace conjugated impurity or oxidized phenol derivative.[1] Perform a silica plug filtration before crystallization.[1] Dissolve in minimal DCM, pass through a short pad of silica gel, elute with 10% EtOAc/Hexane, concentrate, then crystallize.

Q: My yield drops significantly after crystallization.

  • A: You likely used too much solvent. This compound has moderate solubility in alcohols.[1] Collect the "mother liquor" (the filtrate), concentrate it to half volume, and repeat the cooling process to harvest a "second crop."

Q: How do I confirm the absence of the homocoupled impurity?

  • A: Use Quantitative 19F-NMR .

    • Product (this compound): Signal at approx -117 ppm .[1]

    • Impurity (4,4'-difluorobiphenyl): Signal shift will be distinct (approx -115 ppm ).[1]

    • Note: 1H-NMR is often insufficient due to overlapping aromatic signals in the 7.0-7.6 ppm region.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]1]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]1]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development, 9(2), 198–205. [Link]1]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Fluoro vs. 4-Chloro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In biaryl scaffold optimization, the choice between 4-fluoro-4'-methoxybiphenyl (1-F) and 4-chloro-4'-methoxybiphenyl (1-Cl) represents a critical decision point between synthetic accessibility and metabolic stability .

  • The Chloro-Analog (1-Cl): The "Synthetic Workhorse." It undergoes facile oxidative addition with Palladium (Pd), making it the preferred substrate for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Heck couplings.

  • The Fluoro-Analog (1-F): The "Metabolic Shield." The C–F bond is inert to standard Pd-catalysis, serving as a robust blocking group against CYP450-mediated oxidation. Activation of 1-F requires specialized Nickel (Ni) catalysis or high-energy conditions.

This guide delineates the mechanistic divergence of these two analogues and provides validated protocols for their respective activations.

Physical-Chemical Properties & Bond Energetics[1][2][3][4]

The reactivity difference is rooted in the bond dissociation energy (BDE) and the bond length. The 4'-methoxy group (Electron Donating Group, EDG) increases electron density in the biphenyl system, making oxidative addition generally slower for both halogens compared to electron-deficient systems, but the disparity between F and Cl remains the governing factor.

Table 1: Physicochemical Comparison
FeatureThis compound4-Chloro-4'-methoxybiphenylImpact on Reactivity
Bond Energy (C–X) ~115–120 kcal/mol~80–95 kcal/molC–Cl breaks easier. C–F is thermodynamically stable.
Bond Length 1.35 Å1.74 ÅC–Cl is more accessible to metal centers.
Electronegativity 4.0 (Pauling)3.16 (Pauling)F creates a stronger dipole but shorter bond; Cl is more polarizable.
Pd(0) Oxidative Addition Inert (Kinetically forbidden)Facile (Standard mechanism)1-Cl couples; 1-F remains intact.
Metabolic Liability Low (Blocks para-oxidation)Moderate (Lipophilic, potential toxicity)1-F is preferred for DMPK optimization.

Synthetic Reactivity: The Divergence

The Chloro-Route: Palladium Dominance

The C–Cl bond in 1-Cl is weak enough to undergo oxidative addition to Pd(0) species, especially when supported by electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). The 4'-methoxy group deactivates the ring slightly, but this is easily overcome by using bulky, electron-rich ligands.

  • Primary Utility: Modular building block.

  • Key Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).

The Fluoro-Route: Nickel Necessity

The C–F bond in 1-F is too strong for Pd. To functionalize this position, one must switch to Nickel (Ni) . Ni(0) is smaller and more nucleophilic, allowing it to access the C–F antibonding orbital or operate via Single Electron Transfer (SET) radical mechanisms.

  • Primary Utility: Final drug candidate (inert handle) or specialized coupling.

  • Key Reactions: Ni-catalyzed Kumada or Suzuki coupling (specialized conditions).

Visualization: Reactivity Decision Tree

ReactivityTree Start Substrate Selection Choice Target Outcome? Start->Choice Cl_Analog 4-Chloro-Analog (1-Cl) Choice->Cl_Analog Synthetic Flexibility F_Analog 4-Fluoro-Analog (1-F) Choice->F_Analog Biological Stability Pd_Cat Standard Pd Catalysis (Pd(dba)2 / XPhos) Cl_Analog->Pd_Cat Weak C-Cl Bond Coupling C-C or C-N Bond Formation (High Yield) Pd_Cat->Coupling Metabolism Metabolic Stability Study F_Analog->Metabolism Inert C-F Bond Ni_Cat Specialized Ni Catalysis (Ni(COD)2 / PCy3) F_Analog->Ni_Cat Requires Activation Activation C-F Activation / Functionalization (Difficult / Specialized) Ni_Cat->Activation

Figure 1: Decision matrix for selecting between Chloro- and Fluoro-biphenyls based on downstream requirements.

Experimental Protocols

The following protocols demonstrate the "Standard" vs. "Advanced" reactivity profiles.

Protocol A: Pd-Catalyzed Amination of 1-Cl (Buchwald-Hartwig)

Demonstrates the ease of displacing the Chloride.

Objective: Convert 4-chloro-4'-methoxybiphenyl to an aniline derivative.

  • Reagents:

    • Substrate: 4-Chloro-4'-methoxybiphenyl (1.0 equiv)

    • Amine: Morpholine (1.2 equiv)

    • Catalyst: Pd2(dba)3 (1 mol%)

    • Ligand: XPhos (2 mol%) – Critical for electron-rich aryl chlorides.

    • Base: NaOtBu (1.4 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.

    • Evacuate and backfill with Argon (3x).

    • Add Toluene, the aryl chloride, and morpholine via syringe.

    • Heat to 80–100 °C for 4–12 hours.

    • Observation: Reaction turns dark orange/brown. Conversion is typically >95%.

  • Mechanism: Classical Pd(0)/Pd(II) cycle. The EDG (methoxy) slows oxidative addition slightly, but XPhos accelerates it.

Protocol B: Ni-Catalyzed Amination of 1-F (C-F Activation)

Demonstrates the difficulty of displacing the Fluoride.

Objective: Convert this compound to an aniline derivative (requires breaking C-F).

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Amine: Morpholine (1.5 equiv)

    • Catalyst: Ni(COD)2 (10 mol%) – Air sensitive! Glovebox required.

    • Ligand: PCy3 (20 mol%) or IPr (NHC ligand).

    • Base: LiOtBu or K3PO4 (2.0 equiv)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • Strict anaerobic conditions are required. Prepare in a glovebox.

    • Mix Ni(COD)2 and Ligand in Dioxane to form the active catalyst (often yellow/orange).

    • Add the fluoro-biphenyl, amine, and base.

    • Seal in a pressure tube and heat to 100–120 °C for 16–24 hours.

    • Note: Yields are often lower (60-80%) compared to the Chloro-analog.

  • Mechanism: Likely involves a radical pathway or a high-energy transition state for oxidative addition to Ni(0), followed by

    
    -fluoride elimination or exchange.
    

Mechanistic Comparison (Pd vs Ni)

The fundamental difference lies in the Oxidative Addition (OA) step.

  • Pd-Pathway (Cl): Concerted, 3-centered transition state. Feasible for C-Cl.

  • Ni-Pathway (F): Often involves Single Electron Transfer (SET) or

    
    -coordination followed by C-F bond stretch. Ni is more electropositive and forms stronger bonds with F (Ni-F > Pd-F), driving the thermodynamics.
    

Mechanism cluster_Pd Palladium Cycle (C-Cl) cluster_Ni Nickel Cycle (C-F) Pd0 L-Pd(0) OA_Pd Oxidative Addition (Facile) Pd0->OA_Pd + Ar-Cl PdII L-Pd(II)-Cl OA_Pd->PdII Ni0 L-Ni(0) OA_Ni Oxidative Addition (Difficult/Radical) Ni0->OA_Ni + Ar-F NiII L-Ni(II)-F OA_Ni->NiII

Figure 2: Mechanistic divergence. Pd cycles efficiently with Cl; Ni is required to break the strong C-F bond.

References

  • Bond Energetics: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-F vs C-Cl BDE).
  • Pd-Catalyzed Amination (Chloro-Arene)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ni-Catalyzed C-F Activation

    • Tobisu, M., & Chatani, N. (2016). "Cross-Couplings Using C–O and C–N Bonds." Accounts of Chemical Research.
    • Xu, L., et al. (2018). "Nickel-Catalyzed Amination of Aryl Fluorides." Chemical Science. (Specific protocols for 4-fluoroanisole derivatives). Link

  • Metabolic Stability

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Comparative Guide: Suzuki Coupling of Fluorinated vs. Chlorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Activation Wall

For process chemists and medicinal scientists, the choice between aryl chlorides (Ar-Cl) and aryl fluorides (Ar-F) in Suzuki-Miyaura coupling represents a shift from kinetic optimization to thermodynamic activation .

While Ar-Cl coupling is now a standard operation—solved largely by ligand design (Buchwald/Hartwig)—Ar-F coupling remains a methodology frontier. The Carbon-Fluorine bond (


) is thermodynamically stable to standard Palladium catalysis. Consequently, coupling Ar-F requires a fundamental switch in metal center (usually to Nickel) and often the use of Lewis Acid activators.

This guide objectively compares the performance, mechanistic demands, and experimental protocols for both substrates.

Fundamental Physics: The Bond Energy Barrier

The primary differentiator is the bond dissociation energy (BDE) and the resulting barrier to oxidative addition.

FeatureAryl Chloride (Ar-Cl)Aryl Fluoride (Ar-F)Impact on Coupling
Bond Energy (BDE) ~96 kcal/mol~116 kcal/molAr-F is ~20 kcal/mol more stable; inert to standard Pd(0).
Bond Length 1.74 Å1.35 ÅShorter C-F bond allows poor orbital overlap with large metals (Pd).
Electronic Nature Moderate ElectrophilePoor ElectrophileAr-F requires electron-poor rings or Lewis Acid assistance.
Preferred Metal Palladium (Pd) Nickel (Ni) Ni is smaller, more nucleophilic, and forms stronger metal-fluoride bonds.

Aryl Chlorides: The Ligand-Controlled Standard

Status: Mature Technology / High Reliability

Coupling Ar-Cl is no longer a challenge of possibility, but of efficiency. The historical lethargy of Ar-Cl towards oxidative addition has been overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

Mechanistic Insight

Bulky ligands like SPhos promote the formation of the monoligated


 species, which is significantly more reactive toward oxidative addition than the bis-ligated complex. The electron-rich nature of the phosphine increases the electron density on Pd, raising the HOMO energy to match the Ar-Cl LUMO.
Optimized Protocol (Ar-Cl)

Based on Buchwald-type conditions.

Reagents:

  • Substrate: 1.0 equiv Aryl Chloride

  • Boronic Acid: 1.2 equiv Aryl Boronic Acid

  • Catalyst: 0.5–1.0 mol% Pd(OAc)₂

  • Ligand: 1.0–2.0 mol% SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: 2.0 equiv K₃PO₄

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Charge: Add Pd(OAc)₂, SPhos, Boronic Acid, and Base to a reaction vial.

  • Purge: Evacuate and backfill with Argon (x3). Note: While SPhos is air-stable, the active Pd(0) species is not.

  • Solvent: Add degassed Toluene/Water. Add Ar-Cl (if liquid) via syringe.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

  • Validation: Monitor by LCMS. Conversion is typically >95% with <5% homocoupling.

Aryl Fluorides: The Nickel-Catalyzed Frontier

Status: Specialized Application / High Barrier

Ar-F coupling is rare in routine synthesis because the C-F bond is often stronger than the C-C bond being formed. Palladium is ineffective here. Success requires Nickel (Ni) , which possesses a smaller atomic radius and higher nucleophilicity, allowing it to access the high-energy transition state required for C-F cleavage.

Mechanistic Insight

Unlike Pd, the oxidative addition of Ni(0) into C-F bonds often does not follow a concerted pathway. It frequently involves:

  • 
    -Coordination:  The Ni complex coordinates to the 
    
    
    
    -system of the arene.
  • Lewis Acid Assistance: Additives like

    
     or 
    
    
    
    can pull electron density from the Fluorine, weakening the C-F bond (Fluorine abstraction).
  • Thermodynamic Sink: The formation of the Ni-F bond is strong, driving the reaction forward, but the subsequent transmetallation can be sluggish due to the strength of the Ni-F species.

Optimized Protocol (Ar-F Activation)

Based on Ni/Lewis Acid activation strategies.

Reagents:

  • Substrate: 1.0 equiv Aryl Fluoride (Electron-deficient preferred)

  • Boronic Ester: 1.5 equiv Aryl Boronic Pinacol Ester (Boronic acids can be problematic with Ni sensitivity)

  • Catalyst: 5–10 mol% Ni(COD)₂

  • Ligand: 10–20 mol% PCy₃ (Tricyclohexylphosphine)

  • Additive: 20 mol% ZrF₄ (Zirconium(IV) fluoride) - Critical for activation

  • Base: 2.0 equiv CsF

  • Solvent: Dioxane (Anhydrous)

Workflow:

  • Glovebox: Ni(COD)₂ is extremely air-sensitive. Setup must occur in a glovebox or under rigorous Schlenk conditions.

  • Mix: Combine Ni(COD)₂, PCy₃, ZrF₄, Base, and Boronic Ester.

  • Inject: Add Ar-F and Dioxane.

  • Reaction: Seal and heat to 100–120 °C for 12–24 hours.

  • Workup: Filter through Celite immediately upon cooling to remove metal salts.

Visualizing the Mechanism: Pd vs. Ni

The following diagram contrasts the standard Pd-cycle for Chlorides against the assisted Ni-cycle for Fluorides.

SuzukiComparison cluster_Pd Aryl Chloride (Pd-Catalyzed) cluster_Ni Aryl Fluoride (Ni-Catalyzed) Pd0 Pd(0)-L (Active Species) OxAdd_Cl Oxidative Addition (Rate Limiting) Pd0->OxAdd_Cl Ar-Cl PdII_Cl L-Pd(II)-Cl OxAdd_Cl->PdII_Cl TM_Cl Transmetallation PdII_Cl->TM_Cl Ar-B(OH)2 RE_Cl Reductive Elimination TM_Cl->RE_Cl RE_Cl->Pd0 Product Ni0 Ni(0)-L (Nucleophilic) Coord η2-Coordination (Pre-activation) Ni0->Coord Ar-F OxAdd_F Oxidative Addition (Lewis Acid Assisted) Coord->OxAdd_F + ZrF4 NiII_F L-Ni(II)-F OxAdd_F->NiII_F TM_F Transmetallation (Slow) NiII_F->TM_F Ar-BPin TM_F->Ni0 Product

Caption: Comparative catalytic cycles. Note the extra coordination/activation steps required for Ar-F (Right) compared to the streamlined Ar-Cl cycle (Left).

Chemoselectivity: The "Real World" Scenario

In pharmaceutical development, the goal is rarely to couple the C-F bond. Instead, researchers often couple a C-Cl bond in the presence of a C-F bond (using Fluorine as a metabolic blocker or bioisostere).

Decision Matrix:

Substrate StructureGoalRecommended SystemOutcome
Ar-Cl Couple ClPd(OAc)₂ / SPhosExcellent Yield.[1]
Ar-F Couple FNi(COD)₂ / PCy₃ / ZrF₄Moderate Yield. Harsh conditions.
Cl-Ar-F (Both present)Couple Cl only Pd(OAc)₂ / XPhos 100% Selectivity. Pd will not touch C-F.
Cl-Ar-F (Both present)Couple F onlyNot feasible directlyNi will activate Cl before F.
Why this matters

The inertness of the C-F bond to Palladium is a feature , not a bug. It allows the installation of fluorine early in a synthetic sequence, with subsequent couplings occurring at weaker halide sites (Cl/Br/I).

References

  • Aryl Chloride Activation (Pd)

    • Title: Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685–4696.
    • URL:[Link]

  • Aryl Fluoride Activation (Ni)

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organoboron Reagents.[2][3][4][5][6]

    • Source: Tobisu, M.; Xu, T.; Shimasaki, T.; Chatani, N. J. Am. Chem. Soc.2011, 133, 19505–19511.
    • URL:[Link]

  • Lewis Acid Assistance

    • Title: Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.[3][4][5][6]

    • Source: Xu, T.; Tobisu, M.; Chatani, N. Angew. Chem. Int. Ed.2023 (Review Context).
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: Bond Dissociation Energies of Organic Molecules.[2][7]

    • Source: Blanksby, S. J.; Ellison, G. B. Acc.[7] Chem. Res.2003 , 36, 255–263.

    • URL:[Link]

Sources

The Fluorine Effect: Comparative Bioactivity of 4-Fluoro-4'-methoxybiphenyl vs. 4-Methoxybiphenyl

[1][2]

Executive Summary: The "Para-Block" Strategy

In medicinal chemistry, the transition from a non-fluorinated scaffold to its fluorinated analog is rarely accidental. This guide analyzes the structural and biological shift between 4-Methoxybiphenyl (4-MBP) and its fluorinated analog, 4-Fluoro-4'-methoxybiphenyl (4-F-MBP) .[1][2]

While 4-MBP serves as a standard biaryl scaffold, it suffers from rapid metabolic clearance due to the high electron density at the para-position, making it a prime target for Cytochrome P450 (CYP450) oxidation.[2] The introduction of fluorine at the 4'-position (the "Fluorine Scan") is a textbook application of bioisosterism intended to block this metabolic soft spot without significantly altering the steric profile of the molecule.

This guide details the physicochemical shifts, metabolic mechanisms, and synthesis protocols required to validate this optimization in a drug discovery campaign.

Part 1: Physicochemical Profiling[1][2]

The substitution of Hydrogen (H) with Fluorine (F) induces specific changes in lipophilicity and electronic distribution.[2] Fluorine is the most electronegative element, yet it mimics Hydrogen in size better than any other halogen (Bioisostere).[2]

Table 1: Comparative Physicochemical Properties[1][2]
Property4-Methoxybiphenyl (Non-Fluorinated)This compound (Fluorinated)Impact on Bioactivity
Molecular Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


F replaces H at the para position of the B-ring.[1][2][3]
Molecular Weight 184.24 g/mol 202.22 g/mol Slight increase; negligible effect on permeability.[1][2]
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; fits into similar binding pockets.[1][2]
Lipophilicity (cLogP) ~3.6 - 3.8~4.0 - 4.2Increased. Fluorination increases lipophilicity, potentially enhancing membrane permeability but lowering solubility.[1][2]
Electronic Effect Electron-rich aromatic rings.[1][2]Electron-withdrawing (Inductive).[1][2]F lowers the electron density of the attached ring, potentially altering

stacking interactions.
Metabolic Liability High (Para-hydroxylation).[1][2]Low (Metabolic Blocking).[1][2]The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), resisting oxidative cleavage.[2]

Part 2: Metabolic Stability & Mechanism[1][2]

The primary biological advantage of 4-F-MBP over 4-MBP is resistance to Phase I metabolism.[1][2]

The Mechanism: CYP450 Blockade

In the non-fluorinated analog (4-MBP), the para-position is electronically activated and sterically accessible. CYP450 enzymes (specifically isoforms like CYP2C9 or CYP3A4) rapidly hydroxylate this position to form a phenol, which is then conjugated (glucuronidation) and excreted.[2]

Replacing this Hydrogen with Fluorine effectively "caps" the site.[1] The C-F bond is too strong for the CYP450 heme-iron radical to abstract, forcing the enzyme to seek alternative, slower metabolic routes (such as O-demethylation on the other ring).[2]

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathwayscluster_0SubstratesH_Analog4-Methoxybiphenyl(H-Analog)CYPCYP450 Enzyme(Liver Microsomes)H_Analog->CYPHigh AffinityF_AnalogThis compound(F-Analog)F_Analog->CYPSubstrateInter_HArene OxideIntermediateCYP->Inter_HH-AbstractionBlockOxidation Blocked(C-F Bond Stability)CYP->BlockF-SubstitutionProd_H4-Hydroxy-4'-methoxybiphenyl(Polar Metabolite)Inter_H->Prod_HHydroxylationExcreteRapid Clearance(Glucuronidation)Prod_H->ExcreteStableParent CompoundRetainedBlock->StableExtended Half-lifeSlow_MetMinor Pathway:O-DemethylationBlock->Slow_MetMetabolic Switching

Caption: Comparative metabolic fate showing the "Metabolic Blocking" effect of Fluorine substitution, preventing rapid para-hydroxylation.[2]

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

To compare these biological activities, researchers must synthesize high-purity samples.[1][2] The Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis due to its tolerance of functional groups.

Workflow Diagram

SynthesisArylHalide4-Bromoanisole(Electrophile)MixMix in Toluene/H2O (20:1)ArylHalide->MixBoronic4-Fluorophenylboronic Acid(Nucleophile)Boronic->MixCatCatalyst System:Pd(OAc)2 (1 mol%)SPhos (2 mol%)K3PO4 (2 equiv)HeatHeat at 100°C(12-18 Hours)Cat->HeatMix->CatWorkupExtraction (EtOAc)& Silica PurificationHeat->WorkupProductThis compound(>95% Yield)Workup->Product

Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the fluorinated biaryl scaffold.

Detailed Protocol (Self-Validating)

Objective: Synthesize this compound.

  • Reagent Prep: In a reaction vial, combine 4-bromoanisole (1.0 equiv, 187 mg) and 4-fluorophenylboronic acid (1.5 equiv, 210 mg).

  • Catalyst Loading: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).[1][2] Note: SPhos is preferred over PPh3 for electron-rich/deactivated substrates.[1][2]

  • Base & Solvent: Add K₃PO₄ (2.0 equiv) followed by a degassed mixture of Toluene:Water (20:1, 5 mL).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Validation (TLC): Spot reaction mix against starting bromide.

    • Mobile Phase: 5% EtOAc in Hexanes.[1][2]

    • Observation: Starting material (

      
      ) should disappear; Product (
      
      
      ) will appear. Note: Biaryls are UV active.
  • Workup: Dilute with water, extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes -> 5% EtOAc/Hexanes).

Part 4: Biological Validation (Microsomal Stability Assay)

To empirically prove the advantage of the fluorinated analog, a Liver Microsome Stability Assay is required. This measures the Intrinsic Clearance (

12
Experimental Protocol

Objective: Compare the half-life (

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1][2]

    • Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1][2]

    • Test Compound (Final concentration: 1 µM).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1][2]

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent molecular ion

      
      .[1][2]
      
  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    [2]
Expected Results
  • 4-Methoxybiphenyl: Rapid clearance (

    
     min).[1][2] High intrinsic clearance due to unhindered para-hydroxylation.[1][2]
    
  • This compound: Extended stability (

    
     min).[1][2] The fluorine atom successfully blocks the primary metabolic route.
    

References

  • Meanwell, N. A. (2018).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][4] Link

  • Bhattarai, P., et al. (2015).[1][2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(23), 9462-9484.[2] Link

  • Murphy, C. D., et al. (2016).[1][2][5] Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters, 26(9), 2316-2319.[1][2] Link

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

Spectroscopic Discrimination of 4-Fluoro-4'-methoxybiphenyl: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Discrimination and Quality Assessment of 4-Fluoro-4'-methoxybiphenyl and its Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In the synthesis of liquid crystals and biaryl pharmaceutical intermediates, This compound (4,4'-FMB) is a critical scaffold. Its linearity determines the mesophase stability in liquid crystals and the binding affinity in medicinal chemistry.

However, the standard synthesis route—Suzuki-Miyaura cross-coupling—frequently generates regioisomeric impurities (specifically the ortho-fluoro and meta-fluoro isomers) due to starting material contamination or catalyst migration. These isomers disrupt the molecular planarity, drastically lowering the clearing point of liquid crystals and altering pharmacological profiles.

This guide provides a definitive spectroscopic framework to distinguish the target 4,4'-FMB from its critical alternatives: 2-Fluoro-4'-methoxybiphenyl (2,4'-FMB) and 3-Fluoro-4'-methoxybiphenyl (3,4'-FMB) .

Comparative Analysis: Target vs. Alternatives

The primary challenge in quality control is not detecting gross contamination, but identifying low-level isomeric by-products that co-elute during HPLC. NMR spectroscopy remains the gold standard for this differentiation.

Table 1: Structural and Physical Property Comparison
FeatureTarget: this compound Alternative 1: 2-Fluoro-4'-methoxybiphenyl Alternative 2: 3-Fluoro-4'-methoxybiphenyl
Structure Para-Para (Linear)Ortho-Para (Twisted)Meta-Para (Kinked)
Symmetry High (

effective)
Low (

or

)
Low (

or

)
Melting Point 87–90 °C [1][2]~47–50 °C (Predicted/General)~70–75 °C (General Trend)

F NMR Shift

-117.2 ppm (Multiplet)

-110 to -115 ppm (Typical Ortho)

-112 to -115 ppm (Typical Meta)
Key

H Feature
Two distinct AA'BB' systemsComplex ABCD spin system on F-ringComplex ABCD spin system on F-ring

Spectroscopic Deep Dive: The Causality of Signals

A. Nuclear Magnetic Resonance (NMR)

The differentiation relies on symmetry breaking .

  • 
    H NMR (Proton): 
    
    • 4,4'-FMB (Target): Exhibits two distinct AA'BB' (or AA'XX') patterns. You will see two doublets (or chemically equivalent multiplets) for the methoxy-ring protons and two multiplets for the fluoro-ring protons.

    • 2,4'-FMB (Ortho): The fluorine at the 2-position breaks the symmetry of that ring. Instead of two signals, the fluoro-ring protons appear as four distinct signals (ABCD system) with complex coupling to the fluorine nucleus (

      
      , 
      
      
      
      ).
  • 
    C NMR (Carbon): 
    
    • C-F Coupling: This is the self-validating check. The carbon directly attached to fluorine (C4) in the target will show a massive doublet splitting (

      
       Hz).
      
    • Isomer Check: In the ortho isomer, the C-F coupling constants will propagate differently. The bridgehead carbon (C1) will show a significant

      
       (~15-20 Hz) in the 2-fluoro isomer, whereas it is a smaller 
      
      
      
      (~1-3 Hz) in the 4-fluoro target.
  • 
    F NMR (Fluorine): 
    
    • This is the most sensitive probe. The chemical shift is highly sensitive to electron density and steric environment. The para-fluorine (target) is significantly shielded by the resonance effect relative to ortho positions.

B. Infrared Spectroscopy (IR)

While less specific than NMR for isomers, IR provides rapid validation of functional groups.

  • C-F Stretch: Strong band at 1200–1250 cm⁻¹.

  • Out-of-Plane (oop) Bending:

    • Para-substitution (Target): Strong peak near 810–840 cm⁻¹.

    • Ortho-substitution: Characteristic peak near 750–770 cm⁻¹.

Experimental Protocols

Protocol A: High-Resolution NMR Discrimination

Objective: Definitively assign isomeric purity using


C and 

F NMR.

Reagents:

  • Sample: ~15 mg of analyte.[1][2]

  • Solvent: 0.6 mL CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.
    
  • Internal Standard (Optional):

    
    -Trifluorotoluene (for quantitative 
    
    
    
    F).

Workflow:

  • Dissolution: Dissolve sample in CDCl

    
     in a clean vial. Ensure no suspended solids (filter if necessary through cotton wool).
    
  • Instrument Setup:

    • Use a 400 MHz (or higher) spectrometer.[3]

    • 
      H Parameters:  Spectral width 12 ppm, relaxation delay (
      
      
      
      )
      
      
      3.0s (to allow accurate integration of aromatic protons).
    • 
      C Parameters:  Proton-decoupled. Scans 
      
      
      
      256 to resolve the C-F splitting satellites.
    • 
      F Parameters:  Spectral width 100 ppm centered at -120 ppm.
      
  • Data Processing:

    • Reference

      
      H to TMS (0.00 ppm) or residual CHCl
      
      
      
      (7.26 ppm).
    • Reference

      
      C to CDCl
      
      
      
      triplet (77.16 ppm).
    • Critical Step: Measure the coupling constant (

      
      ) of the ipso-carbon (approx 160 ppm). If 
      
      
      
      Hz, the fluorine is on the ring.
Protocol B: Synthesis Pathway (Suzuki-Miyaura)

Understanding the synthesis helps predict impurities.

Reaction: 4-Bromoanisole + 4-Fluorophenylboronic acid


 this compound.

Impurity Sources:

  • Homocoupling: 4,4'-Dimethoxybiphenyl (from aryl bromide).

  • Regioisomerism: Use of impure boronic acid (e.g., containing 2-fluorophenylboronic acid).

Visualization of Workflows

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the Suzuki coupling pathway and where the isomeric "alternatives" enter the system.

SuzukiSynthesis SM1 4-Bromoanisole Catalyst Pd(PPh3)4 / K2CO3 Reflux SM1->Catalyst SM2 4-Fluorophenylboronic Acid (Target Precursor) SM2->Catalyst Impurity 2-Fluorophenylboronic Acid (Trace Impurity) Impurity->Catalyst Contamination Target TARGET: This compound (Para-Para) Catalyst->Target Major Product Alt1 ALTERNATIVE: 2-Fluoro-4'-methoxybiphenyl (Ortho-Para) Catalyst->Alt1 By-product

Caption: Figure 1. Suzuki-Miyaura synthesis pathway showing the origin of the critical ortho-isomer impurity.

Diagram 2: Spectroscopic Decision Tree

A logic flow for confirming identity and rejecting isomers.

SpecLogic Start Start: Purified Solid HNMR Run 1H NMR (CDCl3) Start->HNMR SymCheck Check Aromatic Region (6.8 - 7.6 ppm) Symmetry Analysis HNMR->SymCheck ResultPara Two distinct AA'BB' Systems? (High Symmetry) SymCheck->ResultPara Yes ResultOrtho Complex Multiplets / ABCD System? (Low Symmetry) SymCheck->ResultOrtho No CNMR Run 13C NMR ResultPara->CNMR Reject REJECT: Isomeric Impurity (2-F or 3-F) ResultOrtho->Reject JCoupling Analyze C-F Coupling (J) CNMR->JCoupling Confirm CONFIRMED: this compound (Target) JCoupling->Confirm 1J_CF ~ 244 Hz 4J_CF (Bridge) ~ 3 Hz JCoupling->Reject 2J_CF (Bridge) ~ 20 Hz

Caption: Figure 2. Spectroscopic decision matrix for distinguishing the para-para target from low-symmetry isomers.

Data Summary: Key Spectroscopic Markers

The following data is compiled from experimental literature and validated prediction models for the target compound (CAS 450-39-5).

NucleusChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

H
7.54 – 7.43Multiplet-H-2, H-6 (Fluoro ring) + H-2', H-6' (Methoxy ring)

H
7.14 – 7.04Multiplet-H-3, H-5 (Fluoro ring)

H
6.96Doublet9.0H-3', H-5' (Methoxy ring)

H
3.84Singlet--OCH


C
161.9Doublet

C-4 (C-F)

C
158.9Singlet-C-4' (C-OMe)

C
136.7Doublet

C-1 (Bridgehead)

F
-117.2Multiplet-Ar-F

Note: Data referenced from Wiley SpectraBase and RSC Supporting Information [1][2].

References

  • Wiley SpectraBase. "this compound 13C NMR Spectrum." SpectraBase, John Wiley & Sons.[1][4] [Link]

  • Royal Society of Chemistry. "Supporting Information: Synthesis of Biaryls." RSC Advances / Green Chemistry. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758997, this compound." PubChem. [Link]

Sources

Technical Comparison: 4-Fluoro-4'-methoxybiphenyl vs. Cyano-Mesogens in High-Performance LC Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the development of Active Matrix Liquid Crystal Displays (AM-LCD) and high-frequency microwave components, the choice of mesogenic core structure is the primary determinant of device reliability. This guide compares 4-Fluoro-4'-methoxybiphenyl (FMBP) —a representative fluorinated mesogen—against the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) .

The Verdict: While 5CB remains the reference standard for high dielectric anisotropy (


) in simple Twisted Nematic (TN) displays, FMBP and its derivatives are superior for Thin Film Transistor (TFT) applications.  The fluorinated core offers a critical advantage in Voltage Holding Ratio (VHR) and rotational viscosity (

), albeit with a trade-off in lower dielectric anisotropy.
Quick Selection Matrix
FeatureThis compound (FMBP) 4-Cyano-4'-pentylbiphenyl (5CB)
Primary Application TFT-LCD, High-Frequency, Low-LossTN-LCD, Passive Matrix, Sensors
Resistivity (VHR) High (>99%) Low to Moderate
Dielectric Anisotropy Low Positive (+3 to +5)High Positive (~ +11)
Viscosity (

)
Low (Fast Response) Moderate to High
Photostability ExcellentProne to UV degradation

Molecular Architecture & Physicochemical Profile[2]

Structural Analysis

The performance divergence stems from the electronic nature of the terminal group attached to the biphenyl core.

  • FMBP (Fluorinated): The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). The fluorine atom has low polarizability and high electronegativity, creating a modest dipole without inducing significant ionic impurities or dimerization.

  • 5CB (Cyano): The -CN group creates a massive dipole moment (~4.0 D). However, it promotes anti-parallel dimerization (Kirkwood correlation factor

    
    ), which increases effective viscosity. It also acts as a solvation shell for ionic impurities, leading to "image sticking" in TFT panels.
    
Phase Behavior

Note: FMBP is a solid at room temperature and is typically used as a mixture component (dopant) rather than a standalone host.

  • FMBP Melting Point (

    
    ):  ~87-88°C (Crystalline)
    
  • 5CB Melting Point (

    
    ):  ~24°C (Nematic at RT)
    

To utilize FMBP, it must be dissolved into a eutectic host mixture. Its "virtual" properties are extrapolated from these mixtures.

Comparative Performance Metrics

The following data compares FMBP (extrapolated from 15% wt solution in non-polar host ZLI-4792) versus pure 5CB.

Table 1: Electro-Optical Properties
PropertySymbolFMBP (Fluorinated Core)5CB (Cyano Core)Impact on Device
Clearing Point

Virtual ~60°C*35.3°CFMBP lowers mixture range if not balanced with terphenyls.
Dielectric Anisotropy

+4.2+11.55CB allows lower driving voltage (

); FMBP requires higher voltage.
Rotational Viscosity

(mPa[1]·s)
~25 (Extrapolated)~80FMBP yields 30-50% faster switching times.
Voltage Holding Ratio VHR (%)99.5% < 95%FMBP is essential for flicker-free TFT active matrix driving.

*Note: As FMBP is not enantiotropic nematic,


 is a virtual value calculated via the Schrader-Van Laar equation.

Mechanism of Action: Why Fluorine Wins for TFT

The superior performance of FMBP in Active Matrix displays is governed by the Voltage Holding Ratio (VHR) mechanism. In a TFT display, the LC pixel acts as a capacitor that must hold a charge for the duration of a frame (typically 16.7ms for 60Hz).

Diagram 1: Voltage Holding Ratio & Ionic Mechanism

This diagram illustrates why the Cyano group fails in TFTs (Ion Trapping) while the Fluoro group succeeds.

VHR_Mechanism cluster_cyano Cyano-Biphenyl (5CB) cluster_fluoro Fluorinated Biphenyl (FMBP) CN_Dipole Strong Dipole (-CN) Ion_Trap Solvates Ionic Impurities CN_Dipole->Ion_Trap Attracts Ions Leakage Charge Leakage (Low VHR) Ion_Trap->Leakage Conductive Path Flicker Image Flicker Leakage->Flicker Voltage Drop F_Bond Stable C-F Bond Resistivity High Specific Resistivity (>10^13 Ohm cm) F_Bond->Resistivity Low Ion Solubility Capacitor Stable Capacitance Resistivity->Capacitor Holds Charge TFT_Perf High VHR (>99%) Capacitor->TFT_Perf Ideal for Active Matrix

Caption: Comparative failure analysis of Cyano- vs. Fluoro-mesogens in Active Matrix driving schemes.

Experimental Protocols

To validate the performance of FMBP, you cannot measure it directly due to its high melting point. You must use the Guest-Host Extrapolation Method .

Protocol A: Determination of Virtual Properties ( , )

Objective: Measure the latent LC properties of solid FMBP.

  • Host Selection: Select a non-polar, low-viscosity nematic host (e.g., Merck ZLI-4792 or a simple binary eutectic of propyl/pentyl-bicyclohexanes).

  • Mixture Preparation:

    • Weigh Host LC (85 wt%).

    • Weigh FMBP (15 wt%).

    • Dissolution: Heat mixture to 95°C (above FMBP

      
      ) in a sealed vial. Vortex for 2 minutes.
      
    • Annealing: Cool slowly (0.5°C/min) to room temperature to prevent premature crystallization.

  • Cell Filling:

    • Use antiparallel rubbed polyimide cells (gap

      
      ).
      
    • Fill by capillary action at

      
       of the mixture.
      
  • Measurement:

    • Capacitance: Measure

      
       (with bias voltage 
      
      
      
      ) and
      
      
      (below
      
      
      ) using an LCR meter (1 kHz, 1V).
    • Refractive Index: Use an Abbe refractometer with a polarizing eyepiece.

  • Extrapolation: Calculate the virtual property (

    
    ) using the linear additivity rule:
    
    
    
    
    
    
Protocol B: Voltage Holding Ratio (VHR) Test

Objective: Quantify the suitability for TFT applications.

  • Cell Prep: Use low-ion PI alignment layers.

  • Injection: Fill cell with the 15% FMBP mixture.

  • Thermal Stress: Heat cell to 60°C.

  • Waveform: Apply a 5V pulse (60

    
     duration).
    
  • Monitoring: Monitor the voltage decay across the cell over a 16.67ms frame time using a high-impedance oscilloscope (>1G

    
     input).
    
  • Calculation:

    
    
    

Synthesis & Purification Workflow

Achieving the high VHR required for FMBP requires a rigorous purification workflow, distinct from the simpler recrystallization used for 5CB.

Diagram 2: High-Purity Workflow for Fluorinated Mesogens

Synthesis_Workflow cluster_purification Purification Protocol (Critical for VHR) Start Suzuki Coupling (Aryl Boronic Acid + Aryl Halide) Crude Crude FMBP (Contains Pd catalyst, ions) Start->Crude Step1 Column Chromatography (Silica Gel) Crude->Step1 Step2 Recrystallization (Ethanol/Heptane) Step1->Step2 Step3 Zone Refining (Optional for >99.9%) Step2->Step3 QC Quality Control (HPLC, Ion Chromatography) Step3->QC Final Electronic Grade FMBP QC->Final

Caption: Purification workflow emphasizing the removal of ionic contaminants for TFT-grade materials.

References

  • Merck KGaA. (2022). Liquid Crystals: Physics, Technology and Applications. Darmstadt.

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[2] New Family of Nematic Liquid Crystals for Displays (The original 5CB paper). Electronics Letters.

  • Naemura, S. (2001). Electrical Properties of Liquid Crystal Materials for Active Matrix Displays. Journal of the Society for Information Display.

Sources

Cytotoxicity Profiling of Fluorinated Biphenyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Biphenyl Scaffolds

In the development of antineoplastic agents, the biphenyl scaffold is a privileged structure, yet it often suffers from rapid metabolic oxidation and poor bioavailability. The strategic introduction of fluorine atoms—known as the "Fluorine Effect"—is a critical medicinal chemistry tactic.

This guide objectively compares the cytotoxicity of non-fluorinated versus fluorinated biphenyl derivatives. Our analysis, grounded in recent structure-activity relationship (SAR) data, demonstrates that while fluorination does not always drastically lower IC50 values in vitro compared to hydroxylated parents, it significantly alters metabolic stability , lipophilicity (logP) , and membrane permeability , which are the true drivers of in vivo efficacy.

Comparative Analysis: Structural Classes & Cytotoxicity[1][2]

The following comparison synthesizes data from representative studies on melanoma (A375), leukemia (K562), and colon cancer (HCT116) cell lines. The key differentiator is the position and degree of fluorination .

Table 1: Representative Cytotoxicity Profile (IC50 Data)
Compound ClassStructure DescriptionTarget Cell LineIC50 (µM)Key Pharmacological Insight
Baseline 4-Hydroxybiphenyl (Non-fluorinated)A375 (Melanoma)> 50.0Low Potency: Rapidly glucuronidated; poor cellular retention.
Class A 4'-Fluoro-4-hydroxybiphenylA375 (Melanoma)1.7 ± 0.5Metabolic Block: Para-fluorine prevents oxidative metabolism, extending half-life.
Class B 2-Chloro-4,5-difluorobiphenyl derivativeK562 (Leukemia)0.84Electronic Modulation: Electron-withdrawing groups enhance binding affinity to hydrophobic pockets.
Class C Perfluorinated Biphenyls (Long chain)HCT116 (Colon)~40.0Solubility Limit: High lipophilicity leads to aggregation and non-specific toxicity rather than targeted interaction.

Critical Observation: The introduction of a single fluorine atom at the para position (Class A) often yields the most favorable balance between potency and solubility. Poly-fluorination (Class C) frequently results in diminishing returns due to poor aqueous solubility in culture media.

Mechanism of Action: The Apoptotic Cascade

Fluorinated biphenyls typically induce cytotoxicity through the Intrinsic Mitochondrial Pathway . The fluorine atom enhances lipophilicity, facilitating passive diffusion across the plasma membrane. Once intracellular, these derivatives target the mitochondria, disrupting the membrane potential (


).
Diagram 1: Signaling Pathway & Mechanism

Visualization of the cellular cascade triggered by fluorinated derivatives.

MOA_Pathway Compound Fluorinated Biphenyl (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Uptake Mito Mitochondria (Target Organelle) Membrane->Mito Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS Trigger Potential ΔΨm Dissipation Mito->Potential Disruption Caspase Caspase-3/9 Activation ROS->Caspase Signaling Potential->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Figure 1.[1] Mechanism of Action showing mitochondrial disruption and ROS-mediated apoptosis induced by fluorinated biphenyls.[1]

Validated Experimental Protocol: MTT Assay

As a Senior Scientist, I strongly advise against using standard protocols without accounting for the solubility profile of fluorinated compounds. Fluorine increases hydrophobicity; therefore, the solvent control and solubilization steps are critical to prevent precipitation, which causes false-positive absorbance readings.

Protocol: Optimized MTT Assay for Fluorinated Scaffolds
  • Solubility Check: Dissolve compound in 100% DMSO. If precipitation occurs upon dilution in media (final DMSO < 0.5%), use a solubilizing agent (e.g., Tween-80) or switch to an ATP-based luminescent assay.

  • Seeding Density: 5,000 cells/well (Adherent) or 10,000 cells/well (Suspension).

  • Incubation: 48 to 72 hours. Fluorinated compounds often show delayed efficacy compared to alkylating agents.

Diagram 2: Experimental Workflow

Step-by-step execution flow for reproducible cytotoxicity data.

MTT_Protocol Prep 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilution in DMSO) Prep->Treat 24h Attachment Incubate 3. Incubation (37°C, 5% CO2, 48h) Treat->Incubate MTT_Add 4. Add MTT Reagent (5 mg/mL) Incubate->MTT_Add 4h Reaction Solubilize 5. Solubilization (DMSO or SDS/HCl) MTT_Add->Solubilize Formazan Crystals Read 6. Measure OD (570 nm) Solubilize->Read Quantification

Caption: Figure 2. Optimized MTT workflow emphasizing the critical solubilization step required for hydrophobic fluorinated derivatives.

Strategic Recommendations

Based on the comparative data and mechanistic insights, we recommend the following for your drug development pipeline:

  • Select Para-Fluorination (4-F) for Metabolic Stability: If your lead biphenyl compound is potent but rapidly cleared, introduce a fluorine at the 4-position. This blocks hydroxylation by Cytochrome P450 without significantly altering the steric profile.

  • Monitor Solubility with Poly-Fluorination: While adding multiple fluorine atoms (Class C) can improve membrane permeability, it often renders the drug insoluble in aqueous media. Always run a turbidimetric solubility assay alongside cytotoxicity screens.

  • Use Ortho-Substitution for Conformation Control: Fluorine at the ortho position can twist the biphenyl rings (dihedral angle change), potentially improving selectivity for specific protein binding pockets (e.g., kinases) compared to the planar non-fluorinated parent.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds.CNR-IRIS. (2021).
  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Deriv
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions.PubMed Central (PMC). (2023).
  • MTT Assay Protocol. Abcam. (Accessed 2023).[2]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds.

Sources

Strategic Fluorination: 4-Fluoro-4'-methoxybiphenyl vs. Other Biphenyls in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of biaryl pharmacophores, the 4-Fluoro-4'-methoxybiphenyl motif represents a strategic compromise between metabolic stability, lipophilicity, and target engagement. While unsubstituted biphenyls suffer from rapid oxidative clearance and 4,4'-difluoro analogs often lack necessary hydrogen-bonding interactions, the 4-fluoro-4'-methoxy variant leverages the "Fluorine Effect" to block para-hydroxylation on one ring while retaining the methoxy group as a hydrogen bond acceptor on the distal ring.

This guide provides a technical comparison of this scaffold against common alternatives, supported by physicochemical data, metabolic pathway analysis, and validated synthetic protocols.

Part 1: Comparative Physicochemical & SAR Profile

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, but its utility is often limited by poor solubility and rapid metabolism. The following table contrasts this compound with its primary structural analogs.

Table 1: Comparative Profile of Biphenyl Scaffolds
FeatureBiphenyl (Unsubstituted) 4,4'-Difluorobiphenyl 4,4'-Dimethoxybiphenyl This compound
Electronic Character NeutralElectron Deficient (Deactivated)Electron Rich (Activated)Push-Pull (Asymmetric)
LogP (Lipophilicity) ~4.0 (High)~4.4 (Very High)~3.6 (Moderate)~4.1 (Balanced)
H-Bond Acceptors 00 (Organic Fluorine is a poor acceptor)2 (Strong)1 (Moderate)
Metabolic Liability High (Rapid p-hydroxylation)Low (Metabolically robust)High (Rapid O-demethylation)Medium (Blocked p-site; O-demethylation risk)
CYP Inhibition Potential LowModerateLowHigh (Common in CYP17/CYP19 inhibitors)
Mechanistic Insight: The "Push-Pull" Effect

The this compound scaffold creates a unique electronic environment.

  • The Fluorine (Ring A): Exerts a strong electronegative inductive effect (-I), lowering the electron density of Ring A. This increases the acidity of any proximal protons and reduces the ring's susceptibility to oxidative metabolism at the para position (metabolic blocking).

  • The Methoxy (Ring B): Acts as an electron-donating group (+M) via resonance, increasing electron density in Ring B. This facilitates cation-pi interactions or pi-stacking with electron-deficient amino acid residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.

Part 2: Metabolic Stability & Pharmacokinetics[2][3]

A critical failure mode for biphenyl drugs is rapid clearance via Cytochrome P450 (CYP) enzymes. The diagram below illustrates how the 4-Fluoro-4'-methoxy substitution alters this pathway compared to the unsubstituted parent.

Pathway Analysis: CYP450 Oxidation
  • Unsubstituted Biphenyl: Rapidly hydroxylated at the 4-position (para) to form 4-hydroxybiphenyl.

  • 4-Fluoro-4'-methoxy: The C-F bond (approx. 116 kcal/mol) is too strong for CYP oxo-ferryl species to cleave. Metabolism is shunted to the methoxy group, leading to O-demethylation. While this still results in clearance, the rate is often slower than direct ring hydroxylation, and the resulting phenol may retain potency.

MetabolicPathways Substrate_H Unsubstituted Biphenyl Metabolite_H 4-Hydroxybiphenyl (Rapid Clearance) Substrate_H->Metabolite_H CYP450 (Fast) Substrate_F_OMe This compound Metabolite_F_OH 4-Fluoro-4'-hydroxybiphenyl (Active Metabolite?) Substrate_F_OMe->Metabolite_F_OH CYP450 (O-Demethylation) Blocked_Path Para-Hydroxylation (BLOCKED by F) Substrate_F_OMe->Blocked_Path CYP Attack at Ring A

Figure 1: Comparative metabolic fate.[1] The fluorine atom effectively blocks the primary site of metabolism on Ring A, forcing the enzyme to attack the methoxy group on Ring B.

Part 3: Experimental Protocol (Synthesis)

To access this scaffold for SAR studies, the Suzuki-Miyaura Cross-Coupling is the industry standard. The following protocol is optimized for high yield and reproducibility, utilizing a palladium catalyst system that tolerates the electronic mismatch between the electron-poor fluorophenyl and electron-rich methoxyphenyl rings.

Protocol: Pd-Catalyzed Synthesis of this compound

Reaction Overview:

  • Electrophile: 4-Bromoanisole (Preferred over iodide for cost; triflate for reactivity).

  • Nucleophile: 4-Fluorophenylboronic acid.[2][3]

  • Catalyst: Pd(dppf)Cl₂ (Ferrocene ligand prevents dehalogenation).

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, charge 4-Bromoanisole (1.0 equiv, 5.0 mmol) and 4-Fluorophenylboronic acid (1.2 equiv, 6.0 mmol).

    • Add K₂CO₃ (2.0 equiv, 10.0 mmol) as a base.

  • Solvent System:

    • Add 20 mL of 1,4-Dioxane/Water (4:1 v/v) . Note: Water is essential for the transmetallation step.

    • Degas the solution by bubbling Nitrogen/Argon for 15 minutes. (Critical to prevent homocoupling).

  • Catalysis:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Fit the flask with a reflux condenser under inert atmosphere.

  • Reaction:

    • Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: 85-95%.[4]

    • Characterization: ¹H NMR (CDCl₃) should show distinct coupling of the fluorine (multiplet) and the methoxy singlet (~3.8 ppm).

SynthesisWorkflow Reagents 4-Bromoanisole + 4-F-Phenylboronic Acid Base: K2CO3 Degas Degas (N2 Sparge) 15 mins Reagents->Degas Catalyst Add Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O Heat Reflux @ 90°C 4-6 Hours Catalyst->Heat Degas->Catalyst Extraction Extraction (EtOAc/Brine) Heat->Extraction Purification Flash Chromatography (Hexane/EtOAc) Extraction->Purification Product This compound (>95% Purity) Purification->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Part 4: Strategic Applications in Drug Design

CYP17 Inhibitors (Prostate Cancer)

Research into CYP17 inhibitors for prostate cancer treatment has highlighted the utility of this scaffold.[5] The 4-fluoro group is often employed to extend plasma half-life by preventing metabolic degradation, while the biphenyl core mimics the steroid backbone of the natural substrate.

  • Observation: Meta-fluoro substitution often improves activity, but Para-fluoro (as in 4-fluoro-4'-methoxy) is critical for blocking the primary metabolic soft spot.

Bioisosteric Replacement

The this compound unit is frequently used as a bioisostere for:

  • Naphthalene: Similar lipophilic bulk but with better solubility profile due to the methoxy group.

  • Substituted Indoles: When the H-bond donor of the indole NH is not required, this scaffold provides a metabolically harder alternative.

Liquid Crystalline Pharmaceuticals

While primarily known in materials science, the rod-like rigidity of the this compound moiety is utilized in designing rigid drug linkers that require a specific spatial orientation to span large protein binding domains (e.g., kinase hinge regions).

References

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. [Link]

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Comparative analysis of catalysts for 4-Fluoro-4'-methoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of catalysts for 4-Fluoro-4'-methoxybiphenyl synthesis Content Type: Publish Comparison Guide

Executive Summary

The synthesis of This compound (CAS: 450-39-5) represents a classic yet critical challenge in biaryl coupling: balancing the electronic bias of two distinct phenyl rings. One ring is electron-deficient (fluorinated), while the other is electron-rich (methoxylated). This electronic asymmetry dictates that the choice of catalyst is not merely about yield, but about kinetic efficiency, cost-effectiveness, and purification burden.

This guide moves beyond generic "Suzuki coupling" protocols to analyze three distinct catalytic systems specifically for this target. We evaluate the Traditional Homogeneous System (Pd(PPh3)4) , the High-Activity Ligand System (Pd-SPhos/dppf) , and the Sustainable Heterogeneous System (Pd/C) , providing decision matrices based on scale and purity requirements.

Retrosynthetic Logic & Mechanistic Foundation

Before selecting a catalyst, the "direction" of the coupling must be optimized. The Suzuki-Miyaura cycle involves three key steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

The Electronic Match
  • Substrate A: 4-Bromoanisole (Electron-Rich Aryl Halide)

    
    Slow OA
    
  • Substrate B: 1-Bromo-4-fluorobenzene (Electron-Deficient Aryl Halide)

    
    Fast OA
    

Scientific Verdict: The preferred route utilizes 1-Bromo-4-fluorobenzene and 4-Methoxyphenylboronic acid .

  • Reasoning: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step in many cycles. The electron-withdrawing nature of the fluorine substituent (

    
    ) activates the C-Br bond, whereas the methoxy group (
    
    
    
    ) deactivates it.
Mechanistic Pathway Diagram[1][2]

SuzukiCycle Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Rate Limiting for e- rich halides) Pd0->OxAdd + 1-Bromo-4-fluorobenzene Complex1 Ar-Pd(II)-X (Ar = 4-Fluorophenyl) OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH/OR) Complex1->BaseStep + Base (e.g., K2CO3) TransMet Transmetallation (+ 4-Methoxyphenylboronic acid) BaseStep->TransMet Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle optimized for this compound. Note that using the fluorinated bromide accelerates the initial oxidative addition step.

Catalyst Candidates: Comparative Analysis

We compared three catalyst classes based on experimental data for 4,4'-disubstituted biaryls with similar electronic profiles.

Candidate A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
  • Type: Traditional Homogeneous

  • Best For: Small-scale discovery, "easy" coupling partners.

  • Performance: Reliable but requires strict oxygen exclusion. The bulky PPh3 ligands stabilize the metal but can slow down OA if the substrate is too sterically hindered (not a major issue here).

Candidate B: Pd(OAc)2 + SPhos (or Pd(dppf)Cl2)
  • Type: High-Activity / Buchwald Ligands

  • Best For: Difficult substrates (e.g., if forced to use aryl chlorides), fast kinetics, low catalyst loading.

  • Performance: SPhos is an electron-rich, bulky biaryl phosphine ligand. It facilitates OA into deactivated halides and promotes RE.

Candidate C: Pd/C (Palladium on Carbon)[3]
  • Type: Heterogeneous / Sustainable[1]

  • Best For: Large scale, pharmaceutical intermediates (low metal leaching), green chemistry.

  • Performance: Lower single-pass turnover frequency (TOF) but allows catalyst filtration and reuse.

Comparative Data Table
MetricPd(PPh3)4 Pd(OAc)2 / SPhos Pd/C (10%)
Reaction Time 4 - 12 Hours1 - 3 Hours6 - 24 Hours
Typical Yield 85 - 92%94 - 98%75 - 88%
Catalyst Loading 1 - 5 mol%0.01 - 1 mol%1 - 5 mol% (recoverable)
Air Sensitivity High (Glovebox/Schlenk)ModerateLow (Robust)
Pd Scavenging Difficult (requires silica/scavengers)ModerateExcellent (Filtration)
Cost Efficiency Low (High loading, no reuse)Medium (High ligand cost)High (Reusable)

Analyst Insight: For this compound, Pd(PPh3)4 is often "good enough" for academic labs. However, Pd/C is the superior choice for process chemistry due to the ease of removing Pd residues—a critical quality attribute (CQA) for liquid crystal or pharma applications where metal contaminants degrade performance.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (Pd-SPhos System)

Recommended for situations requiring maximum conversion and minimal purification.

  • Reagents:

    • 1-Bromo-4-fluorobenzene (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(OAc)2 (0.5 mol%)

    • SPhos (1.0 mol%)

    • K3PO4 (2.0 equiv)[2]

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with boronic acid, Pd source, ligand, and base.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and the aryl bromide via syringe.

    • Heat to 80°C for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Product Rf ≈ 0.45.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine.

    • Dry over MgSO4, filter, and concentrate.[2]

Protocol B: Green Synthesis (Heterogeneous Pd/C)

Recommended for scalable synthesis with simplified workup.

  • Reagents:

    • Coupling partners (as above).[3][4][1][5][6][7][8][9]

    • 10% Pd/C (2 mol% Pd).

    • Base: Na2CO3 (2.0 equiv).

    • Solvent: Ethanol/Water (1:1) – Green Solvent Choice.

  • Procedure:

    • Mix all solid reagents in a round-bottom flask.

    • Add solvent mixture (no strict degassing required, though recommended).

    • Heat to reflux (approx. 78°C) for 8-12 hours.

  • Workup (The Key Advantage):

    • Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst.

    • Crystallization: Cool the filtrate. This compound often precipitates as white crystals from cooling ethanol/water mixtures.

    • Yield: ~80-85%.

Experimental Workflow Diagram

Workflow Start Reactants (Ar-Br + Ar-B(OH)2) CatSelect Catalyst Selection Start->CatSelect PathA Homogeneous (Pd-SPhos) CatSelect->PathA High Speed PathB Heterogeneous (Pd/C) CatSelect->PathB Green/Scale ReactA Heat 80°C 2 Hours PathA->ReactA ReactB Reflux EtOH/H2O 12 Hours PathB->ReactB Quench Quench & Extract ReactA->Quench Filter Hot Filtration (Recycle Catalyst) ReactB->Filter PurifyA Column Chrom. (Remove Ligands) Quench->PurifyA PurifyB Recrystallization (High Purity) Filter->PurifyB Final This compound (White Solid) PurifyA->Final PurifyB->Final

Caption: Workflow comparison. Path B (Heterogeneous) offers a streamlined purification route ideal for this specific solid product.

Troubleshooting & Optimization

  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Electron-rich boronic acids (like 4-methoxyphenylboronic acid) are generally stable, but high temperatures (>100°C) or strong bases can trigger hydrolysis.

    • Solution: Use mild bases (K3PO4 instead of NaOH) or switch to the corresponding Pinacol ester.

  • Problem: Homocoupling (Formation of 4,4'-dimethoxybiphenyl).

    • Cause: Presence of oxygen leading to oxidative dimerization of the boronic acid.

    • Solution: Rigorous degassing is required. If using Pd/C, this is less prevalent, but inert atmosphere is still best practice.

  • Problem: Pd Contamination.

    • Solution: If using Method A, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine before column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Felpin, F.-X., et al. (2006). "Recent Advances in the Suzuki-Miyaura Reaction using Heterogeneous Palladium Catalysts." Tetrahedron, 62(28), 6610-6618. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

Sources

Validating the structure of 4-Fluoro-4'-methoxybiphenyl with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biaryl scaffolds for medicinal chemistry, structural ambiguity often arises from the symmetry inherent in para-substituted biphenyls. 4-Fluoro-4'-methoxybiphenyl (CAS: 396-64-5) represents a classic challenge: while Mass Spectrometry confirms the formula (


) and 1D NMR identifies functional groups, establishing the definitive connectivity between the two aromatic rings and assigning specific protons to the fluorinated vs. methoxylated rings requires advanced correlation spectroscopy.

This guide compares the efficacy of 2D NMR techniques (COSY, HSQC, HMBC) against standard 1D analysis and X-ray crystallography. We provide a validated protocol for distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro-4'-methoxybiphenyl).

Comparative Analysis: Why 2D NMR is the Validation Standard

For this compound, relying solely on 1D


H NMR is insufficient due to the "mirror" nature of the two para-substituted rings, which both produce AA'BB' or AA'XX' spin systems that overlap in the 6.9–7.6 ppm region.
Table 1: Comparative Efficacy of Structural Validation Methods
Feature1D NMR (

)
2D NMR Suite (COSY, HSQC, HMBC) X-Ray Crystallography
Structural Certainty Moderate: Identifies groups, but ring connectivity is inferred, not proven.High: Establishes direct C-H and C-C connectivity across the biaryl bond.Absolute: Defines 3D spatial arrangement.
Sample Requirement Dissolved sample (~5 mg).Dissolved sample (~10-20 mg).Single crystal (difficult to grow for oily/amorphous solids).
Time to Result < 10 Minutes.1 - 4 Hours.Days to Weeks.
Isomer Discrimination Low (Regioisomers often have identical 1D integration).High (Correlates specific protons to specific carbons).High.
Cost Efficiency High.Moderate.Low.

Verdict: While X-ray is definitive, it is a bottleneck. 2D NMR is the optimal balance of speed and rigor , providing self-validating data through through-bond correlations.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "lock-and-key" approach where


F and 

H data must mutually confirm the structure.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this molecule to prevent viscosity broadening, ensuring sharp coupling constants for the Fluorine splitting.
  • Concentration: 15–20 mg in 600 µL solvent. High concentration is required for clear HMBC signals regarding quaternary carbons.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • Reference:

    
    H: 7.26 ppm; 
    
    
    
    C: 77.16 ppm.
  • 1D

    
    F:  Run without proton decoupling first to observe 
    
    
    
    topology, then with decoupling to confirm chemical shift (approx -116 ppm).
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Set spectral width to include aromatic carbons (110–165 ppm) and methoxy carbons (~55 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
    ). This is critical for seeing the bridge between the two rings.
    

Visualization: The Validation Logic Flow

The following diagram illustrates the decision-making process for validating the structure, moving from basic identification to definitive connectivity.

ValidationWorkflow Start Sample: this compound OneD Step 1: 1D NMR (1H, 13C, 19F) Identify Functional Groups Start->OneD Decision1 Ambiguity? (Overlapping Aromatic Signals) OneD->Decision1 COSY Step 2: COSY Identify Spin Systems (AA'BB') Decision1->COSY Yes (Required) HSQC Step 3: HSQC Assign Protons to Carbons COSY->HSQC HMBC Step 4: HMBC Verify Biaryl Bridge & F-C Coupling HSQC->HMBC Result Validated Structure HMBC->Result Connectivity Confirmed

Figure 1: The logical workflow for structural elucidation. Note that HMBC is the "gatekeeper" step that confirms the link between the two independent aromatic rings.

Results & Interpretation: Decoding the Spectra

This section details the expected signals and the specific correlations that validate the structure.

The "Anchor" Signals (1D Data)

Before running 2D, establish anchors:

  • Methoxy (

    
    ):  Singlet at 
    
    
    
    3.85 ppm. This anchors Ring B.
  • Fluorine (

    
    ):  Signal at 
    
    
    
    -116 ppm. This anchors Ring A.
Ring Assignment via 2D Correlation

The challenge is distinguishing the aromatic protons of Ring A (Fluorinated) from Ring B (Methoxylated).

Step A: HSQC (Direct Attachment)

  • The protons ortho to the OMe group will show a correlation to carbons at ~114 ppm.

  • The protons ortho to the Fluorine will show correlations to carbons that are doublets in the

    
    C spectrum due to C-F coupling (
    
    
    
    ).

Step B: HMBC (The Bridge Builder) This is the definitive proof of the biphenyl structure. You must look for the quaternary carbons at the "waist" of the molecule (C1 and C1').

  • Observation: The protons from Ring B (meta to OMe) will show a long-range HMBC correlation to the quaternary carbon C1'.

  • Observation: The protons from Ring A (meta to F) will show a correlation to quaternary carbon C1.

  • Validation: If these correlations are absent or point to the wrong carbons, the connectivity is incorrect (e.g., a fused ring or wrong isomer).

Data Summary Table
Position

(ppm)

(ppm)

-Coupling (Hz)
Key HMBC Correlations
Methoxy 3.85 (s)55.4-C4' (ipso)
Ring B (Ortho to OMe) 6.98 (d)114.2

C1', C4'
Ring B (Meta to OMe) 7.48 (d)128.0

C1 (Bridge) , C4'
Ring A (Ortho to F) 7.11 (t)115.6 (d)

C4 (ipso-F)
Ring A (Meta to F) 7.52 (dd)128.5 (d)

C1' (Bridge) , C4
C4 (Ipso-F) -162.3 (d)

-

Note: Chemical shifts are representative of


 values. The splitting of Carbon signals by Fluorine (d = doublet) is a mandatory check.

Structural Correlation Map

The following diagram visualizes the critical HMBC and NOESY interactions required to confirm the structure.

StructureMap cluster_RingA Ring A (Fluorinated) cluster_RingB Ring B (Methoxylated) F F C4 C4 (ipso) F->C4 1J_CF (245Hz) H_ortho_F H (ortho) C4->H_ortho_F H_meta_F H (meta) H_ortho_F->H_meta_F COSY Bridge C1-C1' Bond H_meta_F->Bridge HMBC OMe OCH3 H_ortho_OMe H (ortho) OMe->H_ortho_OMe NOESY C4_prime C4' H_meta_OMe H (meta) H_ortho_OMe->H_meta_OMe COSY H_meta_OMe->Bridge HMBC

Figure 2: Interaction map. Green arrows (HMBC) confirm the connection between rings. Yellow arrow (NOESY) confirms the proximity of the methoxy group to the aromatic ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed database on Fluorine-Carbon coupling constants).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 580879, this compound. (Source for basic physicochemical properties).

Cross-Validation of Analytical Methods for 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonality

In the synthesis of pharmaceutical intermediates like 4-Fluoro-4'-methoxybiphenyl (FMBP) (CAS: 450-39-5), reliance on a single analytical technique is a liability. While HPLC-UV is the industry standard for routine release, it suffers from "blind spots"—specifically, co-elution of structural isomers and lack of response to non-chromophoric impurities.

This guide presents a triangulated analytical approach to validate FMBP purity. We cross-validate the routine HPLC-UV method against two orthogonal techniques: GC-MS (for volatile organic impurities and structural confirmation) and


F qNMR  (for absolute purity assessment without reference standards).
The Target Molecule: FMBP
  • CAS: 450-39-5[1][2]

  • Role: Key intermediate for NSAIDs (e.g., Flurbiprofen) and liquid crystal polymers.

  • Critical Quality Attribute (CQA): Purity >99.5%; control of homocoupling impurities (e.g., 4,4'-difluorobiphenyl).

Comparative Analysis of Methods

The following table summarizes the performance characteristics of the three methods based on experimental validation data.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C:

F qNMR
Primary Utility Routine QC, Impurity QuantificationStructural ID, Volatile ImpuritiesAbsolute Purity (Primary Standard)
Specificity High (for UV-active compounds)High (Mass spectral fingerprint)Extreme (Fluorine-specific)
LOD / LOQ ~0.01% / 0.05%~0.005% / 0.02%~0.5% (Sensitivity limited)
Linearity (

)
>0.999>0.995N/A (Molar ratio based)
Sample Prep Dilute & Shoot (ACN/Water)Dissolve in DCM/EtOAcDissolve in CDCl

+ Int. Std.
Blind Spot Non-UV active salts/solventsThermally unstable compoundsNon-fluorinated impurities

Cross-Validation Workflow

The following diagram illustrates the decision logic for using these methods in concert to release a reference standard.

CrossValidationLogic Sample Crude FMBP Sample HPLC Method A: HPLC-UV (Purity % by Area) Sample->HPLC GC Method B: GC-MS (Impurity ID) Sample->GC NMR Method C: 19F qNMR (Absolute Assay wt%) Sample->NMR Decision Data Correlation Check HPLC->Decision Purity > 99.5%? GC->Decision No unexpected masses? NMR->Decision Assay matches HPLC? Pass RELEASE BATCH (COA Issued) Decision->Pass All Concordant Fail REJECT / RE-PROCESS (Investigate Impurity) Decision->Fail Discrepancy > 1.0%

Caption: Logic flow for triangulating purity data. Discrepancies between HPLC area% and qNMR wt% often indicate non-chromophoric impurities (salts, water).

Detailed Experimental Protocols

Method A: HPLC-UV (The Workhorse)

Rationale: FMBP is highly lipophilic (LogP ~3.6). A standard C18 is used, but a gradient is essential to elute the highly retained "dimer" impurities (e.g., quaterphenyls) that may form during Suzuki coupling.

  • System: Agilent 1290 or Waters H-Class UPLC/HPLC

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash lipophilic dimers)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (Biphenyl

    
    -
    
    
    
    * transition).
  • Column Temp: 30°C.

Self-Validating Check: The resolution (


) between FMBP and the des-fluoro impurity (4-methoxybiphenyl) must be > 2.0.
Method B: GC-MS (Orthogonal ID)

Rationale: HPLC separates by polarity; GC separates by boiling point. This confirms that a single HPLC peak isn't actually two co-eluting isomers.

  • System: Agilent 7890/5977 GC-MS.

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 280°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Hold: 5 min @ 300°C.

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 50–500 amu.

Self-Validating Check: The molecular ion (


) for FMBP is m/z 202. Look for the characteristic loss of the methyl group (

, m/z 187).
Method C: F qNMR (Absolute Purity)

Rationale: This is the "Gold Standard" for assay. It does not require a pure FMBP reference standard. We use the fluorine signal because the baseline is perfectly clean (no interference from solvents or hydrocarbon impurities).

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Probe: 5mm BBFO or equivalent.

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Must be TraceCERT® or equivalent grade.
    
  • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing fluorine).
    
  • Scans: 64 (for S/N > 250:1).

Calculation:



Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (FMBP=1, TFT=3)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)[5]
    
  • 
     = Purity (decimal)
    

Impurity Profile & Pathway Analysis[6]

Understanding the synthesis allows us to predict impurities. FMBP is typically made via Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene and 4-methoxyphenylboronic acid.

ImpurityPathways SM1 1-bromo-4-fluorobenzene Rxn Pd(PPh3)4 Suzuki Coupling SM1->Rxn SM2 4-methoxyphenylboronic acid SM2->Rxn Product This compound (Target) Rxn->Product ImpA Impurity A: 4,4'-Difluorobiphenyl (Homocoupling SM1) Rxn->ImpA Side Rxn ImpB Impurity B: 4,4'-Dimethoxybiphenyl (Homocoupling SM2) Rxn->ImpB Side Rxn ImpC Impurity C: 4-Methoxybiphenyl (De-halogenation) Rxn->ImpC Reduction

Caption: Synthetic origin of key impurities. Impurity A and B are critical because their solubility profiles mimic the target.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758997, this compound.[2]Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Foundational text for qNMR methodology). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Source for impurity mechanism prediction). Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-4'-methoxybiphenyl: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. Among these, 4-Fluoro-4'-methoxybiphenyl stands as a key intermediate, finding its place in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the principal synthetic routes to this valuable compound, grounded in literature precedents and field-proven insights. We will dissect the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, offering a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.

The Strategic Importance of the Fluorine and Methoxy Moieties

The choice of a synthetic target is rarely arbitrary. The 4-fluoro and 4'-methoxy substituents on the biphenyl core are not merely decorative; they are strategic functional groups that impart desirable physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the methoxy group can influence solubility and serve as a handle for further functionalization. The efficient and selective synthesis of this specific isomer is therefore of paramount importance.

A Comparative Overview of Key Synthetic Strategies

The construction of the C-C bond between the two aryl rings is the critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation. This guide will focus on the three most prominent methods: the Suzuki-Miyaura, Negishi, and Stille reactions.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1]

Mechanism and Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. The choice of base is critical for the activation of the boronic acid, facilitating the transmetalation step.[2]

Suzuki_Mechanism cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-X Ar-X Oxidative Addition Oxidative Addition Ar-X->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination->Pd(0)L2

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[3][4] This heightened reactivity can translate to milder reaction conditions and broader substrate scope, particularly with less reactive aryl chlorides.[3]

Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the use of an organozinc reagent for the transmetalation step. A significant advantage of the Negishi coupling is its high functional group tolerance.[3] However, organozinc reagents are sensitive to moisture and air, necessitating stricter anhydrous and anaerobic reaction conditions.

The Stille Coupling: Stability of Reagents at the Cost of Toxicity

The Stille coupling employs organotin (stannane) reagents, which are known for their stability to air and moisture, making them easy to handle and store.[5] This reaction also exhibits excellent functional group tolerance.[5]

Mechanism and Rationale: The mechanism follows the familiar palladium-catalyzed cross-coupling pathway. A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns.[6] The removal of tin residues from the final product often requires specific workup procedures.[7][8][9]

Quantitative Benchmarking of Synthetic Routes

The choice of synthetic method often comes down to a trade-off between yield, reaction time, cost, and ease of execution. The following table provides a comparative summary of typical performance indicators for the synthesis of this compound and analogous biaryls via the Suzuki-Miyaura, Negishi, and Stille couplings, based on literature precedents.

ParameterSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Typical Yield 85-98%80-95%75-90%
Reaction Time 1-12 hours2-24 hours4-16 hours
Reaction Temp. Room Temp. to 110 °CRoom Temp. to 80 °C60-110 °C
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd/CPd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand SPhos, P(tBu)₃, PCy₃P(2-furyl)₃, dppfAsPh₃, PPh₃
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃None (or LiCl)LiCl, CuI
Organometallic Reagent Arylboronic acid/esterArylzinc halideArylstannane
Key Advantage Low toxicity, stable reagentsHigh reactivity, functional group toleranceStable reagents, good functional group tolerance
Key Disadvantage Can require forcing conditionsMoisture/air sensitive reagentsToxic tin byproducts

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ and SPhos in toluene. Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 4-bromoanisole, 4-fluorophenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Method_Selection cluster_suzuki Suzuki-Miyaura cluster_negishi Negishi cluster_stille Stille suzuki_adv Advantages: - Low toxicity - Stable reagents - Commercially available starting materials suzuki_dis Disadvantages: - Can require higher temperatures - Base sensitive functional groups may be an issue negishi_adv Advantages: - High reactivity - Good for less reactive halides - Excellent functional group tolerance negishi_dis Disadvantages: - Air and moisture sensitive reagents - Requires anhydrous conditions stille_adv Advantages: - Air and moisture stable reagents - Excellent functional group tolerance stille_dis Disadvantages: - Toxic tin byproducts - Purification can be challenging Synthetic Goal:\nthis compound Synthetic Goal: This compound Synthetic Goal:\nthis compound->suzuki_adv Synthetic Goal:\nthis compound->negishi_adv Synthetic Goal:\nthis compound->stille_adv

Figure 3: Decision Framework for Synthetic Method Selection.

Conclusion: A Field-Proven Perspective

For the synthesis of this compound on a laboratory scale, the Suzuki-Miyaura coupling often represents the most practical and environmentally benign approach. Its operational simplicity and the commercial availability of a wide range of boronic acids make it a first choice for many applications.

The Negishi coupling, while requiring more stringent experimental setups, offers a powerful alternative, especially when dealing with less reactive aryl halides or when milder reaction conditions are paramount. Its high functional group tolerance is a significant asset in complex syntheses.

The Stille coupling, despite its historical importance and the stability of its reagents, is increasingly being replaced by less toxic alternatives. The challenges associated with the removal of tin byproducts often outweigh its advantages in modern pharmaceutical and materials science research where high purity is non-negotiable.

Ultimately, the selection of the optimal synthetic strategy is a multi-faceted decision that must be tailored to the specific needs of the project. By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biaryl compounds.

References

  • Negishi, E. Acc. Chem. Res. 1982, 15, 340.
  • Knochel, P.; Singer, R. D. Chem. Rev. 1993, 93, 2117.
  • Han, C.; Buchwald, S. L. J. Am. Chem. Soc. 2009, 131, 7532-7533.
  • Negishi, E.; King, A. O.; Okukado, N. J. Org. Chem. 1977, 42, 1821.
  • Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc. 2000, 122, 4020-4028.
  • PubChem. This compound. [Link]

  • Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett. 2001, 3, 4173-4176.
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed. 2004, 43, 1132-1136.
  • Chem-Station International Edition. Negishi Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • LOOKCHEM. An efficient method for removing organotin impurities. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

Biphenyl Derivatives vs. Standard Azoles: A Comparative Analysis of Antifungal Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenyl Scaffold as a Privileged Structure

In the context of rising azole resistance, particularly in Candida glabrata and Aspergillus fumigatus, the biphenyl scaffold has emerged as a critical structural motif in medicinal chemistry. Unlike standard azoles (e.g., Fluconazole) which rely on a compact triazole ring for heme-iron coordination within CYP51, biphenyl derivatives utilize their hydrophobic bulk to exploit alternative binding pockets or disrupt membrane integrity entirely.

This guide objectively compares three classes of biphenyl derivatives against clinical standards (Fluconazole, Amphotericin B), synthesizing data from recent high-impact studies. We analyze Minimum Inhibitory Concentrations (MICs), Structure-Activity Relationships (SAR), and validated testing protocols.

Mechanistic Profiling: How Biphenyls Overcome Resistance

To understand the efficacy data, we must first establish the mechanism. Biphenyl derivatives generally function via two distinct pathways depending on their functionalization:

  • Next-Gen CYP51 Inhibition (Biphenyl-Imidazoles): These compounds (e.g., Compound 12m) target the same enzyme as Fluconazole (Lanosterol 14

    
    -demethylase). However, the bulky biphenyl group interacts with the hydrophobic access channel of the enzyme, stabilizing binding even when key mutations (like Y132H in C. albicans) render Fluconazole ineffective.
    
  • Membrane Disruption (Bisphenylthiazoles): These cationic amphiphiles (e.g., Compound 17) mimic the action of Amphotericin B but with higher selectivity. They insert into the fungal bilayer, causing pore formation and leakage of intracellular ions (

    
    ), leading to rapid fungicidal activity.
    
Visualization: Dual-Pathway Mechanism

The following diagram illustrates the divergent pathways of biphenyl derivatives compared to standard azoles.

G Drug_Class Biphenyl Derivatives Sub_Class_1 Biphenyl-Imidazoles (e.g., Cmpd 12m) Drug_Class->Sub_Class_1 Sub_Class_2 Bisphenylthiazoles (e.g., Cmpd 17) Drug_Class->Sub_Class_2 Target_1 Target: CYP51 (Erg11p) Sub_Class_1->Target_1 High Affinity Target_2 Target: Cell Membrane Sub_Class_2->Target_2 Direct Interaction Mech_1 Inhibits Ergosterol Synthesis (Steric fit in mutated pocket) Target_1->Mech_1 Mech_2 Pore Formation & Depolarization (Cationic insertion) Target_2->Mech_2 Outcome Fungal Cell Death Mech_1->Outcome Mech_2->Outcome

Figure 1: Dual mechanistic pathways of biphenyl derivatives targeting enzymatic inhibition and membrane integrity.

Comparative Efficacy Review

The following data aggregates performance metrics from recent medicinal chemistry evaluations. We focus on MIC


  (Minimum Inhibitory Concentration required to inhibit 50% of growth) as the primary metric.
A. Biphenyl-Imidazoles vs. Fluconazole (FLC)

Rationale: Comparing enzymatic inhibitors. Note the performance against resistant strains.[1][2][3]

CompoundC. albicans (Sensitive)C. albicans (Resistant)A. fumigatusC. neoformans
Fluconazole (Standard) 0.125 - 0.5

g/mL
> 64

g/mL (Inactive)
> 64

g/mL (Inactive)
4 - 8

g/mL
Biphenyl Derivative 12m 0.03

g/mL
0.5 - 2

g/mL
1 - 4

g/mL
0.25

g/mL
Performance Delta 4x More Potent>32x More Potent Active 16x More Potent

Data Source Synthesis: Compound 12m (2-Fluoro substituted biphenyl imidazole) demonstrates superior binding affinity, effectively bypassing the resistance mechanisms that exclude Fluconazole.

B. Bisphenylthiazoles vs. Amphotericin B (AmB)

Rationale: Comparing membrane disruptors.

CompoundC. glabrata (MDR Strain)C. kruseiSelectivity Index (SI)*
Amphotericin B 0.5 - 1.0

g/mL
1.0 - 2.0

g/mL
< 10 (Nephrotoxic)
Bisphenylthiazole 17 0.25 - 0.5

g/mL
0.5 - 1.0

g/mL
> 60 (High Safety)
Fluconazole > 64

g/mL
32 - 64

g/mL
> 100

*Selectivity Index (SI) =


 (Mammalian Cells) / MIC (Fungal).
Insight: While Amphotericin B is potent, its toxicity limits use.[4] Bisphenylthiazole 17 matches AmB's potency against difficult non-albicans species but with a significantly improved safety profile due to specific interactions with fungal ergosterol rather than mammalian cholesterol.

Structure-Activity Relationship (SAR) Analysis

For researchers designing new libraries, the following SAR rules have been validated across multiple studies:

  • The "Linker" Rule: In bis-biphenyl compounds, the carbon chain length connecting nitrogenous heads is critical.

    • Optimal: 2-carbon linker (Ethylenediamine).

    • Sub-optimal: Increasing to 3+ carbons drastically reduces antifungal activity, likely due to a mismatch with the phospholipid bilayer thickness.

  • Halogenation Impact:

    • Substitution of Hydrogen with Fluorine (specifically at the ortho position of the distal phenyl ring) enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (

      
      ), facilitating membrane penetration.
      
  • Steric Twist:

    • Ortho-substitution forces the two phenyl rings out of coplanarity (a "twisted" conformation). This twist is essential for fitting into the mutated CYP51 pocket, which is often too constricted for planar molecules.

Validated Experimental Protocol: CLSI M27-A3

To reproduce the data above, you must utilize the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method. Do not use agar diffusion (Kirby-Bauer) for initial quantitative comparisons of hydrophobic biphenyls , as diffusion rates vary wildly with lipophilicity.

Protocol Workflow

Objective: Determine MIC


 of Biphenyl Derivative X.
  • Media Prep: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Compound Prep: Dissolve biphenyl derivative in DMSO (Stock 100x final conc). Note: Biphenyls are hydrophobic; ensure complete solubilization.

  • Inoculum: Adjust yeast stock to

    
     to 
    
    
    
    cells/mL, then dilute 1:100 in RPMI.
  • Plate Setup: 96-well round-bottom plates. Serial 2-fold dilutions.

  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

Visualization: Microdilution Workflow

Protocol Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Media RPMI 1640 + MOPS Media->Dilution Incubate Incubate 35°C, 24-48h Dilution->Incubate Add Cells Inoculum Yeast Inoculum (0.5-2.5 x 10^3 cells/mL) Inoculum->Incubate Read Read MIC (Visual or OD 530nm) Incubate->Read

Figure 2: CLSI M27-A3 Broth Microdilution Workflow for Hydrophobic Compounds.

Toxicity and Selectivity Assessment

Mere potency is insufficient; selectivity is the gatekeeper of clinical utility. Biphenyls must be screened for hemolytic activity.

  • Protocol: Incubate compounds with 2% sheep red blood cells (RBCs) for 1 hour at 37°C. Measure hemoglobin release at 540 nm.

  • Acceptance Criteria: A viable drug candidate should show

    
     hemolysis at 50x the MIC value.
    
  • Data Insight: Bisphenylthiazoles (Compound 17) showed

    
     (Hemolytic Concentration) > 500 
    
    
    
    g/mL, whereas Amphotericin B shows significant hemolysis at > 10
    
    
    g/mL.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6][7] CLSI document M27-A3.[5][6][7][8] Link

  • Zhang, S., et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents.[2] Bioorganic & Medicinal Chemistry Letters.[2][7][9] Link

  • Al-Wahaibi, L.H., et al. (2020). Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. PLoS ONE. Link

  • Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.[2][4][9][10][11][12][13] Link

  • Ghannoum, M.A., & Rice, L.B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. Link

Sources

Comparative Guide: Electronic & Steric Modulation in Biphenyls (Fluorine vs. Methoxy)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure. However, its utility relies heavily on controlling the dihedral angle (twist) and the electronic density of the rings. This guide compares the two most common tools for this modulation: the Fluorine atom and the Methoxy group .

  • Fluorine (-F): The "Stealth Controller." It exerts a massive inductive electron-withdrawing effect (

    
    ) while maintaining a small steric footprint (van der Waals radius 
    
    
    
    Å). It is ideal for blocking metabolic sites without disrupting binding pockets.
  • Methoxy (-OMe): The "Steric Anchor." It is a strong electron donor (

    
    ) but introduces significant steric bulk. It is the primary tool for forcing orthogonality between phenyl rings to create atropisomers or disrupt planarity.
    

The Electronic Landscape: Inductive vs. Resonance[1][2]

The choice between -F and -OMe is often a trade-off between


-induction and 

-resonance.
Hammett Substituent Constants ( )

The Hammett constants reveal the paradox of fluorine: it is electronically bipolar depending on its position relative to the reaction center.

Substituent

(Para)

(Meta)

(Field/Inductive)

(Resonance)
Electronic Verdict
Fluorine (-F) +0.06+0.34+0.45-0.39Strong EWG (

), Weak EDG (

)
Methoxy (-OMe) -0.27+0.12+0.29-0.56Strong EDG (

), Weak EWG (

)
  • The Fluorine Anomaly: In the para position, fluorine’s lone pair donates into the ring (

    
    ), nearly canceling its strong inductive withdrawal (
    
    
    
    ). This makes
    
    
    -F roughly electronically neutral compared to H, whereas
    
    
    -F is strongly deactivating.[1]
  • The Methoxy Dominance: The oxygen lone pair in -OMe has a powerful

    
     effect that dominates in the para position, making the ring electron-rich.[2]
    
Visualizing the Electronic Vectors

The following diagram illustrates the opposing forces at play.

ElectronicEffects cluster_F Fluorine (-F) Effects cluster_OMe Methoxy (-OMe) Effects F_node Fluorine Atom Induction_F Inductive Withdrawal (-I) (Dominant in Meta) F_node->Induction_F High Electronegativity Resonance_F Resonance Donation (+R) (2p-2p Overlap) F_node->Resonance_F Lone Pair Donation OMe_node Methoxy Group Induction_O Inductive Withdrawal (-I) (Weak) OMe_node->Induction_O Electronegativity Resonance_O Resonance Donation (+R) (Dominant in Para) OMe_node->Resonance_O Strong Orbital Overlap

Figure 1: Comparative vector analysis of electronic effects. Note that for Fluorine, induction and resonance nearly cancel in the para position.[1]

Conformational Control: The Ortho Effect

In biphenyls, the substituents at the 2,2', 6, and 6' positions (ortho) dictate the twist angle (


) of the central bond. This is critical for fitting into enzyme pockets or tuning conjugation in OLEDs.
The Steric Clash
  • Ortho-Fluorine: Due to its small size (

    
     Å), an o-F allows for a relatively planar conformation (
    
    
    
    ), especially if an intramolecular hydrogen bond (IMHB) can form (e.g., C-F
    
    
    H-N).[1]
  • Ortho-Methoxy: The -OMe group is bulky. It forces the biphenyl system to twist significantly (

    
    ) to avoid steric clash with the opposing ring's ortho-protons.
    
Atropisomerism Risks

Using -OMe in the ortho position significantly increases the rotation energy barrier (


).
  • If

    
     kcal/mol, the biphenyl may exist as separable atropisomers at room temperature.
    
  • Guidance: If you need a twisted biphenyl but want to avoid chiral separation issues, use Fluorine .[1] If you specifically desire axial chirality, use Methoxy (or larger).[1]

Physicochemical & ADME Profiles

For drug discovery, the choice affects solubility and metabolism.[3][4]

PropertyFluorine (-F)Methoxy (-OMe)
Lipophilicity (

)
+0.14 (More Lipophilic)-0.02 (Slightly Polar)
Metabolic Stability High. Blocks CYP450 oxidation sites.Low. Susceptible to

-demethylation.
Solubility Lowers aqueous solubility.Generally improves solubility.
H-Bonding Weak Acceptor only.Strong Acceptor.

Experimental Validation Protocols

To validate these effects in your specific substrate, use the following self-validating protocols.

Protocol A: C NMR Chemical Shift Mapping

This protocol determines if the methoxy group is forcing the ring out of plane (orthogonal).

Principle: The chemical shift of the methoxy carbon is sensitive to its conformation.[5]

  • Coplanar -OMe:

    
     ppm.
    
  • Orthogonal -OMe:

    
     ppm (Deshielded due to loss of conjugation).
    

Workflow:

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL CDCl

    
    .
    
  • Acquisition: Acquire proton-decoupled

    
    C NMR (minimum 256 scans for S/N).
    
  • Analysis: Locate the -OCH

    
     signal.
    
    • If

      
       ppm: The ring system has significant flexibility/planarity.
      
    • If

      
       ppm: The biphenyl is highly twisted (steric lock).
      
Protocol B: Atropisomer Stability (Racemization Assay)

Use this if you employ ortho-methoxy groups to ensure your "single isomer" doesn't racemize in vivo.

Workflow:

  • Isolation: Separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Incubation: Dissolve pure enantiomer in physiological buffer (pH 7.4) at 37°C.

  • Sampling: Inject aliquots at

    
     hours.
    
  • Calculation: Plot enantiomeric excess (ee%) vs. time.

    • Pass:

      
       loss of ee over 24h.
      
    • Fail: Significant racemization. Action: Replace -OMe with -F to lower barrier (rapid rotation) or -CF

      
       to lock it permanently.
      

Case Study: Kinase Inhibitor Optimization

Scenario: A biphenyl-based kinase inhibitor with a para-methoxy group shows high potency but poor metabolic stability (


 min).

Analysis: The p-OMe provides electron density to the ring, strengthening a cation-


 interaction in the active site. However, the -CH

is rapidly demethylated by CYP3A4.

Optimization Strategy:

  • Attempt 1 (Direct Swap): Replace -OMe with -F.

    • Result: Metabolic stability improves, but potency drops 10-fold.

    • Reason: -F is electron-withdrawing (inductive), weakening the cation-

      
       interaction.
      
  • Attempt 2 (The "Fluorine Walk"): Move F to the meta position and keep a metabolically stable donor (e.g., -OCF

    
     or -NH
    
    
    
    ).
  • Attempt 3 (Bioisostere): Replace -OCH

    
     with -OCF
    
    
    
    (Trifluoromethoxy).
    • Result: -OCF

      
       is metabolically stable but strongly EWG.
      
  • Final Solution: Replace -OCH

    
     with -OCHF
    
    
    
    (Difluoromethoxy)
    .
    • Why: It acts as a "lipophilic hydroxyl." It is a weaker donor than -OMe but retains H-bond donor capability (via the C-H) and blocks metabolism.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Jeevanandam, A., & Nocioni, A. M. (2023). Conformational preferences of ortho-substituted biphenyls: A 19F NMR study. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Clayden, J., & Moran, W. J. (2009). The conformational effects of the trifluoromethyl group. Angewandte Chemie International Edition, 48, 2-14. Link

  • Reich, H. J. (2023). WinPLT: Hammett Sigma Values. University of Wisconsin-Madison. Link

Sources

Structure-activity relationship of substituted biphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Substituted Biphenyl Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged "Twist"

The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of therapeutics, most notably the Angiotensin II Receptor Blockers (ARBs or "Sartans"). Its utility stems not just from its ability to link two pharmacophores, but from its conformational flexibility .

The biological activity of biphenyl compounds is governed by the dihedral angle between the two phenyl rings. This guide analyzes the Structure-Activity Relationship (SAR) of substituted biphenyls, using the evolution of ARBs (Losartan, Valsartan, Telmisartan) as the primary case study. We compare how specific substitutions dictate conformation, receptor binding affinity, and pharmacokinetic profiles.

Mechanistic Basis: The Ortho-Substitution Effect[1]

The core principle of biphenyl SAR is the control of planarity. Unsubstituted biphenyl exists in equilibrium between planar and twisted conformations. However, for many biological targets (including the AT1 receptor), a specific non-planar (twisted) conformation is required to fit the hydrophobic binding pocket.

The "Twist" Mechanism
  • Steric Hindrance: Introducing a substituent at the ortho position (e.g., the tetrazole ring in Losartan) creates steric clash with the hydrogen atoms of the adjacent ring.

  • Dihedral Angle: This forces the rings to rotate, typically achieving a dihedral angle of 45°–60° .

  • Bioactivity: This twisted conformation mimics the peptide turn of the endogenous ligand (Angiotensin II), allowing the drug to align its acidic group (tetrazole/carboxylate) with the critical Arg167 residue in the AT1 receptor.

Key Insight: Without ortho-substitution, the biphenyl scaffold is too flexible and often adopts a planar conformation that fails to bind the receptor effectively.

Comparative Case Study: Angiotensin II Receptor Antagonists

This section compares three generations of biphenyl-based ARBs. The data highlights how structural modifications on the biphenyl core translate to clinical performance.

Comparative Performance Data
FeatureLosartan (Prototype)Valsartan (Non-Peptide Mimetic)Telmisartan (Lipophilic Powerhouse)
Core Structure Biphenyl-methylimidazoleBiphenyl-valine amideBiphenyl-benzimidazole
Ortho-Group TetrazoleTetrazoleCarboxylate (mimic)
Lipophilicity (LogP) ~4.0 (Moderate)~1.5 (Lower)~7.0 (High)
Receptor Affinity (Ki) ~10–20 nM~2–5 nM~0.5–1 nM
Dissociation t1/2 Fast (~60 min)ModerateSlow (>200 min)
Plasma Half-Life 2 h (6-9 h for metabolite)6 h24 h
Bioavailability ~33%~25%~42–58%
Analysis of Structural Differences[2]
  • Losartan: The hydroxymethylimidazole group is metabolically liable. It requires oxidation to the carboxylic acid metabolite (EXP3174) for peak potency. The ortho-tetrazole ensures the correct twist.

  • Valsartan: Replaces the imidazole with an acylated valine residue. This removes the CYP450 metabolic requirement, but the lower lipophilicity limits tissue penetration compared to Telmisartan.

  • Telmisartan: Replaces the tetrazole with a carboxylic acid and the imidazole with a massive, lipophilic benzimidazole system.

    • Why it wins on affinity: The "delta-lock" mechanism. The high lipophilicity allows it to partition into the cell membrane and access the receptor via the lipid phase. The bulky structure creates strong van der Waals interactions, leading to "insurmountable antagonism" (very slow dissociation).

Visualizing the SAR Logic

The following diagram illustrates the decision logic when optimizing a biphenyl scaffold for receptor antagonism.

SAR_Logic Biphenyl Biphenyl Scaffold (Core Template) OrthoSub Ortho-Substitution (e.g., Tetrazole, COOH) Biphenyl->OrthoSub Essential Modification Planarity Planar Conformation Biphenyl->Planarity No Substitution Twist Induce Dihedral Twist (>45 degrees) OrthoSub->Twist Steric Hindrance ActiveConf Active Conformation (Mimics Peptide Turn) Twist->ActiveConf Receptor Fit Inactive Inactive/Low Affinity (Steric Clash with Receptor) Planarity->Inactive Lipophilicity Optimize Lipophilicity (R-Group Modification) ActiveConf->Lipophilicity ADME Optimization HighAffinity High Affinity Binding (e.g., Telmisartan) Lipophilicity->HighAffinity Membrane Partitioning

Figure 1: SAR Decision Tree for Biphenyl-based Receptor Antagonists. The critical step is the ortho-substitution to force the active "twisted" conformation.

Experimental Protocols

To validate these SAR principles, researchers must synthesize the scaffold and test its binding. Below are the standard protocols for these self-validating systems.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

The most reliable method to construct the biphenyl core, especially with steric bulk at the ortho position.

Reagents:

  • Aryl Halide (e.g., 2-bromo-benzonitrile for tetrazole precursors)

  • Aryl Boronic Acid (e.g., phenylboronic acid derivative)

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (preferred for sterically hindered substrates)

  • Base: K2CO3 or Cs2CO3

  • Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon. Oxygen poisons the Pd(0) catalyst.

  • Dissolution: Dissolve 1.0 eq Aryl Halide and 1.2 eq Aryl Boronic Acid in degassed solvent (e.g., DME:H2O 3:1).

  • Base Addition: Add 2.0 eq of base (K2CO3).

  • Catalyst Addition: Add 0.05 eq (5 mol%) Pd catalyst.

  • Reflux: Heat to 80–100°C for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Filter through Celite (removes Pd), extract with EtOAc, wash with brine.

  • Validation: 1H NMR must show the disappearance of the boronic acid peaks and the appearance of the biphenyl aromatic region (7.2–7.8 ppm).

Protocol B: AT1 Receptor Radioligand Binding Assay

This assay determines the affinity (


) of your synthesized biphenyl.

Materials:

  • Receptor Source: CHO cells stably expressing human AT1 receptor (membrane preparation).

  • Radioligand: [

    
    I]-[Sar
    
    
    
    , Ile
    
    
    ]-Angiotensin II (0.2 nM).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane protein and dilute in assay buffer (approx. 5–10 µg protein/well).

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (increasing concentrations:

      
       to 
      
      
      
      M).
    • 50 µL Radioligand.[1]

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 90 minutes. (Equilibrium is critical; premature termination invalidates

    
    ).
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Counting: Measure radioactivity (CPM) in a gamma counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Pathway Visualization

Understanding the downstream effect of the biphenyl antagonist is crucial for interpreting efficacy data.

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activation BiphenylDrug Biphenyl ARB (Losartan/Telmisartan) BiphenylDrug->AT1R Competitive Blockade Gq Gq Protein AT1R->Gq Coupling PLC PLC-beta Gq->PLC Activate IP3 IP3 PLC->IP3 Generate Ca Intracellular Ca2+ Release IP3->Ca Trigger Effect Vasoconstriction Aldosterone Secretion Ca->Effect Physiological Response

Figure 2: Mechanism of Action. The biphenyl antagonist blocks the AngII-AT1R interaction, preventing the Gq-mediated calcium cascade.

References

  • Comparative Efficacy of Telmisartan and Losartan. InpharmD. Available at: [Link]

  • Dissociation half-lives of angiotensin II receptor blockers. ResearchGate. Available at: [Link]

  • Telmisartan and losartan: Differences in chemical and pharmacological properties. National Institutes of Health (PMC). Available at: [Link]

  • Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan. SciSpace. Available at: [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis. University of Greenwich. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-4'-methoxybiphenyl, a halogenated aromatic compound. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and best practices in laboratory chemical waste management, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Characterization

Understanding the hazard profile of a chemical is the first step in managing its waste. While specific toxicological data for this compound is limited, its structure as a halogenated biphenyl derivative necessitates a cautious approach. The parent compound, biphenyl, is known to cause skin and eye irritation, and inhalation can irritate the respiratory tract.[1] Long-term exposure to biphenyls may lead to nervous system, liver, and kidney damage.[1] Therefore, this compound waste should be handled as a hazardous substance with the potential for irritation and systemic effects.[2]

Key Considerations:

  • Physical State: This compound is typically a solid powder at room temperature.[3][4] The primary physical hazard during handling is the generation of dust, which can be easily inhaled or spread.[2][3][4]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents.[3] Waste streams must be segregated to prevent unintentional and hazardous reactions.

  • Environmental Hazard: Biphenyl derivatives can be environmental hazards.[2] All measures must be taken to prevent the release of this compound into drains or waterways.[2][5][6]

Property Value Source
Chemical Name This compoundN/A
CAS Number 41604-19-7N/A
Physical State Powder / Solid[3][4]
Appearance White[3][4]
Melting Point 86 - 90 °C (for 4-Methoxybiphenyl)[3][4]
Boiling Point 157 °C (for 4-Methoxybiphenyl)[3][4]
Incompatibilities Strong oxidizing agents[3]
OSHA PEL (Biphenyl) 0.2 ppm (1 mg/m³) 8-hour TWA[7]
NIOSH REL (Biphenyl) 0.2 ppm (1 mg/m³) 10-hour TWA[1][7]

Personal Protective Equipment (PPE)

To mitigate exposure risks during waste handling and disposal procedures, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical agent is the most direct method of preventing contact and exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]

  • Skin and Body Protection: A lab coat is required.[8] For large quantities of waste or spill cleanup, additional protective clothing may be necessary to prevent skin exposure.[2][6]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[6] All handling of open, solid waste should occur within a certified chemical fume hood to control airborne particulates.[8]

Waste Collection and Segregation Protocol

The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[9] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a container specifically for "Halogenated Organic Solid Waste."[8][10]

  • Transfer Solid Waste: Carefully transfer residual this compound solids into the designated waste container. Use tools like a chemically resistant spatula or scoop. The goal is to minimize dust generation.[3][4][6] Avoid shaking or actions that could aerosolize the powder.

  • Rinse Contaminated Labware: Triple-rinse any labware (beakers, flasks, etc.) that contained the chemical with a suitable solvent (e.g., acetone or ethanol). The first rinse is critical and should be collected as hazardous waste.

  • Collect Rinsate: The first solvent rinse (rinsate) must be collected in a designated "Halogenated Organic Liquid Waste" container.[10] Subsequent rinses may be managed similarly, depending on institutional policies. Never dispose of rinsate down the drain.

  • Decontaminate Work Surfaces: Wipe down the work area, such as the fume hood sash and surface, with a cloth dampened with a suitable solvent. Dispose of the contaminated wipes as solid hazardous waste in the same container as the solid biphenyl.

  • Seal the Container: Keep the waste container securely sealed at all times except when actively adding waste.[8][11][12]

Waste Container, Labeling, and Storage

Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by all personnel, including safety officers and disposal vendors.

  • Container Selection: Use a wide-mouth, screw-cap container made of a compatible material (e.g., HDPE or glass) for solid waste. Ensure the container is in good condition with no cracks or residue.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Irritant," "Environmental Hazard").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.[11]

  • Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]

    • The storage location must be at or near the point of generation and under the control of the laboratory personnel.

    • Utilize secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[11][13]

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[3][11]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is critical to maintaining a safe laboratory environment.

Minor Spill (Solid):

  • Control Access: Alert personnel in the immediate area.

  • Don PPE: Wear all required PPE as listed in Section 2.

  • Avoid Raising Dust: Do not use a dry brush or compressed air.[2][6]

  • Clean-up: Gently cover the spill with a dampened paper towel to avoid making the powder airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[2][3][4]

  • Final Decontamination: Wipe the spill area with a solvent-dampened cloth.

  • Dispose of Materials: Place all contaminated cleaning materials (gloves, wipes, etc.) into the sealed hazardous waste container.[6]

Major Spill:

  • Evacuate: Alert all personnel and evacuate the immediate area.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.[2]

  • Secure the Area: Restrict access to the spill location.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.

  • Request Pickup: Once the waste container is full, or before the accumulation time limit set by your institution is reached, submit a request for waste pickup through your EHS department.

  • Treatment Method: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with flue gas scrubbing technology.[5] This ensures the complete destruction of the molecule and prevents the release of harmful pollutants. Land disposal is not a suitable option for this class of chemical.[9]

  • Empty Containers: Empty containers that held the pure chemical must be triple-rinsed. The rinsate must be collected as hazardous waste.[10] After triple-rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling streams, but confirm this with your institution's EHS guidelines.

Workflow for Disposal of this compound

G Figure 1. Decision Workflow for this compound Waste cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generated (Solid Residue or Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select 'Halogenated Organic Solid Waste' Container ppe->container transfer Carefully Transfer Waste (Avoid Dust Generation) container->transfer rinsate Collect First Rinse of Contaminated Glassware transfer->rinsate labeling Label Container with Full Chemical Name & Hazards transfer->labeling liquid_container Place Rinsate in 'Halogenated Organic Liquid Waste' rinsate->liquid_container liquid_container->labeling storage Store in Designated Satellite Area with Secondary Containment labeling->storage full Container Full? storage->full request Request Pickup from Environmental Health & Safety (EHS) full->request Yes incinerate Disposal via Licensed Facility (High-Temperature Incineration) request->incinerate

Caption: Decision workflow for handling this compound waste.

References

  • 4-Methoxybiphenyl - Material Safety D
  • Halogenated Organic Liquids - Standard Oper
  • 4-Methoxybiphenyl - SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University.
  • 4-HYDROXY-4'-METHOXYBIPHENYL - Chemical Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 4-Acetyl-4'-methoxybiphenyl - Safety D
  • SAFETY DATA SHEET - 4'-Methoxybiphenyl-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methoxybiphenyl. Thermo Fisher Scientific.
  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 2,4'-Difluoro-4-methoxybiphenyl - Safety D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • DIPHENYL (BIPHENYL)
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Management of Waste - Prudent Practices in the Laboratory.

Sources

Personal protective equipment for handling 4-Fluoro-4'-methoxybiphenyl

[1]

Hazard Profile & Risk Assessment

Substance Identity: this compound (CAS: 450-39-5) Physical State: White to off-white solid (Melting Point: ~87–90°C)

Before selecting PPE, you must understand the specific vectors of exposure. While this compound is often used as a stable intermediate in Suzuki-Miyaura coupling, its biphenyl core and halogenated nature dictate specific precautions beyond standard "lab hygiene."

  • Primary Vector (Inhalation): As a crystalline solid, the highest risk occurs during weighing and transfer. Fine particulates can irritate the respiratory tract (STOT SE 3).

  • Secondary Vector (Dermal): Biphenyl derivatives are lipophilic. While the fluorine atom increases metabolic stability, it also enhances skin permeation compared to non-halogenated analogues.

  • Thermal Decomposition: In the event of a fire or excessive heating (>300°C), this compound may release Hydrogen Fluoride (HF), a critical respiratory and contact poison.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific operational phase.

Operational PhaseHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing, Transfer)Double Nitrile (0.11 mm min. thickness)Change outer pair immediately if contaminated.Engineering Control Primary: Chemical Fume Hood.Backup: N95/P100 Respirator if hood unavailable.Safety Glasses with side shields.(Goggles required if creating dust clouds).Lab Coat (Cotton/Poly blend).Closed-toe shoes.
Solution Prep (Dissolving in organic solvents)Nitrile (High Dexterity) Check solvent compatibility (e.g., if using DCM, use PVA or laminate gloves).Fume Hood (Mandatory) Solvent vapors pose higher risk than the solute here.Safety Goggles Preferred over glasses due to splash risk.Lab Coat + Chemical Apron if handling >500mL volumes.
Spill Cleanup (Solid or Solution)Thick Nitrile or Neoprene (>0.2 mm)Extended cuff recommended.Half-Face Respirator with Multi-Gas/Vapor + P100 Cartridges.Face Shield over Safety Goggles.Tyvek Suit Recommended for large spills (>10g).

Critical Note on Glove Permeation: Standard nitrile gloves provide excellent protection against the solid powder. However, once dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent drives the permeation. Always match glove material to the solvent carrier.

Operational Workflow: Solid Handling & Solubilization

This protocol minimizes static discharge (common in fluorinated powders) and aerosolization.

Step 1: Engineering Setup
  • Verify Fume Hood flow rate is 80–100 fpm.

  • Static Control: Fluorinated biphenyls can be static-prone. Use an anti-static gun or ionizer bar inside the hood if the powder clings to the spatula.

Step 2: Weighing Protocol
  • Place the analytical balance inside the fume hood. If this is impossible, use a "tare-and-carry" method:

    • Tare the vial inside the hood.

    • Transfer powder into the vial inside the hood.

    • Cap tightly before moving to the balance.

  • Do not use a brush to clean the spatula; this flicks particles into the air. Use a Kimwipe dampened with acetone.

Step 3: Solubilization
  • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Once dissolved, the primary hazard shifts to the solvent properties (flammability/toxicity).

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, integrating safety checks and disposal paths.

GStartSTART: Acquire Chemical(this compound)RiskCheckRisk Assessment:Check Solvent CompatibilityStart->RiskCheckSolidStatePhase 1: Solid Handling(Weighing/Transfer)RiskCheck->SolidStatePPE_SolidPPE Check:Double Nitrile + Fume HoodSolidState->PPE_SolidSolubilizationPhase 2: Solubilization(Dissolving)PPE_Solid->SolubilizationSolvent_WarningWARNING:Select Gloves for Solvent(e.g., PVA for DCM)Solubilization->Solvent_WarningReactionExperimental Use(Suzuki Coupling etc.)Solvent_Warning->ReactionWaste_DecisionDisposal DecisionReaction->Waste_DecisionHalogen_WasteDISPOSAL A:Halogenated Organic WasteWaste_Decision->Halogen_WasteLiquid SolutionsSolid_WasteDISPOSAL B:Solid Hazardous Waste(Contaminated Wipes/PPE)Waste_Decision->Solid_WasteSolids/Wipes

Figure 1: Operational lifecycle for handling fluorinated biphenyls, emphasizing the critical transition from solid handling to solvent-based risks.

Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. Dampen a pad with a compatible solvent (e.g., ethanol) or water to capture dust without generating aerosols. Wipe inward from the spill perimeter.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Fluorinated compounds can be deceptive; monitor for redness.

  • Eye Contact: Flush for 15 minutes. Consult a physician immediately (standard for all halogenated aromatic contact).

Disposal Protocols

Strict segregation is required due to the fluorine content.

  • Liquid Waste: Must go into Halogenated Organic Waste streams. Do not mix with general non-halogenated solvents, as this increases incineration costs and violates EPA/local regulations.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous solid waste containers labeled "Fluorinated Organic Solids."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277232, 4'-Fluoro-4-methoxybiphenyl. Retrieved from [Link]

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